Technical Documentation Center

Metoprolol-D7 Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Metoprolol-D7 Hydrochloride
  • CAS: 1219798-61-4

Core Science & Biosynthesis

Foundational

what is Metoprolol-D7 Hydrochloride

An In-Depth Technical Guide to Metoprolol-D7 Hydrochloride: Applications in Bioanalytical and Pharmacokinetic Studies Introduction Metoprolol is a cardioselective β-1 adrenergic receptor antagonist widely prescribed for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Metoprolol-D7 Hydrochloride: Applications in Bioanalytical and Pharmacokinetic Studies

Introduction

Metoprolol is a cardioselective β-1 adrenergic receptor antagonist widely prescribed for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2][3] Its efficacy and widespread use necessitate robust, accurate, and precise analytical methods for its quantification in biological matrices. This is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing.[4] Metoprolol-D7 Hydrochloride (Metoprolol-D7 HCl) is the stable isotope-labeled (SIL) analog of metoprolol, where seven hydrogen atoms on the isopropyl moiety have been replaced with deuterium.[5][6] This structural modification renders it an indispensable tool in modern analytical chemistry, particularly in mass spectrometry.

This guide provides a comprehensive technical overview of Metoprolol-D7 Hydrochloride for researchers, scientists, and drug development professionals. It moves beyond a simple product description to detail the fundamental principles of its application, its superiority as an analytical tool, and a practical, field-proven protocol for its use. The focus is on the causality behind experimental choices, ensuring a deep understanding of why Metoprolol-D7 HCl is the gold standard internal standard for the bioanalysis of metoprolol.

Part 1: Physicochemical Profile and Structural Rationale

Metoprolol-D7 HCl is chemically identical to its parent compound in terms of reactivity and chromatographic behavior but is heavier by seven mass units. This mass difference is the cornerstone of its utility.

Physicochemical Data Summary
PropertyValueSource(s)
Chemical Name 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl-d7)amino]-2-propanol hydrochloride[7]
Synonyms Metoprolol-d7 (hydrochloride), (+/-)-Metoprolol-d7 hydrochloride (iso-propyl-d7)[6][8]
CAS Number 1219798-61-4[5][8]
Molecular Formula C₁₅H₁₉D₇ClNO₃[1][8]
Molecular Weight 310.87 g/mol [6][8]
Appearance White to off-white solid[8][9]
Storage -20°C, protect from light, stored under nitrogen[8]
Structural Elucidation and Design Rationale

The defining feature of Metoprolol-D7 HCl is the precise placement of seven deuterium atoms on the terminal isopropyl group of the side chain.

metoprolol label_d7 Deuterium Labeling Site (7 Deuterium Atoms) arrow_start->metoprolol

Figure 1: Chemical structure of Metoprolol-D7 with the site of deuterium labeling highlighted.

Causality of Design: The choice to deuterate the isopropyl group is deliberate and strategic for two primary reasons:

  • Metabolic Stability: While the primary sites of metoprolol metabolism are O-demethylation and α-hydroxylation of the ethylphenoxy group, the N-dealkylation pathway also exists.[10] Placing the deuterium labels on the isopropyl group ensures they are distant from the main metabolic "soft spots," preventing any significant kinetic isotope effect that could alter its clearance rate relative to the analyte. This ensures it remains a true tracer of the parent compound's behavior during sample processing.

  • Chemical Stability: The C-D bonds on a saturated alkyl group are highly stable and not susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water, methanol) under typical analytical conditions. This guarantees the mass difference is maintained throughout the experimental workflow.

Part 2: The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis

Quantitative mass spectrometry, particularly LC-MS/MS, is susceptible to variations that can compromise data integrity. These include inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[11] An internal standard (IS) is added at a known concentration to every sample, standard, and quality control (QC) to normalize these variations.

The ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is uniquely distinguishable by the detector. This is where a stable isotope-labeled standard like Metoprolol-D7 HCl excels.

Trustworthiness through Co-elution: Because its chemical structure is virtually identical to metoprolol, Metoprolol-D7 HCl has the same polarity, pKa, and solubility. Consequently, it co-elutes precisely with metoprolol from the liquid chromatography (LC) column. This is a critical, self-validating feature. As both compounds enter the mass spectrometer ion source at the exact same time, they are subjected to the exact same matrix effects and ionization conditions. Any suppression or enhancement of the signal will affect both the analyte and the IS proportionally, preserving the accuracy of their peak area ratio.[11][12]

cluster_workflow LC-MS/MS Bioanalytical Workflow sample Biological Sample (Plasma, Urine, etc.) + Unknown Analyte (A) add_is Spike with Known Amount of SIL-IS (A*) sample->add_is extract Sample Preparation (e.g., Protein Precipitation) Losses affect A and A* equally add_is->extract inject LC Injection extract->inject lc HPLC Separation (A and A* co-elute) inject->lc ms Mass Spectrometry (Ionization & Detection) Matrix effects affect A and A* equally lc->ms data Data Acquisition (Peak Area Ratio of A/A*) ms->data quant Quantification (Concentration Calculation) data->quant

Figure 2: Workflow demonstrating the role of a SIL-IS in correcting for variability.

In contrast, using a structurally analogous IS (e.g., another beta-blocker) introduces risk.[11] Minor differences in chemical properties can lead to shifts in retention time, exposing the analogue to a different micro-environment of co-eluting matrix components and invalidating its ability to accurately correct for ion suppression or enhancement affecting the true analyte.

Part 3: Application in Pharmacokinetic and Metabolic Studies

Beyond its role as an internal standard, Metoprolol-D7 can be used as a tracer to investigate the pharmacokinetics and metabolism of the drug itself.[8][13] For instance, in a study design known as a "simultaneous intravenous and oral dosing" study, a researcher could administer an oral dose of unlabeled metoprolol while simultaneously administering an intravenous dose of Metoprolol-D7. By tracking the concentrations of both species in the blood over time, one can precisely determine absolute bioavailability and other key PK parameters in a single experiment, reducing inter-subject variability.

The Kinetic Isotope Effect (KIE): The C-D bond is stronger than a C-H bond. If a C-H bond is broken during a rate-limiting step of a metabolic reaction, replacing it with a C-D bond can slow that reaction down.[14] This is known as the kinetic isotope effect. While Metoprolol-D7 is designed to minimize this by placing labels away from primary metabolic sites, the potential for a minor KIE should be acknowledged in study designs where it is used as a direct tracer for metabolic fate, though it is considered negligible for its function as an internal standard.[10][14]

Part 4: Protocol: Quantification of Metoprolol in Human Plasma via LC-MS/MS

This protocol describes a robust, self-validating system for the quantification of metoprolol in human plasma using Metoprolol-D7 HCl as the internal standard. It is based on widely accepted bioanalytical methods.[15][16]

Objective

To develop and validate a sensitive and specific method for determining the concentration of metoprolol in K₂EDTA human plasma.

Materials and Reagents
  • Analytes: Metoprolol (reference standard), Metoprolol-D7 Hydrochloride (internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%).

  • Water: Deionized, 18 MΩ·cm or greater purity.

  • Matrix: Blank K₂EDTA human plasma, screened for interferences.

Preparation of Stock and Working Solutions
  • Rationale: Preparing concentrated stock solutions in an organic solvent ensures stability. Serial dilutions are then made to create calibration curve (CC) standards and quality control (QC) samples.

  • Protocol:

    • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Metoprolol and Metoprolol-D7 HCl into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

    • Working Internal Standard (IS) Solution (100 ng/mL): Dilute the Metoprolol-D7 HCl primary stock solution with 50:50 acetonitrile:water. This solution will be used to spike all samples.

    • Calibration and QC Working Solutions: Perform serial dilutions of the Metoprolol primary stock with 50:50 acetonitrile:water to create a series of working solutions used to spike the plasma for the calibration curve (e.g., 10 ng/mL to 10,000 ng/mL). Prepare separate working solutions for QCs (Low, Mid, High).

Sample Preparation: Protein Precipitation
  • Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. The IS is added before precipitation to correct for any analyte loss during extraction.

  • Protocol:

    • Aliquot 100 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Working IS Solution (100 ng/mL) to every tube except for blank samples (to which 20 µL of 50:50 acetonitrile:water is added).

    • Vortex briefly (5-10 seconds).

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for injection.

LC-MS/MS Instrumentation and Parameters
  • Rationale: Reversed-phase chromatography is used to separate metoprolol from endogenous plasma components. A gradient elution ensures good peak shape and resolution. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[15][17] The MRM transitions are specific parent-to-product ion fragmentations for the analyte and IS.

ParameterRecommended Setting
LC System UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 2.5 min, hold, and re-equilibrate
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Metoprolol) Q1: 268.2 m/z → Q3: 116.1 m/z
MRM Transition (Metoprolol-D7) Q1: 275.2 m/z → Q3: 116.1 m/z
Collision Energy Optimize for specific instrument, typically 15-25 eV

Note: The product ion (116.1 m/z) is chosen because it is a stable fragment resulting from the loss of the isopropylamino-propanol side chain, a fragmentation that does not involve the deuterated portion of the IS.

cluster_protocol Bioanalytical Protocol Workflow prep_stocks 1. Prepare Stock & Working Solutions (Analyte & IS) sample_prep 2. Sample Preparation - Aliquot 100µL Plasma - Spike 20µL IS (100 ng/mL) - Precipitate with 300µL ACN prep_stocks->sample_prep centrifuge 3. Centrifuge (12,000 x g, 10 min) sample_prep->centrifuge transfer 4. Transfer Supernatant centrifuge->transfer inject 5. Inject onto LC-MS/MS transfer->inject analyze 6. Data Analysis (Calculate Peak Area Ratio Analyte / IS) inject->analyze

Figure 3: Step-by-step workflow for the quantification of metoprolol in plasma.

Data Analysis and Acceptance Criteria
  • The peak area of metoprolol and Metoprolol-D7 HCl are integrated by the instrument software.

  • A calibration curve is constructed by plotting the peak area ratio (Metoprolol Area / Metoprolol-D7 HCl Area) against the nominal concentration of the calibration standards.

  • A linear regression with a 1/x² weighting is typically applied. The R² value should be >0.99.

  • The concentrations of the QC and unknown samples are then calculated from their peak area ratios using the regression equation of the calibration curve. The accuracy of the QC samples must be within ±15% of their nominal value (±20% for the lower limit of quantification).

Conclusion

Metoprolol-D7 Hydrochloride is more than a mere chemical reagent; it is an enabling technology for the generation of high-quality, reliable, and defensible bioanalytical data. Its design as a stable isotope-labeled internal standard provides a self-validating system that inherently corrects for the unavoidable variations in the LC-MS/MS workflow, most notably matrix effects. By understanding the principles behind its design and application, researchers and drug development professionals can ensure the highest level of scientific integrity in their pharmacokinetic and clinical studies, ultimately leading to safer and more effective therapeutic outcomes.

References

  • Title: Metoprolol-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Metoprolol Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection Source: MDPI URL: [Link]

  • Title: Metoprolol Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: METOPROLOL SUCCINATE Label - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Clinical Pharmacokinetics of Metoprolol: A Systematic Review Source: ResearchGate URL: [Link]

  • Title: Comprehensive Investigation and Exploration of Metoprolol Impurities Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Metoprolol Source: PubChem - NIH URL: [Link]

  • Title: Metoprolol-D7 Hydrochloride Source: PubChem - NIH URL: [Link]

  • Title: Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography-Tandem Mass Spectrometry Source: Journal of Young Pharmacists URL: [Link]

  • Title: Metoprolol Succinate Extended-Release Tablets Source: USP-NF URL: [Link]

  • Title: Methods of metoprolol analysis in drugs and biological fluids: review and suggestions Source: SciSpace by Typeset URL: [Link]

  • Title: 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol Source: PubChem - NIH URL: [Link]

  • Title: 1219798-61-4| Chemical Name : Metoprolol-d7 Hydrochloride Source: Pharmaffiliates URL: [Link]

  • Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery - PMC URL: [Link]

  • Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]

Sources

Exploratory

Technical Monograph: Metoprolol-D7 Hydrochloride in Bioanalytical Applications

The following technical guide details the chemical properties, bioanalytical applications, and experimental protocols for Metoprolol-D7 Hydrochloride . Executive Summary Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, bioanalytical applications, and experimental protocols for Metoprolol-D7 Hydrochloride .

Executive Summary

Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is the stable isotope-labeled analog of the selective


-receptor blocker Metoprolol. Enriched with seven deuterium atoms on the isopropyl amine moiety, it serves as the "Gold Standard" Internal Standard (IS) for quantitative LC-MS/MS bioanalysis. Its primary utility lies in normalizing matrix effects, recovery variances, and ionization suppression during the pharmacokinetic profiling of Metoprolol in biological fluids.

Unlike generic internal standards, the D7 isotopolog provides a mass shift (+7 Da) sufficient to eliminate cross-talk interference from the native analyte's isotopic envelope, ensuring high precision at lower limits of quantification (LLOQ).

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Chemical Identity
  • IUPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl-1,1,1,2,3,3,3-d7)amino]propan-2-ol hydrochloride

  • Common Name: Metoprolol-d7 HCl[1][2]

  • CAS Number: 1219798-61-4 (HCl salt); 959787-96-3 (Free base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 310.87 g/mol (HCl salt)[1]

  • Isotopic Purity:

    
     99% Deuterium enrichment
    
Structural Logic & Fragmentation

The deuterium labeling is strategically located on the isopropyl group . This is critical for Mass Spectrometry (MS) method development because the primary fragmentation pathway of Metoprolol involves the cleavage of the C-N bond or the ether linkage.

Why this matters: The most abundant product ion for Metoprolol is m/z 116 , which corresponds to the isopropyl-amino-hydroxypropyl fragment. Because the D7 label is on the isopropyl group, this specific fragment retains the label, shifting the product ion to m/z 123 . This allows for "Synchronous Transition" monitoring, where both the precursor and product ions of the IS are distinct from the analyte.

Physicochemical Data Table
PropertyValueRelevance to Protocol
Solubility Soluble in Methanol, Water, DMSOCompatible with reversed-phase mobile phases.
pKa ~9.68 (Amine)Basic; requires high pH for LLE extraction or acidic mobile phase for ionization (ESI+).
LogP 1.88 (Metoprolol base)Moderate lipophilicity; suitable for C18/C8 retention.
Appearance White to off-white solidVisual check for degradation (yellowing).
Storage -20°C (Desiccated)Hygroscopic; protect from moisture to prevent hydrolysis.

Bioanalytical Application: LC-MS/MS Methodology

Strategic Rationale

In quantitative bioanalysis, the choice of Metoprolol-D7 over D1 or D3 analogs is driven by Isotopic Interference Avoidance . Native Metoprolol (M+0) has natural isotopes (M+1, M+2, etc.). If an IS has only a +1 or +2 mass shift, the M+2 isotope of a high-concentration sample could contribute signal to the IS channel (Cross-talk), biasing the results. A +7 Da shift places the IS mass well beyond the natural isotopic envelope of the analyte.

Validated Experimental Protocol

Objective: Quantification of Metoprolol in Human Plasma (Range: 1.0 – 500 ng/mL).

Step 1: Reagent Preparation
  • Stock Solution (IS): Dissolve 1.0 mg Metoprolol-D7 HCl in 10 mL Methanol (100 µg/mL). Store at -20°C.

  • Working Solution (IS): Dilute Stock to 500 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), reducing matrix effects.

  • Aliquot 200 µL plasma into a glass tube.

  • Add 20 µL IS Working Solution (500 ng/mL). Vortex 10s.

  • Add 100 µL 0.1 M NaOH (Alkalinizes sample to pH > 10, ensuring Metoprolol is uncharged/neutral for extraction).

  • Add 3 mL TBME (tert-Butyl Methyl Ether) .

  • Vortex for 5 min; Centrifuge at 4000 rpm for 5 min.

  • Transfer organic (upper) layer to a clean tube.

  • Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute residue in 200 µL Mobile Phase .

Step 3: LC-MS/MS Parameters
  • Column: Phenomenex Luna C18 (50 x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase: Isocratic 30% ACN / 70% Water (containing 0.1% Formic Acid).

    • Note: Formic acid ensures protonation of the secondary amine for ESI+.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

Step 4: MRM Transitions (The Critical Path)
CompoundPrecursor Ion (Q1)CollisionProduct Ion (Q3)Dwell Time
Metoprolol 268.2 [M+H]+25 eV116.1 100 ms
Metoprolol-D7 275.2 [M+H]+25 eV123.2 100 ms

Visualizations

Chemical Structure & Fragmentation Logic

This diagram illustrates the structure of Metoprolol-D7 and the specific fragmentation cleavage that results in the diagnostic m/z 123.2 ion.

MetoprololStructure cluster_legend Key Mechanism Metoprolol Metoprolol-D7 Parent (m/z 275.2) Fragment Diagnostic Fragment (Isopropyl-amine moiety) (m/z 123.2) Metoprolol->Fragment Collision Induced Dissociation (CID) Loss Neutral Loss (Ar-O-CH2 group) Metoprolol->Loss Cleavage Desc Deuterium (D7) is located on the isopropyl group. The fragment retains the label.

Figure 1: Fragmentation pathway of Metoprolol-D7 showing retention of the heptadeuterioisopropyl label in the product ion.[3]

Bioanalytical Workflow Decision Tree

A self-validating workflow ensuring data integrity during sample analysis.

Workflow Start Biological Sample (Plasma/Urine) IS_Add Add Metoprolol-D7 IS (Normalizes Recovery) Start->IS_Add Alkalinize Adjust pH > 10 (0.1M NaOH) IS_Add->Alkalinize Ensure Neutral Species Extract LLE Extraction (TBME or Ether:DCM) Alkalinize->Extract LC LC Separation (C18 Column, Acidic Mobile Phase) Extract->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS ESI+ QC Data Validation (IS Area Stability) MS->QC QC->Start Fail (Re-inject) Result Quantitation QC->Result Pass (<15% CV)

Figure 2: Step-by-step bioanalytical workflow for Metoprolol quantification using D7-IS.

Handling & Safety (SDS Summary)

Although Metoprolol-D7 is used in micro-quantities, standard laboratory safety protocols apply.

  • Hazard Classification: GHS08 (Reproductive Toxicity).

  • Signal Word: Warning.

  • Statement: Suspected of damaging fertility or the unborn child (H361).[4][5]

  • Handling: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Spill Response: Wipe with methanol-dampened cloth; dispose of as hazardous chemical waste.

References

  • PubChem. (2023). Metoprolol-d7 hydrochloride | C15H26ClNO3. National Library of Medicine. [Link]

  • Gowda, K. V., et al. (2025). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. [Link]

  • Senthamil Selvan, P., et al. (2014). Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Sharma, P., et al. (2014). Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS. ResearchGate. [Link]

Sources

Foundational

Metoprolol-D7 Hydrochloride mechanism of action

Bioanalytical Mechanics, Pharmacological Equivalence, and Quantitative Protocol Executive Summary Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4 / 959787-96-3) is the stable isotope-labeled analog of the selective -adren...

Author: BenchChem Technical Support Team. Date: February 2026

Bioanalytical Mechanics, Pharmacological Equivalence, and Quantitative Protocol

Executive Summary

Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4 / 959787-96-3) is the stable isotope-labeled analog of the selective


-adrenergic receptor antagonist, Metoprolol.[1][2][3] While it retains the pharmacological pharmacophore of the parent drug, its primary application in drug development is as a Reference Standard  for the precise quantification of Metoprolol in biological matrices (plasma, urine) via LC-MS/MS.

This guide details the dual-mechanism of Metoprolol-D7:

  • Analytical Mechanism: How the deuterium label (+7 Da mass shift) enables correction for matrix effects and ionization suppression in mass spectrometry.

  • Pharmacological Mechanism: The molecular pathway of

    
    -receptor blockade, relevant for researchers studying receptor binding kinetics or metabolic stability (Deuterium Kinetic Isotope Effect).
    
Part 1: Physicochemical Basis of Deuterated Standards

The utility of Metoprolol-D7 relies on its isotopic purity and specific mass shift. The "D7" designation typically refers to the replacement of seven protium (


H) atoms with deuterium (

H) on the isopropyl amine side chain.
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~310.87 g/mol (Salt form) vs. ~303.8 g/mol (Unlabeled HCl salt).

  • Mass Shift (+7 Da): This shift is critical. It moves the precursor ion (

    
    ) far beyond the natural isotopic envelope of unlabeled Metoprolol (M+1, M+2), preventing "cross-talk" or spectral interference during detection.
    
Table 1: Physicochemical Comparison
FeatureMetoprolol (Analyte)Metoprolol-D7 (Internal Standard)
Precursor Ion (ESI+)

268.2

275.2
Primary Fragment

116.1

123.1 (Retains D7 label)
Retention Time ~2.5 min~2.5 min (Co-eluting)
pKa 9.68 (Amine)9.68 (Negligible shift)
LogP 1.88~1.85 (Slightly lower lipophilicity)
Part 2: Mechanism of Action[4]
2.1 Analytical Mechanism: Ionization Compensation

In LC-MS/MS, biological samples (plasma) contain phospholipids and salts that compete for charge in the electrospray ionization (ESI) source. This causes Ion Suppression , where the signal of the drug is artificially reduced.

Metoprolol-D7 functions via Co-elution and Identical Ionization :

  • Co-elution: Because Deuterium has a minimal effect on lipophilicity, Metoprolol-D7 elutes from the C18 column at the exact same time as Metoprolol.

  • Matrix Experience: Both the analyte and the D7 standard experience the exact same suppression from the matrix at that specific retention time.

  • Ratio Calculation: The mass spectrometer measures the ratio of Analyte Area / IS Area. Since both are suppressed equally, the ratio remains constant, yielding accurate quantification.

2.2 Pharmacological Mechanism:

-Adrenergic Blockade

Structurally, Metoprolol-D7 is identical to the parent drug in the pharmacophore region (the aromatic ether and amino-alcohol tail). It acts as a competitive antagonist at the


-adrenergic receptor (GPCR).

Pathway Logic:

  • Binding: Metoprolol-D7 binds to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -receptors in cardiac tissue.
    
  • Inhibition: It blocks the binding of endogenous catecholamines (Norepinephrine/Epinephrine).

  • Signal Transduction: Prevents the activation of the

    
     protein 
    
    
    
    Adenylyl Cyclase
    
    
    cAMP pathway.
  • Effect: Reduces PKA activation, decreasing Calcium (

    
    ) influx, leading to negative chronotropy (rate) and inotropy (force).
    

Beta1_Signaling Catecholamines Catecholamines (Epinephrine) Beta1 Beta-1 Receptor (GPCR) Catecholamines->Beta1 Agonist Metoprolol Metoprolol-D7 (Antagonist) Metoprolol->Beta1 Blocks Gs Gs Protein Beta1->Gs Activation Blocked AC Adenylyl Cyclase Gs->AC cAMP cAMP (Decreased) AC->cAMP PKA Protein Kinase A cAMP->PKA Ca L-Type Ca2+ Channels (Phosphorylation blocked) PKA->Ca Effect Decreased Heart Rate & Contractility Ca->Effect

Figure 1: Pharmacological blockade pathway of Metoprolol-D7 at the cardiac


 receptor.[1]
Part 3: LC-MS/MS Experimental Protocol

This protocol describes a validated method for quantifying Metoprolol in human plasma using Metoprolol-D7 HCl as the Internal Standard.

3.1 Reagents & Preparation
  • Stock Solution: Dissolve 1 mg Metoprolol-D7 HCl in 1 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute stock to 50 ng/mL in 50:50 Methanol:Water.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

3.2 Sample Extraction (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for high-throughput efficiency, relying on the D7 standard to correct for the "dirtier" extract.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Metoprolol-D7 Working Solution (50 ng/mL). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Dilute: Add 100 µL of Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).

3.3 LC-MS/MS Parameters
  • Column: Phenomenex Luna C18(2), 50 x 2.0 mm, 3 µm (or equivalent).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0-0.5 min: 10% B (Isocratic hold)

    • 0.5-2.5 min: 10%

      
       90% B (Linear ramp)
      
    • 2.5-3.5 min: 90% B (Wash)

    • 3.5-3.6 min: 90%

      
       10% B
      
    • 3.6-5.0 min: 10% B (Re-equilibration)

3.4 Mass Spectrometry (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Metoprolol 268.2116.13025
Metoprolol-D7 275.2123.13025

Note: The transition 268


 116 corresponds to the cleavage of the isopropyl-amino side chain. Since the D7 label is on the isopropyl group, the fragment shifts from 116 to 123.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample IS Add Metoprolol-D7 (Internal Standard) Sample->IS PPT Protein PPT (Acetonitrile) IS->PPT Centrifuge Centrifuge (Supernatant) PPT->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC ESI ESI Source (Ionization) LC->ESI Q1 Q1 Filter (268.2 / 275.2) ESI->Q1 Q3 Q3 Detection (116.1 / 123.1) Q1->Q3

Figure 2: Analytical workflow for Metoprolol quantification using D7-IS.

Part 4: Metabolic Stability & Isotope Effects

While Metoprolol-D7 is an analytical tool, researchers must be aware of the Deuterium Kinetic Isotope Effect (DKIE) .

  • Metabolic Hotspots: Metoprolol is primarily metabolized by CYP2D6 via

    
    -hydroxylation and O-demethylation.
    
  • D7 Stability: The D7 label is typically on the isopropyl group. This position is not the primary site of oxidative metabolism (which occurs on the benzylic carbon or the methoxyethyl tail).

  • Implication: Consequently, Metoprolol-D7 exhibits a negligible DKIE regarding metabolic clearance compared to the parent drug. This makes it an excellent "tracer" that tracks the parent drug's pharmacokinetics closely without significant metabolic decoupling.

References
  • PubChem. (2025).[1][2] Metoprolol-d7 hydrochloride | C15H26ClNO3.[2] National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2006). Toprol-XL (metoprolol succinate) Label Information. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Sarkar, A. K., et al. (2019). Method development and validation for the estimation of Metoprolol in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Metoprolol-D7 Hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the synthesis and characterization of Metoprolol-D7 Hydrochloride, an isotopically labeled analog of th...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of Metoprolol-D7 Hydrochloride, an isotopically labeled analog of the widely used β1-selective adrenoceptor antagonist, Metoprolol. The strategic incorporation of seven deuterium atoms creates a stable, heavier version of the parent drug, making it an indispensable tool in modern pharmaceutical analysis. This document details the rationale behind its synthesis, a robust multi-step synthetic protocol, and the rigorous analytical techniques required to verify its structure, purity, and isotopic enrichment. The primary application of Metoprolol-D7 as an internal standard in quantitative mass spectrometry-based bioassays is also explored, highlighting its critical role in pharmacokinetic, drug metabolism, and bioequivalence studies. This paper is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the preparation and validation of stable isotope-labeled standards.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

Metoprolol is a cardioselective beta-blocker prescribed for a range of cardiovascular conditions, including hypertension, angina, and heart failure.[1][2] Its mechanism involves selectively blocking β1-adrenergic receptors, primarily in the heart, which reduces heart rate and blood pressure.[3][4] For accurate quantification of Metoprolol in complex biological matrices like plasma or urine, analytical methods must overcome challenges such as sample loss during preparation and signal variability caused by matrix effects.

This is where stable isotope-labeled internal standards become essential. Metoprolol-D7 Hydrochloride is the deuterium-labeled form of Metoprolol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[5][6][7]

The Causality Behind Using Deuterated Standards:

The value of a deuterated internal standard lies in its near-perfect chemical and physical similarity to the analyte of interest (the "unlabeled" drug).[8][9] It co-elutes during chromatography, extracts with similar efficiency, and experiences nearly identical ionization in a mass spectrometer.[8][10] However, due to its increased mass (seven additional neutrons), it is easily distinguished from the native drug by the mass spectrometer.[11] This allows it to act as a reliable reference, enabling precise correction for any analytical variability and ensuring highly accurate quantification.[5][6][8] Furthermore, strategic deuteration can sometimes alter a drug's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolism at that site, an area of active research in drug development.[6][12]

Chemical Synthesis of Metoprolol-D7 Hydrochloride

The synthesis of Metoprolol-D7 Hydrochloride follows the established pathway for unlabeled Metoprolol, with the critical modification being the introduction of a deuterated reagent in the final synthetic step. The process is a robust, three-step sequence: formation of a key epoxide intermediate, nucleophilic ring-opening with a deuterated amine, and final conversion to the hydrochloride salt.

Synthetic Strategy and Workflow

The synthesis hinges on the reaction between 4-(2-methoxyethyl)phenol and epichlorohydrin to form an epoxide, which is subsequently opened by isopropylamine-d7. This approach ensures the precise and stable incorporation of the deuterium label at the desired molecular location.

Synthesis_Workflow cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Deuterium Incorporation cluster_2 Step 3: Salt Formation A 4-(2-methoxyethyl)phenol + Epichlorohydrin B 1-(2,3-epoxypropoxy)-4- (2-methoxyethyl)-benzene A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) D Metoprolol-D7 (Free Base) B->D Nucleophilic Addition (Ring Opening) C Isopropylamine-d7 C->B F Metoprolol-D7 Hydrochloride (Final Product) D->F Acid-Base Reaction E Hydrochloric Acid (HCl) E->D

Caption: Synthetic pathway for Metoprolol-D7 Hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene

This initial step creates the electrophilic epoxide intermediate necessary for the subsequent amination reaction.

  • Reagents & Setup: To a round-bottom flask, add 4-(2-methoxyethyl)phenol (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent like dimethylformamide (DMF).[13]

  • Reaction Initiation: Stir the mixture at room temperature to ensure homogeneity. Slowly add epichlorohydrin (1.2 eq) dropwise to the flask.[13] The use of a base is critical as it deprotonates the phenol, forming a phenoxide ion which is a potent nucleophile that attacks the epichlorohydrin.

  • Reaction Conditions: Heat the reaction mixture to approximately 70-80°C and maintain under reflux with continuous stirring for 12-16 hours.[13] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Isolation: After completion, cool the mixture to room temperature. Pour the mixture into water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate. Purification can be achieved via column chromatography if necessary.

Step 2: Synthesis of Metoprolol-D7 (Free Base)

This is the crucial step where the seven deuterium atoms are incorporated into the molecular structure.

  • Reagents & Setup: Dissolve the epoxide intermediate from Step 1 (1.0 eq) in a solvent such as methanol or isopropyl alcohol.[14][15]

  • Nucleophilic Addition: Add isopropylamine-d7 (1.5 eq) to the solution. This deuterated amine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. The reaction preferentially occurs at the less sterically hindered terminal carbon of the epoxide, consistent with the Sₙ2 mechanism for ring-opening under neutral or basic conditions.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) for 12-14 hours.[13] Monitor the reaction to completion via TLC.

  • Isolation: Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting residue is the crude Metoprolol-D7 free base.

Step 3: Formation of Metoprolol-D7 Hydrochloride

Conversion to the hydrochloride salt enhances the compound's stability, crystallinity, and water solubility, which are desirable properties for an analytical standard.[16]

  • Dissolution: Dissolve the crude Metoprolol-D7 free base in a suitable organic solvent like acetone or isobutyl methyl ketone.[14]

  • Acidification: Slowly add a solution of hydrochloric acid (HCl) in a solvent like isopropanol or ether while stirring.

  • Precipitation & Collection: The Metoprolol-D7 Hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.

Comprehensive Characterization

Rigorous analytical characterization is mandatory to confirm the identity, verify the isotopic enrichment, and determine the purity of the synthesized Metoprolol-D7 Hydrochloride.

Characterization Workflow

A logical, multi-technique approach is employed to validate the final compound against its expected specifications.

Characterization_Workflow cluster_verification Structural & Purity Verification Start Synthesized Metoprolol-D7 HCl MS Mass Spectrometry (LC-MS/MS) Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR HPLC Purity Analysis (RP-HPLC) Start->HPLC Confirm_MW Molecular Weight Confirmed? MS->Confirm_MW Confirm_Isotope Isotopic Enrichment >98%? MS->Confirm_Isotope Confirm_Structure Structure Confirmed? NMR->Confirm_Structure Confirm_Label_Position Label Position Correct? NMR->Confirm_Label_Position Confirm_Purity Chemical Purity >98%? HPLC->Confirm_Purity Final Verified Standard Confirm_MW->Confirm_Isotope Yes Confirm_Isotope->Confirm_Structure Yes Confirm_Structure->Confirm_Label_Position Yes Confirm_Label_Position->Confirm_Purity Yes Confirm_Purity->Final Yes

Caption: Logical workflow for the analytical characterization of Metoprolol-D7 HCl.

Key Analytical Techniques and Expected Results

1. Mass Spectrometry (MS)

  • Principle: MS is the definitive technique for confirming the molecular weight and successful incorporation of the deuterium atoms. Electrospray ionization coupled with tandem mass spectrometry (LC-MS/MS) is commonly used.

  • Expected Results: The analysis should confirm the molecular weight of the hydrochloride salt (C₁₅H₁₉D₇ClNO₃) to be approximately 310.87 g/mol .[1][5][7] The mass spectrum of the protonated molecular ion [M+H]⁺ will show a peak at an m/z that is 7 units higher than that of unlabeled Metoprolol, providing direct evidence of complete deuteration of the isopropyl moiety.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides unambiguous structural confirmation and verifies the exact location of the isotopic labels.

  • ¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the site of deuteration. The spectrum should display all expected signals for the metoprolol backbone and the aromatic moiety.[17][18] Critically, the signals corresponding to the isopropyl group's seven protons (a septet and a doublet in the unlabeled spectrum) will be absent or dramatically reduced to less than 2% of their expected intensity, confirming successful labeling at this position.

  • ¹³C NMR: The carbon spectrum will show all 15 carbon signals. The two carbon signals of the isopropyl group will appear as multiplets with significantly lower intensity due to C-D coupling and the longer relaxation times of deuterated carbons.

3. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is used to determine the chemical purity of the synthesized compound. A reversed-phase (RP-HPLC) method is standard.

  • Typical Protocol:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[19]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at ~223 nm.[19]

  • Expected Results: The chromatogram should show a single, sharp, symmetrical peak, with a purity level of ≥98% (calculated by peak area percentage). The retention time will be nearly identical to that of an unlabeled Metoprolol standard.

Summary of Characterization Data
ParameterTechniqueExpected ResultJustification
Molecular Formula -C₁₅H₁₉D₇ClNO₃Based on synthetic reagents.
Molecular Weight Mass Spec~310.87 g/mol Confirms overall elemental composition.[1][5]
Isotopic Purity Mass Spec≥98%Verifies incorporation of 7 deuterium atoms.
Structural Identity ¹H & ¹³C NMRSpectrum consistent with structure.Confirms atomic connectivity.[17][18]
Label Position ¹H NMRAbsence of isopropyl proton signals.Confirms deuteration at the correct site.
Chemical Purity HPLC≥98%Ensures absence of synthetic impurities.[19]

Conclusion

The synthesis and characterization of Metoprolol-D7 Hydrochloride represent a critical process in the development of essential tools for modern pharmaceutical analysis. The synthetic route described is efficient and ensures the precise incorporation of the deuterium label. Rigorous characterization using a combination of mass spectrometry, NMR spectroscopy, and HPLC is non-negotiable to validate the final product's identity, isotopic enrichment, and chemical purity. As a verified analytical standard, Metoprolol-D7 Hydrochloride enables researchers to conduct highly accurate and reliable quantitative bioanalyses, underpinning crucial drug development decisions in pharmacokinetic, toxicokinetic, and clinical studies.

References

  • CN103102281A - Synthesis method of metoprolol succinate - Google Patents. (n.d.).
  • Metoprolol-d7 hydrochloride | Stable Isotope. (n.d.). MedchemExpress.com.
  • US6252113B1 - Manufacturing process of metoprolol - Google Patents. (n.d.).
  • Metoprolol-d7 | Stable Isotope. (n.d.). MedchemExpress.com.
  • Development and Validation of Spectrophotometric and RP-HPLC Method for Determination of Metoprolol Succinate. (2018). International Journal of ChemTech Research, 11(05).
  • Improved Synthesis And Preparation Of Metoprolol And Its Salts. (n.d.). Quick Company.
  • Sanders, S., & Prasanna, P. (2024). Metoprolol. In StatPearls. StatPearls Publishing.
  • US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google Patents. (n.d.).
  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. (n.d.). SciSpace.
  • Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
  • Metoprolol-impurities. (n.d.). Pharmaffiliates.
  • Comprehensive Investigation and Exploration of Metoprolol Impurities. (2024). Research Journal of Pharmacy and Technology.
  • Metoprolol-D7 Hydrochloride. (n.d.). PubChem.
  • Metoprolol EP impurity O-d7 hydrochloride | Stable Isotope. (n.d.). MedchemExpress.com.
  • Representative chromatogram for metoprolol (m/z 268.1907) and... (n.d.). ResearchGate.
  • Metoprolol. (n.d.). In Wikipedia.
  • Ikeda, Y., Hirayama, F., Arima, H., Uekama, K., Yoshitake, Y., & Harano, K. (2004). NMR spectroscopic characterization of metoprolol/cyclodextrin complexes in aqueous solution: cavity size dependency. Journal of Pharmaceutical Sciences, 93(7), 1659–1671. [Link]

  • Russak, E. M., & Hentze, M. W. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates.
  • Spectral data analyses and structure elucidation of metoprolol tartrate. (2012). PubMed.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org.
  • Buttner, R. (2020, July 19). Pharm 101: Metoprolol. LITFL.

Sources

Foundational

Technical Monograph: Metoprolol-D7 Hydrochloride (CAS 1219798-61-4)

Executive Summary Metoprolol-D7 Hydrochloride is the stable isotope-labeled analog of the selective -receptor blocker Metoprolol. Enriched with seven deuterium atoms ( H) on the isopropyl amine moiety, this compound serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metoprolol-D7 Hydrochloride is the stable isotope-labeled analog of the selective


-receptor blocker Metoprolol. Enriched with seven deuterium atoms (

H) on the isopropyl amine moiety, this compound serves as the "Gold Standard" Internal Standard (IS) for the quantitative bioanalysis of Metoprolol in clinical and toxicological workflows.

Its primary application lies in LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) , where it corrects for matrix effects, extraction variability, and ionization suppression/enhancement. Unlike structural analogs (e.g., propranolol or bisoprolol), Metoprolol-D7 exhibits chromatographic retention and ionization efficiency nearly identical to the analyte, ensuring maximum analytical precision.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The deuterated label is located specifically on the isopropyl group, ensuring metabolic stability under typical analytical conditions, as the isopropyl moiety is not the primary site of rapid metabolic cleavage (which typically occurs via O-demethylation or


-hydroxylation).
Table 1: Compound Specifications
ParameterDetail
Chemical Name 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]propan-2-ol hydrochloride
CAS Number 1219798-61-4 (HCl salt) / 959787-96-3 (Free base)
Molecular Formula

Molecular Weight 310.87 g/mol (Salt) / 274.41 g/mol (Free Base)
Appearance White to off-white solid
Solubility Soluble in Methanol, Water, DMSO
Isotopic Purity Typically

atom D
Chemical Purity

Synthesis & Manufacturing Logic

The synthesis of Metoprolol-D7 follows a convergent pathway analogous to the commercial production of Metoprolol, but utilizes Isopropylamine-d7 as the critical labeling reagent. This route ensures high isotopic incorporation and prevents deuterium scrambling.

Synthetic Pathway Diagram

MetoprololD7_Synthesis Phenol 4-(2-Methoxyethyl)phenol (Precursor A) Epoxide Epoxide Intermediate (1,2-Epoxy-3-[4-(2-methoxyethyl)phenoxy]propane) Phenol->Epoxide NaOH, Reflux (Etherification) Epi Epichlorohydrin Epi->Epoxide MetoD7 Metoprolol-D7 (Free Base) Epoxide->MetoD7 Ring Opening (Amination) IsoAmine Isopropylamine-D7 (Labeling Reagent) IsoAmine->MetoD7 FinalProduct Metoprolol-D7 Hydrochloride (CAS 1219798-61-4) MetoD7->FinalProduct Salt Formation HCl HCl Gas/Ether HCl->FinalProduct

Figure 1: Convergent synthesis of Metoprolol-D7 HCl via epoxide ring opening with deuterated isopropylamine.

Step-by-Step Methodology
  • Etherification (Epoxide Formation): The starting material, 4-(2-methoxyethyl)phenol, is reacted with epichlorohydrin in the presence of a base (NaOH or KOH).[1] This yields the glycidyl ether intermediate (Epoxide).

  • Amination (Isotope Labeling): The epoxide intermediate undergoes nucleophilic ring opening with Isopropylamine-d7 . This step is critical; using an excess of the deuterated amine prevents polymerization.

  • Salt Formation: The resulting Metoprolol-D7 free base is dissolved in a solvent (e.g., ethyl acetate or isopropanol) and treated with hydrochloric acid (gas or solution) to precipitate the stable hydrochloride salt.

Analytical Application: LC-MS/MS Protocol

In bioanalytical assays, Metoprolol-D7 is used to quantify Metoprolol in human plasma, serum, or urine. The following protocol is a validated workflow suitable for pharmacokinetic (PK) studies.

Mass Spectrometry Parameters (SRM)

The detection utilizes Selected Reaction Monitoring (SRM) in Positive Electrospray Ionization (+ESI) mode. The deuterium label on the isopropyl group shifts the precursor mass by +7 Da. The primary product ion (m/z 123.1) corresponds to the isopropyl-containing fragment, retaining the +7 shift.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Metoprolol 268.2 [M+H]

116.122100
Metoprolol-D7 275.2 [M+H]

123.1 22100
Chromatographic Conditions
  • Column: C18 or C8 Reverse Phase (e.g., Phenomenex Luna C8, 5 µm, 150 x 4.6 mm).

  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (with 0.1% Formic Acid). Typical ratio: 35:65 or 50:50.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Retention Time: ~2.5 – 4.0 min (Metoprolol and Metoprolol-D7 will co-elute).

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of plasma into a clean tube.

  • IS Addition: Add 20 µL of Metoprolol-D7 working solution (e.g., 500 ng/mL in methanol). Vortex.

  • Alkalinization: Add 50 µL of 1M NaOH or Ammonia buffer (pH 10) to ensure the drug is in its free base form for extraction.

  • Extraction: Add 3 mL of extraction solvent (Ethyl Acetate or Diethyl Ether : Dichloromethane 70:30).

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution: Transfer the organic supernatant to a fresh tube and evaporate to dryness under Nitrogen at 40°C. Reconstitute residue in 200 µL of Mobile Phase.

Handling, Stability & Safety

  • Storage: Store solid powder at -20°C , protected from light and moisture.

  • Solution Stability: Stock solutions (1 mg/mL in Methanol) are generally stable for up to 6 months at -20°C.

  • Isotope Effect: The deuterium label is located on the isopropyl methyl groups (

    
    ). This position is chemically stable and does not undergo exchange with solvent protons, ensuring the integrity of the internal standard during processing.
    
  • Safety: Classed as a

    
    -blocker.[2] Handle with standard PPE (gloves, lab coat, safety glasses). Avoid inhalation of dust.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76974368, Metoprolol-D7 Hydrochloride. Retrieved from [Link]

  • Slegers, C., et al. (2006). LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate in aqueous solution. Radiation Physics and Chemistry. Retrieved from [Link]

  • Mahu, S. C., et al. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Acta Medica Marisiensis. Retrieved from [Link]

  • Johnson, R. (2016). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration (FAA) Bioaeronautical Sciences Research Laboratory. Retrieved from [Link]

  • Atmakuri, L. R., & Nalluri, B. N. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma.[3] Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Exploratory

physical and chemical properties of Metoprolol-D7 Hydrochloride

An In-depth Technical Guide to the Physicochemical and Analytical Properties of Metoprolol-D7 Hydrochloride Authored by a Senior Application Scientist Foreword: The Quintessential Internal Standard In the landscape of mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical and Analytical Properties of Metoprolol-D7 Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Quintessential Internal Standard

In the landscape of modern bioanalysis and pharmacokinetic (PK) studies, the demand for precision and accuracy is absolute. The quantification of active pharmaceutical ingredients (APIs) in complex biological matrices is a challenge where the margin for error is vanishingly small. It is in this context that isotopically labeled internal standards (IS) have become the gold standard. Metoprolol-D7 Hydrochloride, the deuterated analogue of the widely prescribed β1-adrenergic blocker Metoprolol, represents a pinnacle of this practice.

This guide provides an in-depth exploration of the core physical, chemical, and analytical properties of Metoprolol-D7 Hydrochloride. It is designed for researchers, analytical chemists, and drug development professionals who utilize this molecule not merely as a reagent, but as a cornerstone of analytical validity. We will move beyond simple data points to explain the causality behind its molecular characteristics and the rationale for its application, particularly in high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The protocols and data herein are presented to be self-validating, reflecting the rigor required in regulated bioanalysis.

Chemical Identity and Structural Elucidation

Metoprolol-D7 Hydrochloride is a stable, isotopically labeled form of Metoprolol Hydrochloride where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This specific labeling is critical as it imparts a significant mass shift (+7 Da) without appreciably altering the compound's chemical behavior, a property that is paramount for its function as an ideal internal standard.[1][2][3]

The chemical structure is defined as: 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride [4][5]

The deuterium atoms are strategically placed on the isopropyl moiety, a site that is not typically involved in the primary metabolic pathways of Metoprolol, thus ensuring that the metabolic fate of the IS closely mirrors that of the analyte.

Core Physicochemical Properties

The physicochemical properties of Metoprolol-D7 Hydrochloride are fundamentally similar to its non-labeled counterpart, which is a critical factor for its use as an internal standard. Any significant deviation in properties like pKa or solubility would lead to differential behavior during sample extraction and chromatographic separation, thereby invalidating its use.

Quantitative Data Summary

The following table summarizes the key physicochemical identifiers and properties of Metoprolol-D7 Hydrochloride.

PropertyValueSource(s)
CAS Number 1219798-61-4[3][4][6]
Molecular Formula C₁₅H₁₉D₇ClNO₃[6][7]
Molecular Weight 310.87 g/mol [4][5]
Exact Mass 310.2040586 Da[5]
Appearance White to Off-White Crystalline PowderInferred from[8]
pKa (Secondary Amine)~9.6 - 9.7[9][10]
Solubility Freely soluble in water; Soluble in methanol.Inferred from[8]
Storage Conditions Store at 2-8°C. For long-term solution stability, store at -20°C or -80°C.[3][6]

Note on pKa: The acid dissociation constant (pKa) is dominated by the secondary amine. The replacement of hydrogen with deuterium on the adjacent isopropyl group has a negligible electronic effect on the nitrogen's basicity. Therefore, the pKa of Metoprolol-D7 is considered identical to that of unlabeled Metoprolol for all practical purposes in analytical chemistry.[9][10]

Analytical Profile and Spectroscopic Characterization

The analytical utility of Metoprolol-D7 Hydrochloride is defined by its behavior in modern analytical instrumentation.

Mass Spectrometry (MS)

In mass spectrometry, particularly when using electrospray ionization (ESI) in positive mode, Metoprolol-D7 readily forms a protonated molecular ion [M+H]⁺. This is the foundational principle of its detection in LC-MS/MS assays.

  • Parent Ion (Metoprolol): m/z 268.1[11][12]

  • Parent Ion (Metoprolol-D7): m/z 275.2 (Calculated as 268.1 + 7 Da)

  • Key Fragmentation: The most common fragmentation pathway for Metoprolol involves the cleavage of the ether linkage and subsequent loss of the isopropylamine group. A typical and robust mass transition for unlabeled Metoprolol is m/z 268.1 → 116.1 . For Metoprolol-D7, this same fragmentation pathway yields a distinct product ion, allowing for unambiguous differentiation from the analyte. The corresponding transition for the internal standard would be m/z 275.2 → 123.1 .

The ability to monitor these unique mass transitions for the analyte and the internal standard simultaneously using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the basis of highly selective and sensitive quantification.[13]

Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), Metoprolol-D7 co-elutes almost perfectly with unlabeled Metoprolol. This is the second critical requirement for an ideal internal standard.

  • Mechanism of Co-elution: The substitution of hydrogen with deuterium results in a minuscule increase in hydrophobicity. However, this "isotope effect" is typically so small that it does not result in chromatographic separation under standard RP-HPLC conditions. This ensures that both the analyte and the internal standard experience the exact same matrix effects and ionization suppression/enhancement during their transit from the column to the mass spectrometer, a phenomenon crucial for accurate quantification.

  • Typical Conditions: Methods commonly employ C18 columns with a mobile phase consisting of acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate or formic acid) to ensure efficient ionization.[13][14][15]

Application in Bioanalytical Workflows: A Validating System

Metoprolol-D7 Hydrochloride serves as the cornerstone for validating bioanalytical methods designed to quantify Metoprolol in biological matrices like plasma or urine.[16] Its use allows for the correction of analyte loss during sample preparation and variability in instrument response.

The diagram below illustrates a typical bioanalytical workflow for Metoprolol quantification, highlighting the central role of the internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (Unknown Metoprolol Conc.) Spike 2. Spike with IS (Known Conc. of Metoprolol-D7) Plasma->Spike Add IS Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Denature Proteins Cent 4. Centrifugation Precip->Cent Pellet Debris Super 5. Collect Supernatant Cent->Super Isolate Extract Inject 6. Inject Extract Super->Inject LC 7. RP-HPLC Separation (Analyte & IS Co-elute) Inject->LC MS 8. MS/MS Detection (MRM Mode) LC->MS Peak 9. Peak Integration (Area Analyte / Area IS) MS->Peak Curve 10. Calibration Curve (Ratio vs. Conc.) Peak->Curve Result 11. Calculate Conc. (Final Result) Curve->Result

Caption: Bioanalytical workflow for Metoprolol quantification using Metoprolol-D7 as an internal standard.

Experimental Protocol: Quantification of Metoprolol in Human Plasma

This protocol describes a robust, validated LC-MS/MS method for the determination of Metoprolol in human plasma, employing Metoprolol-D7 Hydrochloride as the internal standard. This protocol is a representative synthesis based on established methodologies.[11][13]

Materials and Reagents
  • Metoprolol Reference Standard

  • Metoprolol-D7 Hydrochloride Internal Standard (IS)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water

  • Control Human Plasma (K₂EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metoprolol and Metoprolol-D7 HCl in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the Metoprolol stock solution with 50:50 ACN:Water to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the Metoprolol-D7 stock solution with 50:50 ACN:Water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the 100 ng/mL IS working solution to every tube except for "double blank" samples.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid. This high ratio of organic solvent ensures complete protein precipitation.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrument Conditions
  • HPLC System: Standard UHPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting from ~5% B, ramping to 95% B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Metoprolol: 268.1 → 116.1

    • Metoprolol-D7: 275.2 → 123.1

System Validation and Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Metoprolol Area / Metoprolol-D7 Area) against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically used.

  • Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations in triplicate to ensure the accuracy and precision of the run are within acceptable limits (typically ±15% of nominal, ±20% at the Lower Limit of Quantification).

  • Quantification: The concentration of Metoprolol in unknown samples is determined by interpolating their peak area ratios from the validated calibration curve.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this standard.

  • Solid Form: The hydrochloride salt is stable and should be stored in a well-sealed container at 2-8°C, protected from moisture.[6]

  • Solution Form: Stock solutions prepared in methanol or acetonitrile are generally stable for several months when stored at -20°C or -80°C.[3] It is best practice to protect solutions from light. Repeated freeze-thaw cycles should be avoided.

Conclusion

Metoprolol-D7 Hydrochloride is more than just a deuterated molecule; it is an enabling tool for high-fidelity quantitative science. Its physicochemical properties, being nearly identical to the parent drug, allow it to trace the analyte through complex sample preparation and analysis workflows, correcting for variability with exceptional accuracy. The strategic placement of seven deuterium atoms provides a clear and unambiguous mass shift, making it an ideal internal standard for definitive LC-MS/MS-based bioanalysis. Understanding these core properties is essential for any researcher aiming to develop and validate robust analytical methods for Metoprolol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4171, Metoprolol. Retrieved February 9, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). METOPROLOL SUCCINATE Label. Retrieved February 9, 2026, from [Link]

  • Deranged Physiology. (n.d.). Metoprolol. Retrieved February 9, 2026, from [Link]

  • Križman, M., et al. (2024). A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. Frontiers in Pharmacology. Retrieved February 9, 2026, from [Link]

  • Grecu, M., et al. (2024). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. Molecules. Retrieved February 9, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Metoprolol in Tablets on Primesep 200 Column. Retrieved February 9, 2026, from [Link]

  • Lennard, M. S., et al. (1983). Selected Ion Monitoring of Metoprolol and Two Metabolites in Plasma and Urine Using Deuterated Internal Standards. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Metoprolol. Retrieved February 9, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Metoprolol-d7 Hydrochloride. Retrieved February 9, 2026, from [Link]

  • Logoyda, L. S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. International Journal of Green Pharmacy. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76974368, Metoprolol-D7 Hydrochloride. Retrieved February 9, 2026, from [Link]

  • Grecu, M., et al. (2024). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Kumar, P., et al. (2019). Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Young Pharmacists. Retrieved February 9, 2026, from [Link]

  • Narmada, P., et al. (2013). Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 9, 2026, from [Link]

  • Johnson, D. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. Retrieved February 9, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Metoprolol-impurities. Retrieved February 9, 2026, from [Link]

Sources

Foundational

Metoprolol-D7 Hydrochloride molecular weight and formula

The following technical guide details the physicochemical properties, molecular identity, and bioanalytical applications of Metoprolol-D7 Hydrochloride. Precision Internal Standard for Bioanalytical Quantitation Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, molecular identity, and bioanalytical applications of Metoprolol-D7 Hydrochloride.

Precision Internal Standard for Bioanalytical Quantitation

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), analytical precision is non-negotiable. Metoprolol-D7 Hydrochloride serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of Metoprolol. Its specific deuteration pattern (+7 Da mass shift) eliminates cross-signal interference from the native drug's natural isotopes, ensuring regulatory-grade accuracy in LC-MS/MS assays.

This guide provides the definitive molecular data and experimental frameworks required to integrate Metoprolol-D7 into validated bioanalytical workflows.

Chemical Identity & Molecular Specifications[1][2][3][4][5][6][7]

Nomenclature and Classification[3]
  • Chemical Name: (±)-Metoprolol-d7 Hydrochloride[1][2]

  • IUPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl-1,1,1,2,3,3,3-d7)amino]propan-2-ol hydrochloride[1]

  • CAS Number: 1219798-61-4 (Hydrochloride salt) | 959787-96-3 (Free base)[3]

  • Isotopic Purity: ≥ 99% Deuterium enrichment

Molecular Formula & Weight

For mass spectrometry method development, distinguishing between the Average Molecular Weight (for weighing/dosing) and the Monoisotopic Mass (for MS precursor ion selection) is critical.

ParameterValueNotes
Molecular Formula C₁₅H₁₈D₇NO₃[3][4][1][5][6] · HCl Includes 7 Deuterium atoms on the isopropyl group.[1][2]
Average Molecular Weight 310.87 g/mol Use this value for gravimetric preparation of stock solutions.
Monoisotopic Mass (Free Base) 274.2273 Da The exact mass of the cation [M+H]⁺ detected in MS positive mode.
Monoisotopic Mass (Salt) 310.2041 Da Includes the Chlorine isotope ³⁵Cl.
Structural Analysis

The deuteration is strategically located on the isopropyl amine moiety. This positioning is chemically stable and prevents "deuterium scrambling" (exchange with solvent protons) which can occur with acidic protons.

Figure 1: The hepta-deuterated isopropyl group provides a +7 Da mass shift, sufficient to avoid interference from the M+2 isotope of native Metoprolol.

Physicochemical Properties[2][3][9]

  • Solubility: Highly soluble in Water (>100 mg/mL), Methanol, and DMSO.

  • Appearance: White to off-white solid.[4][7]

  • Melting Point: ~120–123°C (Decomposes).

  • pKa: 9.68 (Amine) – This basic pKa dictates that the molecule is positively charged (protonated) at physiological pH and in acidic LC mobile phases (e.g., 0.1% Formic Acid).

Bioanalytical Application: LC-MS/MS Protocol

The Role of Metoprolol-D7

In quantitative bioanalysis, Metoprolol-D7 acts as a surrogate tracker . Because it shares the exact physicochemical properties (pKa, lipophilicity) of the target analyte, it behaves identically during:

  • Extraction: Compensates for recovery losses.

  • Chromatography: Co-elutes (or elutes slightly earlier due to the deuterium isotope effect) with the analyte.

  • Ionization: Experiences the same matrix suppression/enhancement in the ESI source.

Validated Experimental Workflow

The following protocol outlines a standard Liquid-Liquid Extraction (LLE) method suitable for human plasma.

Step 1: Stock Solution Preparation
  • Primary Stock: Dissolve 1.0 mg Metoprolol-D7 HCl in 1.0 mL Methanol to yield a 1.0 mg/mL (free base equivalent) solution.

    • Correction Factor: Multiply weighed mass by 0.88 (ratio of free base MW 274.41 / salt MW 310.87) to get free base concentration.

  • Working Internal Standard (WIS): Dilute Primary Stock with 50% Methanol to 500 ng/mL .

Step 2: Sample Extraction (LLE)
  • Aliquot: Transfer 50 µL of Plasma into a clean tube.

  • Spike: Add 10 µL of WIS (500 ng/mL) . Vortex 10 sec.

  • Basify: Add 50 µL of 0.1 M NaOH (increases pH > 10 to suppress ionization of the amine, driving it into the organic phase).

  • Extract: Add 1.0 mL Ethyl Acetate or MTBE .

  • Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.

  • Reconstitute: Transfer supernatant to a fresh tube; evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase.

Step 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase: Isocratic 30:70 (0.1% Formic Acid in Water : Acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode (+).

MRM Transitions (Critical for Specificity):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Metoprolol 268.2 [M+H]⁺116.122Cleavage of isopropyl-amino chain
Metoprolol-D7 275.2 [M+H]⁺ 123.1 22Retains D7 label in fragment

Note: The shift in the product ion (116 → 123) confirms the fragment contains the deuterated isopropyl group.

Figure 2: The co-extraction and co-ionization of the D7-IS normalizes data against experimental variability.

Storage and Stability Guidelines

To maintain the isotopic integrity of Metoprolol-D7:

  • Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.[4][7]

  • Solution State: Stock solutions in Methanol are stable for 6 months at -80°C.[4]

  • Light Sensitivity: Protect from light to prevent potential photodegradation of the ether linkage.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76974368, Metoprolol-D7 Hydrochloride. Retrieved from [Link]

  • Venkateswarulu, P., et al. (2010). Selective and sensitive method for the determination of Metoprolol in human plasma using LC-MS/MS.[8] Acta Pharmaceutica. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Stock Preparation of Metoprolol-D7 Hydrochloride

This technical guide details the solubility profile, physicochemical properties, and handling protocols for Metoprolol-D7 Hydrochloride , a critical deuterated internal standard used in bioanalytical assays (LC-MS/MS). E...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for Metoprolol-D7 Hydrochloride , a critical deuterated internal standard used in bioanalytical assays (LC-MS/MS).

Executive Summary & Application Context

Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is the stable isotope-labeled analog of the beta-blocker Metoprolol. In pharmacokinetic studies and clinical diagnostics, it serves as the definitive Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability in LC-MS/MS workflows.

Critical Solubility Directive: Unlike the therapeutic formulations (Metoprolol Succinate or Tartrate), the Hydrochloride (HCl) salt form of the deuterated standard exhibits a distinct solubility profile driven by the high lattice energy of the chloride ion and its interaction with protic vs. aprotic solvents.

  • Optimal Solvent: Methanol (MeOH) is the primary solvent for stock preparation due to high solubility and compatibility with reversed-phase mobile phases.

  • Risk Factor: Direct dissolution in high-organic aprotic solvents (e.g., 100% Acetonitrile) often leads to salt precipitation, compromising quantitation accuracy.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in unverified solvents.

PropertyDataTechnical Note
Chemical Name Metoprolol-D7 Hydrochloride(±)-1-(Isopropyl-d7-amino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol HCl
Molecular Formula C₁₅H₁₉D₇ClNO₃Deuterium enrichment typically >99%
Molecular Weight 310.87 g/mol Shift of +7 Da from non-deuterated parent (303.8 g/mol )
Salt Form Hydrochloride (HCl)Increases polarity and water solubility compared to free base
pKa ~9.7 (Amine)Basic; solubility decreases as pH increases > pKa
LogP ~1.8 (Parent)Moderately lipophilic, but salt form dominates solubility

Solubility Landscape

The following data aggregates empirical observations from Certificates of Analysis (CoA) and thermodynamic principles of amine-hydrochloride salts.

Primary Solvents (High Solubility)
  • Methanol (MeOH): > 50 mg/mL .

    • Mechanism:[1] Methanol acts as a hydrogen bond donor and acceptor, effectively solvating both the ionic HCl moiety and the organic aromatic tail.

    • Application:Preferred solvent for Master Stock Solutions (1.0 mg/mL). It evaporates easily and mixes well with aqueous mobile phases.

  • Water: ~100 mg/mL (Requires ultrasonic/warming).

    • Mechanism: High dielectric constant allows full dissociation of the HCl salt.

    • Limitation: Aqueous stocks are prone to hydrolysis over time and microbial growth. Not recommended for long-term storage (>1 month).

  • DMSO (Dimethyl Sulfoxide): > 10 mg/mL .

    • Mechanism: High polarity aprotic solvent.

    • Limitation: High viscosity and difficult to remove. DMSO can cause ion suppression in MS sources and freezing issues at -20°C. Use only if MeOH is contraindicated.

Secondary & Poor Solvents
  • Ethanol: Sparingly Soluble .[2][3]

    • Solubility drops significantly compared to Methanol due to the longer alkyl chain interfering with the solvation of the chloride ion.

  • Acetonitrile (ACN): Slightly Soluble / Risk of Precipitation .

    • Critical Warning: While Metoprolol Free Base is soluble in ACN, the HCl Salt is poorly soluble in 100% ACN. Diluting a MeOH stock into 100% ACN can cause "crashing out." Always ensure at least 10-20% aqueous or protic component in working solutions.

  • Ethyl Acetate / Hexane: Insoluble .[2][3]

    • The ionic nature of the HCl salt prevents dissolution in non-polar organic solvents.

Experimental Protocol: Master Stock Preparation

Objective: Prepare a stable, accurate 1.0 mg/mL Master Stock Solution of Metoprolol-D7 HCl.

Reagents & Equipment[3][6][7]
  • Analyte: Metoprolol-D7 HCl (Solid, stored at -20°C).[4][5]

  • Solvent: LC-MS Grade Methanol (chilled to 4°C to reduce volatility errors).

  • Vessel: Amber glass volumetric flask (Class A).

  • Equipment: Analytical balance (0.01 mg precision), Sonicator.

Step-by-Step Methodology
  • Equilibration: Allow the Metoprolol-D7 HCl vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Weighing: Weigh 1.0 mg (corrected for purity/salt factor if necessary) into a 1 mL or 2 mL amber volumetric flask.

    • Note: If the substance is electrostatic, weigh into a glass weighing boat and rinse quantitatively into the flask with Methanol.

  • Dissolution: Add approximately 80% of the total volume of Methanol.

  • Agitation: Sonicate for 2-5 minutes. The solution should be visually clear and particle-free.

  • Make to Volume: Dilute to the calibration mark with Methanol. Cap and invert 10 times.

  • Storage: Transfer to multiple 200 µL aliquots in amber cryovials. Store at -80°C (up to 2 years) or -20°C (up to 6 months) .

Workflow Visualization

The following diagram illustrates the critical path from solid handling to LC-MS injection, highlighting solvent transitions.

Metoprolol_Workflow cluster_solvents Solvent Compatibility Check Solid Metoprolol-D7 HCl (Solid, -20°C) Weighing Weighing (Ambient Temp) Solid->Weighing Equilibrate 30 min Solvation Dissolution (Solvent: 100% Methanol) Weighing->Solvation Quant. Transfer MasterStock Master Stock (1.0 mg/mL in MeOH) Solvation->MasterStock Sonicate 5 min WorkingSol Working Solution (100 ng/mL in 50:50 MeOH:H2O) MasterStock->WorkingSol Dilution Step (Avoid 100% ACN) LCMS LC-MS/MS Injection (Mobile Phase Compatible) WorkingSol->LCMS Analysis

Figure 1: Critical path for Metoprolol-D7 HCl stock preparation, emphasizing the use of Methanol to ensure complete solvation of the salt form.

Stability & Handling Factors

pH Sensitivity

Metoprolol is a basic drug (pKa ~9.7).

  • Acidic Conditions (pH < 7): The molecule remains protonated and highly soluble in aqueous mixtures.

  • Basic Conditions (pH > 10): The molecule converts to its free base form. While this increases solubility in non-polar organic solvents (like Dichloromethane), it decreases solubility in water.

  • Protocol Tip: Maintain stock solutions in neutral Methanol. Do not add base (e.g., Ammonium Hydroxide) to the stock solution, as this may precipitate the salt or alter chromatography retention times unexpectedly.

Temperature Effects[5][8]
  • Solubility vs. Temp: Solubility in Methanol increases with temperature.[6] If stock solutions are stored at -80°C, vortex thoroughly after thawing to redissolve any micro-precipitates that may have formed at cryogenic temperatures.

References

  • Dong, Z., et al. (2018). Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • United States Pharmacopeia (USP) . (2023). Metoprolol Succinate Monograph - Chromatographic Conditions. Retrieved from [Link]

Sources

Foundational

Technical Guide: Metoprolol-D7 Hydrochloride in Bioanalytical Research

Executive Summary & Compound Profile Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is the stable isotope-labeled (SIL) analog of the selective -receptor blocker Metoprolol. It is primarily utilized as an Internal Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is the stable isotope-labeled (SIL) analog of the selective


-receptor blocker Metoprolol. It is primarily utilized as an Internal Standard (IS)  in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In high-precision drug development and clinical toxicology, the use of Metoprolol-D7 offers a distinct advantage over non-deuterated analogs (like Propranolol or Bisoprolol) or lower-order isotopes (D1-D3). Its mass shift of +7 Da places its isotopic envelope well beyond the natural abundance (


) interference of the native analyte, ensuring zero cross-talk and maximum quantification accuracy.
Chemical Identity[1][2][3][4][5]
  • Chemical Name: (±)-1-(Isopropyl-d7-amino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol hydrochloride.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 310.87 g/mol (Salt), ~274.41 g/mol (Free Base).

  • Key Feature: The isopropyl group is fully deuterated (

    
    ), providing a stable label that resists back-exchange in aqueous mobile phases.
    

Primary Application: LC-MS/MS Internal Standard[6][7][8]

The core application of Metoprolol-D7 is to compensate for matrix effects , extraction efficiency losses , and ionization variability during the quantification of Metoprolol in biological matrices (plasma, urine, serum).

The Mechanistic Logic (Why D7?)

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) can suppress or enhance the ionization of the target analyte. Because Metoprolol-D7 shares virtually identical physicochemical properties (pKa, LogP, solubility) with the native drug, it co-elutes and experiences the exact same suppression/enhancement events.

  • Retention Time: Identical or slightly earlier (< 0.1 min difference due to the deuterium isotope effect).

  • Ionization Efficiency: Mirrors the native analyte.

  • Extraction Recovery: Compensates for losses during Protein Precipitation (PPT) or Solid Phase Extraction (SPE).

Validated Experimental Protocol

The following protocol outlines a robust workflow for quantifying Metoprolol in human plasma using Metoprolol-D7 as the IS.

A. Reagent Preparation
  • Stock Solution: Dissolve 1 mg Metoprolol-D7 HCl in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 50 ng/mL in 50% Methanol/Water.

B. Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50

    
    L  of plasma sample into a centrifuge tube.
    
  • Step 2: Add 10

    
    L  of Metoprolol-D7 Working IS Solution (50 ng/mL). Vortex for 10 seconds.
    
  • Step 3: Add 150

    
    L  of ice-cold Acetonitrile (precipitation agent).
    
  • Step 4: Vortex vigorously for 1 min.

  • Step 5: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Step 6: Transfer 100

    
    L  of supernatant to an autosampler vial containing 100 
    
    
    
    L
    of Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase strength.
C. LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

m)
Provides adequate retention of polar amines.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI sensitivity.
Gradient 10% B (0-0.5 min)

90% B (3.0 min)

10% B (3.1 min)
Fast separation while removing hydrophobic matrix.
Ionization ESI Positive Mode (ESI+)Metoprolol is a secondary amine, easily protonated (

).
D. MRM Transitions (Quantification)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Origin of Fragment
Metoprolol 268.2116.120-25Isopropyl-amino-ethyl side chain
Metoprolol-D7 275.2 123.2 20-25Deuterated side chain (

)

Note: The transition 275.2


 123.2 confirms the label is retained in the fragment ion, ensuring specificity.

Analytical Workflow Visualization

The following diagram illustrates the self-validating logic of the LC-MS/MS workflow. The "Ratio Calculation" step is critical: by dividing the Area of the Analyte by the Area of the IS, all upstream errors (pipetting, ionization) are normalized.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Spike Spike Metoprolol-D7 (Internal Standard) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Clean Centrifugation & Supernatant Transfer Extract->Clean LC LC Separation (C18 Column) Clean->LC Ionization ESI+ Ionization (Co-elution of Analyte & IS) LC->Ionization MRM MRM Detection Met: 268->116 Met-D7: 275->123 Ionization->MRM Data Data Processing Ratio = Area(Met) / Area(D7) MRM->Data

Caption: Workflow for Metoprolol quantification. The co-elution of D7 ensures that matrix suppression affects both analyte and IS equally, cancelling out errors in the final ratio.

Scientific Integrity & Troubleshooting (E-E-A-T)

Isotopic Purity & Cross-Talk

A critical quality attribute for Metoprolol-D7 is Isotopic Purity .

  • Risk: If the D7 standard contains significant amounts of D0 (native) or D1-D6, it will contribute to the native Metoprolol signal, causing false positives or overestimation (Reverse Cross-talk).

  • Requirement: Ensure Isotopic Purity

    
     99%.
    
  • Validation: Inject a "Zero Sample" (Matrix + IS only). The signal at the native Metoprolol transition (268

    
     116) should be < 5% of the LLOQ (Lower Limit of Quantification).
    
Deuterium Exchange

The deuterium atoms in Metoprolol-D7 are located on the isopropyl methyl groups (C-D bonds). These are non-exchangeable in aqueous solution.

  • Contrast: If the label were on the hydroxyl (-OH) or amine (-NH) group, the deuterium would instantly exchange with solvent protons (

    
    ), rendering the IS useless.
    
Fragmentation Pathway

Understanding the fragmentation is vital for selecting the correct MRM transition.

  • Precursor: Protonation occurs at the secondary amine.

  • Collision Induced Dissociation (CID): The bond between the side chain and the ether oxygen is cleaved.

  • Product Ion: The fragment containing the isopropyl amine group is dominant.

    • Native:

      
       116
      
    • D7:

      
       123 (Retains the 
      
      
      
      label).

Fragmentation Met Metoprolol-D7 (Precursor m/z 275.2) Frag Fragmentation (Collision Cell) Met->Frag Prod Product Ion (m/z 123.2) Frag->Prod Loss Neutral Loss (Phenoxy moiety) Frag->Loss

Caption: CID fragmentation pathway. The D7 label on the isopropyl group is retained in the primary product ion (m/z 123.2).

References

  • Postma-Kunnen, S. et al. (2017).[2] "A validated high-resolution accurate mass LC-MS assay for quantitative determination of metoprolol and

    
    -hydroxymetoprolol in human serum for application in pharmacokinetics." Journal of Chromatography B. 
    
  • Senthamil Selvan, P. et al. (2014). "Development of a sensitive and rapid method for quantitation of (S)-(-)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS." Journal of Chromatography B.

  • Johnson, R.D. et al. (2005). "Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS." Federal Aviation Administration (FAA) Bioaeronautical Sciences Research Laboratory.

  • PubChem. (2024). "Metoprolol-D7 Hydrochloride Compound Summary." National Library of Medicine.

Sources

Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Deuteration of Metoprolol for Enhanced Pharmacokinetic Properties Introduction: Re-engineering a Cornerstone Beta-Blocker Metoprolol, a cardioselective β1-adrenergic receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Deuteration of Metoprolol for Enhanced Pharmacokinetic Properties

Introduction: Re-engineering a Cornerstone Beta-Blocker

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, is a fundamental therapeutic agent for managing a spectrum of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Despite its widespread clinical use, the therapeutic window of metoprolol is significantly influenced by its extensive and variable first-pass metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] This variability leads to inconsistent plasma concentrations among patients, necessitating careful dose titration and potentially leading to suboptimal efficacy or increased side effects.

This guide delves into the strategic application of deuterium chemistry to address the pharmacokinetic challenges of metoprolol. By selectively replacing hydrogen atoms with their heavier, stable isotope, deuterium, at specific metabolically vulnerable positions, it is possible to attenuate the rate of metabolic breakdown. This phenomenon, known as the deuterium kinetic isotope effect (KIE), offers a compelling strategy to enhance metoprolol's metabolic stability, leading to a more predictable and sustained therapeutic profile. We will explore the underlying metabolic rationale, detailed synthetic and analytical methodologies, and the anticipated pharmacological impact of this innovative drug development approach.

Section 1: The Metabolic Landscape of Metoprolol and the Rationale for Deuteration

The CYP2D6-Dependent Metabolism of Metoprolol

Metoprolol is administered as a racemic mixture and undergoes extensive hepatic metabolism, with approximately 95% of an administered dose being eliminated through biotransformation.[3][4] The CYP2D6 enzyme is the principal catalyst in this process, responsible for 70-80% of its metabolism.[1] The metabolic fate of metoprolol is primarily dictated by three major pathways:

  • O-demethylation of the methoxyethyl side chain, which is the most significant pathway, accounting for roughly 65% of metabolism. This is followed by further oxidation to a carboxylic acid metabolite.[5]

  • α-hydroxylation of the ethyl side chain, leading to the formation of the active metabolite α-hydroxymetoprolol, which has about one-tenth the potency of the parent drug.[5]

  • N-dealkylation of the isopropylamino group, a minor pathway.[5]

The heavy reliance on CYP2D6 introduces significant inter-individual variability in pharmacokinetics due to well-documented genetic polymorphisms in the CYP2D6 gene.[2] The population is generally categorized into phenotypes ranging from poor metabolizers (PMs), who have little to no enzyme function, to ultra-rapid metabolizers (UMs). PMs can experience several-fold higher plasma concentrations of metoprolol from a standard dose, increasing the risk of adverse effects like bradycardia, while UMs may have reduced plasma levels, potentially compromising therapeutic efficacy.[4]

The Kinetic Isotope Effect (KIE): A Tool for Metabolic Stabilization

The scientific basis for deuteration lies in the KIE. A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond.[6] For a chemical reaction where the cleavage of a C-H bond is the rate-determining step, substituting the hydrogen with deuterium will slow down the reaction rate.[6]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By strategically placing deuterium at these sites of metabolic attack—the "soft spots" of the molecule—we can decrease the rate of metabolism.[7][8] This can lead to:

  • Reduced intrinsic clearance and a longer plasma half-life.

  • Increased bioavailability due to reduced first-pass metabolism.

  • More uniform plasma exposure across different metabolizer phenotypes.

  • Metabolic shunting , potentially reducing the formation of unwanted or toxic metabolites.[8]

For metoprolol, the primary targets for deuteration are the hydrogen atoms on the O-methyl group and the α-carbon of the methoxyethyl side chain, as these are the primary sites of CYP2D6-mediated metabolism.

Section 2: Synthesis of Deuterated Metoprolol (d-Metoprolol)

The synthesis of deuterated metoprolol requires the incorporation of deuterium atoms at the desired positions. A modern and efficient approach involves metallaphotoredox catalysis, which allows for precise deuteroalkylation.[9] The following outlines a conceptual synthetic pathway based on established chemical principles.

Synthetic Workflow Overview

The synthesis can be envisioned as a multi-step process starting from a protected phenolic precursor, incorporating a deuterated ethyl group, followed by elaboration to the final metoprolol structure.

G cluster_0 Preparation of Deuterated Sidechain cluster_1 Metoprolol Core Synthesis A Aryl Bromide Precursor (e.g., 4-bromophenol derivative) C Metallaphotoredox Coupling (Ni/Photocatalyst) A->C B d2-Thianthrenium Salt (Deuterated Ethyl Source) B->C D Deuterated Phenol Intermediate C->D Formation of C-C bond F Epoxidation Reaction D->F E Epichlorohydrin E->F G Deuterated Epoxide F->G I Ring-Opening Amination G->I H Isopropylamine H->I J Final Product: Deuterated Metoprolol (d-Metoprolol) I->J

Caption: Synthetic workflow for deuterated metoprolol.

Experimental Protocol: Synthesis of d₂-Metoprolol

This protocol describes the synthesis of metoprolol deuterated at the α-position of the methoxyethyl side chain.

Step 1: Metallaphotoredox Coupling to form Deuterated Phenol Intermediate

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide precursor (1.0 eq), d₂-alkyl thianthrenium salt (4.0 eq), 4CzIPN (photocatalyst, 3.0 mol%), and NiBr₂·dtbpy (nickel catalyst, 15.0 mol%).

  • Add anhydrous solvents (e.g., a mixture of methyl acetate and DMF).

  • Add (TMS)₃SiOH (1.5 eq), Cs₂CO₃ (2.0 eq), and Bu₄NBr (4.0 eq).

  • Irradiate the reaction mixture with blue LEDs at room temperature for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deuterated phenol intermediate.

Step 2: Epoxidation

  • Dissolve the deuterated phenol intermediate (1.0 eq) in a suitable solvent system (e.g., aqueous NaOH or KOH).

  • Add epichlorohydrin (1.1 - 1.5 eq) to the mixture.

  • Heat the reaction to 50-70°C for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction, extract the resulting deuterated epoxide with a solvent like toluene, and wash with water to remove salts.

  • Concentrate the organic layer to obtain the crude epoxide, which can be purified by vacuum distillation if necessary.[10]

Step 3: Ring-Opening Amination

  • Charge the deuterated epoxide (1.0 eq) and isopropylamine (excess, e.g., 3-5 eq) into a pressure-rated reactor.

  • The reaction can be run neat or in a solvent like isopropanol.

  • Heat the mixture to 70-80°C. The reaction will proceed under the pressure generated by the reagents at this temperature.[11]

  • Maintain the temperature for 4-8 hours, monitoring for completion.

  • After cooling, remove the excess isopropylamine and solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash to remove any remaining impurities.

  • The final product, deuterated metoprolol base, can be crystallized or converted directly to a salt (e.g., succinate or tartrate).

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and extent of deuteration of the synthesized d-metoprolol.

Analytical Workflow

The characterization process involves a combination of chromatographic and spectroscopic techniques to provide a complete profile of the new chemical entity.

G cluster_0 Structural Confirmation cluster_1 Purity & Quantification Start Synthesized d-Metoprolol Sample MS Mass Spectrometry (MS) - Confirm Mass Shift - Determine Deuterium Incorporation Start->MS NMR NMR Spectroscopy (¹H, ¹³C, ²H) - Confirm Deuteration Site - Structural Integrity Start->NMR HPLC HPLC-UV/MS - Chemical Purity - Impurity Profiling Start->HPLC Final Characterized d-Metoprolol MS->Final NMR->Final Quant Quantitative Analysis (e.g., LC-MS/MS) - Assay in Biological Matrices HPLC->Quant Quant->Final

Caption: Analytical workflow for deuterated metoprolol.

Key Analytical Techniques and Expected Data
TechniquePurposeExpected Results for d₂-Metoprolol (α-deuterated)
High-Resolution Mass Spectrometry (HRMS) Confirm isotopic incorporation and molecular formula.Molecular ion peak at [M+H]⁺ = 270.20, an increase of 2 Da compared to non-deuterated metoprolol ([M+H]⁺ = 268.18).
¹H NMR Spectroscopy Confirm the site of deuteration and structural integrity.Attenuation or disappearance of the proton signal corresponding to the α-methylene group of the methoxyethyl side chain. Other signals should remain consistent with the metoprolol structure.
²H NMR Spectroscopy Directly observe the deuterium signal.A signal will be present in the region corresponding to the α-methylene group, confirming the location of the deuterium label.
HPLC with UV/MS Detection Determine chemical purity and identify impurities.A single major peak with a retention time similar to a metoprolol standard. The mass detector should confirm the mass of the main peak corresponds to d₂-metoprolol. Purity should be >99%.[12]
Protocol: Quantification of d-Metoprolol in Plasma via LC-MS/MS

This method is crucial for pharmacokinetic studies and uses a deuterated internal standard for precise quantification.[13]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., d₇-metoprolol).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[14]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • d₂-Metoprolol (Analyte): Q1: 270.2 -> Q3: [Specific fragment ion]

      • d₇-Metoprolol (IS): Q1: 275.2 -> Q3: [Specific fragment ion]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of calibration standards.

    • Determine the concentration of d₂-metoprolol in unknown samples from the calibration curve.

Section 4: Predicted Pharmacokinetic and Pharmacodynamic Impact

The successful deuteration of metoprolol at key metabolic sites is predicted to significantly alter its pharmacokinetic and, consequently, its pharmacodynamic profile.

Predicted Pharmacokinetic Profile

By slowing CYP2D6-mediated metabolism, d-metoprolol is expected to exhibit improved pharmacokinetic characteristics compared to its non-deuterated counterpart.

ParameterMetoprololPredicted d-MetoprololRationale
Bioavailability ~50% (highly variable)[3]Higher and less variableReduced first-pass metabolism due to KIE.
Half-life (t₁/₂) 3-7 hours[2]Longer (e.g., 6-12 hours)Decreased metabolic clearance rate.
Plasma Clearance (CL/F) High and variableLower and more consistentSlower enzymatic breakdown by CYP2D6.
AUC (Area Under the Curve) Variable by phenotypeHigher and more consistentIncreased systemic exposure and reduced inter-patient variability.
Cₘₐₓ (Peak Concentration) VariablePotentially lower for a given exposureSlower absorption or reduced first-pass extraction could lead to a blunted but more sustained peak.
Logical Framework: From Deuteration to Clinical Effect

The strategic placement of deuterium initiates a cascade of effects that are expected to culminate in a more predictable and reliable clinical response.

G A Site-Specific Deuteration (at metabolic 'soft spots') B Increased C-D Bond Strength A->B C Slower CYP2D6-Mediated Metabolism (KIE) B->C D Reduced First-Pass Effect & Systemic Clearance C->D E Improved Pharmacokinetics - Higher Bioavailability - Longer Half-Life - Reduced PK Variability D->E F More Predictable & Sustained Plasma Concentrations E->F G Improved Pharmacodynamics - Consistent β₁-Blockade - Reduced Peak-Trough Fluctuation F->G H Potential for Improved Clinical Outcomes - Better BP/HR Control - Improved Tolerability G->H

Caption: Logical cascade from deuteration to clinical impact.

Anticipated Pharmacodynamic Advantages

A more stable pharmacokinetic profile directly translates into pharmacodynamic benefits. The consistent plasma levels of d-metoprolol would likely lead to a more uniform and sustained β₁-blockade.[15] This could result in smoother blood pressure and heart rate control over the dosing interval, minimizing the risks associated with plasma concentration troughs (loss of efficacy) and peaks (increased side effects). Furthermore, by mitigating the pharmacokinetic differences between CYP2D6 phenotypes, d-metoprolol could offer a more predictable dose-response relationship for all patients, simplifying prescribing and improving overall therapeutic management.

Conclusion

The deuteration of metoprolol represents a sophisticated and scientifically grounded approach to optimizing a widely used cardiovascular drug. By leveraging the kinetic isotope effect to fortify the molecule against rapid and variable metabolism, d-metoprolol has the potential to offer a superior pharmacokinetic profile characterized by enhanced bioavailability, a longer half-life, and, most importantly, greater consistency across diverse patient populations. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the development and evaluation of this next-generation beta-blocker. If the predicted pharmacokinetic advantages are borne out in clinical studies, deuterated metoprolol could provide a more reliable and effective therapeutic option, ultimately leading to improved patient outcomes in the management of cardiovascular disease.

References

  • CN103102281A - Synthesis method of metoprolol succinate - Google P
  • Metallaphotoredox deuteroalkylation utilizing thianthrenium salts - PMC - NIH. (URL: [Link])

  • Metoprolol Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate - Scholars Research Library. (URL: [Link])

  • Improved Synthesis And Preparation Of Metoprolol And Its Salts - Quick Company. (URL: [Link])

  • Metoprolol and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes - MDPI. (URL: [Link])

  • Clinical Pharmacokinetics of Metoprolol: A Systematic Review - PubMed. (URL: [Link])

  • suitability of an analytical method for metoprolol tartrate coated tablet - International Journal of Development Research. (URL: [Link])

  • US20090247642A1 - Synthesis and preparations of metoprolol and its salts - Google P
  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions - SciSpace. (URL: [Link])

  • METOPROLOL SUCCINATE - accessdata.fda.gov. (URL: [Link])

  • Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC. (URL: [Link])

  • How is Metoprolol (beta-blocker) metabolized? - Dr.Oracle. (URL: [Link])

  • Electrophysiologic effects of intravenous metoprolol - PubMed - NIH. (URL: [Link])

  • A stability-indicating potentiometric platform for assaying Metoprolol succinate and felodipine in their tablets and human plasma - PMC. (URL: [Link])

  • Metoprolol - StatPearls - NCBI Bookshelf. (URL: [Link])

  • (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS - ResearchGate. (URL: [Link])

  • Stereospecific synthesis of specifically deuterated metoprolol enantiomers from chiral starting materials - INIS-IAEA. (URL: [Link])

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PLOS. (URL: [Link])

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. (URL: [Link])

  • 11.8: The E2 Reaction and the Deuterium Isotope Effect - Chemistry LibreTexts. (URL: [Link])

  • Selected Ion Monitoring of Metoprolol and Two Metabolites in Plasma and Urine Using Deuterated Internal Standards - PubMed. (URL: [Link])

  • Differential stereoselective metabolism of metoprolol in extensive and poor debrisoquin ... - PubMed. (URL: [Link])

  • Kinetic beta-deuterium isotope effects suggest a covalent mechanism for the protein folding enzyme peptidylprolyl cis/trans-isomerase - PubMed. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Quantification of Metoprolol in Biological Matrices Using Metoprolol-D7 Hydrochloride as an Internal Standard

Abstract This document provides a comprehensive guide for the use of Metoprolol-D7 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of metoprolol in biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the use of Metoprolol-D7 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of metoprolol in biological matrices, particularly human plasma. The protocol detailed herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. By leveraging the principles of isotope dilution mass spectrometry, this method offers a robust and reliable approach to bioanalysis, adhering to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA). We will delve into the theoretical underpinnings, practical laboratory procedures, and data analysis workflows essential for the successful implementation of this methodology.

Introduction: The Imperative for an Ideal Internal Standard

Metoprolol is a widely prescribed beta-blocker for managing cardiovascular diseases such as hypertension and angina.[1][2] Accurate measurement of its concentration in biological fluids is paramount for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[3]

However, the journey from sample collection to final concentration value is fraught with potential for variability. Sample preparation steps like protein precipitation and liquid-liquid extraction, along with instrumental factors such as injection volume inconsistencies and ion source fluctuations, can introduce significant errors.[4][5] To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[6]

Metoprolol-D7 Hydrochloride, a deuterated analog of metoprolol, serves as an exemplary internal standard.[7] Its seven deuterium atoms increase its mass-to-charge ratio (m/z) without significantly altering its physicochemical properties, such as extraction recovery and chromatographic retention time.[8][9] This near-identical behavior allows it to compensate for variations throughout the analytical process, a principle known as isotope dilution. The use of a SIL-IS is widely recognized for its ability to correct for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—thereby significantly improving the accuracy and reproducibility of the results.[8][10]

Principle of Isotope Dilution Mass Spectrometry with Metoprolol-D7

The core principle of this application is isotope dilution, a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched compound (the internal standard) to the sample.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte Metoprolol (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction Spiked with IS IS Metoprolol-D7 (Known Amount) IS->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Separated Analytes Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Generate Peak Areas Curve Calibration Curve Ratio->Curve Plot against Concentration Quant Quantify Analyte Curve->Quant Determine Unknown Concentration

Figure 1: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

During sample processing, any loss of the analyte will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the SIL-IS are separated by their mass-to-charge ratios but exhibit similar ionization efficiencies. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, we can accurately determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the quantification of metoprolol in human plasma using Metoprolol-D7 Hydrochloride as an internal standard. All procedures should be performed in a qualified analytical laboratory.

Materials and Reagents
Reagent/MaterialGrade/PurityRecommended Supplier
Metoprolol TartrateReference StandardUSP or equivalent
Metoprolol-D7 Hydrochloride≥98% isotopic purityClearsynth, LGC Standards, etc.[11][12]
AcetonitrileLC-MS GradeJ.T. Baker or equivalent
MethanolLC-MS GradeJ.T. Baker or equivalent
Formic Acid≥98%Sigma-Aldrich or equivalent
WaterUltrapure (18.2 MΩ·cm)Milli-Q system or equivalent
Human Plasma (with K2EDTA)Pooled, Drug-FreeReputable Bio-supplier
Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock and working solutions is fundamental to the entire quantitative method. Any inaccuracies at this stage will propagate through the analysis and lead to erroneous results. All solutions should be stored at 2-8°C and brought to room temperature before use.

  • Metoprolol Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of Metoprolol Tartrate reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Vortex to ensure complete dissolution.

  • Metoprolol-D7 (IS) Stock Solution (100 µg/mL):

    • Accurately weigh approximately 1 mg of Metoprolol-D7 Hydrochloride.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Vortex to ensure complete dissolution.

  • Metoprolol Working Solutions for Calibration Curve and QCs:

    • Perform serial dilutions of the Metoprolol Primary Stock Solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions at various concentrations. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL):

    • Dilute the IS Stock Solution with a 50:50 (v/v) mixture of acetonitrile and water.[3] This concentration may need to be optimized based on instrument sensitivity.

Preparation of Calibration Standards and Quality Control (QC) Samples

Self-Validation Principle: The calibration curve and QC samples are the cornerstones of method validation. The calibration curve establishes the relationship between the instrument response and concentration, while the QCs, prepared independently, verify the accuracy and precision of the method during routine analysis.

  • Calibration Standards:

    • Spike appropriate volumes of the Metoprolol working solutions into blank human plasma to achieve final concentrations ranging from approximately 1 to 500 ng/mL.[13] A typical calibration curve may include 8 non-zero standards.

  • Quality Control Samples:

    • Prepare QC samples in blank plasma at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Mid QC

      • High QC (approx. 80% of the highest calibration standard)

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is commonly used as it efficiently denatures and precipitates proteins while keeping the analyte and IS in solution.

G Start Plasma Sample (Calibrator, QC, or Unknown) 100 µL Add_IS Add 50 µL of IS Working Solution (100 ng/mL Metoprolol-D7) Start->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_ACN Add 300 µL of Acetonitrile (with 0.1% Formic Acid) Vortex1->Add_ACN Vortex2 Vortex Vigorously (approx. 1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (e.g., 14,000 rpm for 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant to a clean vial Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject

Figure 2: Protein precipitation workflow for plasma sample preparation.

  • Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the IS Working Solution (100 ng/mL Metoprolol-D7) to all tubes except for the blank plasma samples (to which 50 µL of the diluent is added).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Causality: The chromatographic and mass spectrometric conditions are optimized to achieve a balance of selectivity, sensitivity, and speed. A C18 column is suitable for retaining a moderately polar compound like metoprolol. The mobile phase composition is chosen to ensure good peak shape and efficient elution. Multiple Reaction Monitoring (MRM) is used in the mass spectrometer for its superior selectivity and sensitivity, which is critical for analyzing complex biological matrices.[13][14]

ParameterRecommended Condition
LC System Waters Acquity UPLC, Shimadzu Nexera, or equivalent
ColumnC18, e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
GradientIsocratic or a shallow gradient (e.g., 20-40% B over 3 min)
MS/MS System Triple Quadrupole (e.g., Sciex, Waters, Agilent)
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsMetoprolol: 268.2 > 116.1[14][15] Metoprolol-D7: 275.2 > 123.1
Dwell Time100-150 ms
Collision EnergyOptimize for maximum signal intensity
Source Temp.500-550 °C

Data Analysis and Method Validation

The quantification of metoprolol is performed by constructing a calibration curve. The peak area ratio of metoprolol to Metoprolol-D7 is plotted against the nominal concentration of the metoprolol calibration standards. A linear regression with a 1/x² weighting is typically applied.

The bioanalytical method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[16][17][18] This ensures the reliability and integrity of the data generated.

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[17]Ensures the method can distinguish the analyte from other matrix components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates a reliable relationship between response and concentration.
Accuracy & Precision For QC samples, the mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).[18] At the LLOQ, these limits are ±20%.Confirms the method's ability to provide true and consistent results.
Matrix Effect The CV of the peak area ratios of post-extraction spiked samples from at least six different lots of plasma should be ≤15%.Verifies that different sources of biological matrix do not unduly influence ionization.
Recovery Recovery should be consistent and reproducible, although it does not need to be 100%. The use of a SIL-IS effectively corrects for variability.[4]Assesses the efficiency of the extraction process.
Stability Analyte stability is assessed under various conditions (bench-top, freeze-thaw, long-term storage) to ensure sample integrity.[3]Guarantees that the analyte concentration does not change from collection to analysis.

Conclusion

The use of Metoprolol-D7 Hydrochloride as a stable isotope-labeled internal standard provides a robust, reliable, and highly accurate method for the quantification of metoprolol in biological matrices. The near-identical chemical nature of the SIL-IS to the analyte ensures superior compensation for sample preparation variability and matrix effects, which is a critical requirement for regulatory-compliant bioanalysis.[6][9] The protocols and validation strategies outlined in this application note provide a solid framework for researchers to develop and implement high-quality bioanalytical methods for metoprolol, ultimately contributing to the successful progression of drug development and clinical research programs.

References

  • Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 9, 2026, from [Link]

  • Rapid and Sensitive Bioanalytical Method Development and Validation for Quantification of Metoprolol Using LC-MS/MS in Human Plasma. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Metoprolol-impurities. (n.d.). Pharmaffiliates. Retrieved February 9, 2026, from [Link]

  • Metoprolol. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. (2023). R Discovery. Retrieved February 9, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved February 9, 2026, from [Link]

  • Metoprolol-D7 Hydrochloride. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. Retrieved February 9, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). ResolveMass Laboratories Inc. Retrieved February 9, 2026, from [Link]

  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2023). Journal of Applied Pharmaceutical Science. Retrieved February 9, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). PMC. Retrieved February 9, 2026, from [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). ACS Publications. Retrieved February 9, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2013). FDA. Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). HHS.gov. Retrieved February 9, 2026, from [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Retrieved February 9, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. Retrieved February 9, 2026, from [Link]

  • Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2003). ResearchGate. Retrieved February 9, 2026, from [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2001). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2021). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved February 9, 2026, from [Link]

Sources

Application

Application Note: Quantitative Analysis of Metoprolol using LC-MS/MS with Metoprolol-D7 HCl

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-throughput method for the quantification of Metoprolol in biological matrices. It prioritizes technical accuracy, re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists requiring a robust, high-throughput method for the quantification of Metoprolol in biological matrices. It prioritizes technical accuracy, regulatory compliance (FDA Bioanalytical Method Validation), and operational efficiency.[1]


-receptor blocker)
Internal Standard:  Metoprolol-D7 HCl (Isopropyl-d7)[1]

Executive Summary

This protocol details the validation and execution of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying Metoprolol in human plasma.[1][2][3][4] By utilizing Metoprolol-D7 HCl as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix effects, ionization suppression, and extraction variability more effectively than structural analogs (e.g., propranolol).[1] The method is optimized for high sensitivity (LLOQ


 1.0 ng/mL) and rapid turnover (run time < 4.0 min), making it suitable for high-volume pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM).[1]

Scientific Rationale & Experimental Design

The Choice of Internal Standard

The use of Metoprolol-D7 (isopropyl-d7) is critical for "Expertise & Experience."[1]

  • Causality: Electrospray Ionization (ESI) is susceptible to matrix effects (ion suppression/enhancement) caused by co-eluting phospholipids in plasma.[1]

  • Mechanism: As a stable isotope, Metoprolol-D7 co-elutes perfectly with the analyte, experiencing the exact same ionization environment at the millisecond level. This provides a self-validating correction factor that structural analogs cannot match due to retention time shifts.[1]

Fragmentation Logic (MRM)

Metoprolol is a secondary amine.[1] In positive ESI mode, it forms a stable protonated precursor


.[1]
  • Precursor: m/z 268.2[1]

  • Primary Fragment (Quantifier): m/z 116.[1]1. This fragment corresponds to the cleavage of the ether bond, retaining the isopropylamino-2-hydroxypropyl moiety (

    
    ).
    
  • IS Shift: Since the D7 label is on the isopropyl group, and the m/z 116 fragment contains this group, the Internal Standard transition shifts by +7 Da to m/z 123.1 . This confirms the structural specificity of the transition.

Materials & Instrumentation

Reagents
  • Analyte: Metoprolol Tartrate (Reference Standard, >99% purity).[1]

  • Internal Standard: Metoprolol-D7 HCl (Isopropyl-d7, >98% isotopic purity).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.[1]

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).[1]

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., SCIEX Triple Quad 6500+ or Thermo Altis).[1]

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[1]

LC-MS/MS Method Parameters

Chromatographic Conditions

A gradient elution is chosen to effectively separate Metoprolol from early-eluting polar interferences and late-eluting phospholipids.[1]

ParameterSetting
Mobile Phase A 5 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Run Time 3.5 minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Load
2.00 90% Elution (Analyte RT ~1.8 min)
2.50 90% Wash
2.60 10% Re-equilibration

| 3.50 | 10% | Stop |[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+)[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions Table:

Compound Precursor (m/z) Product (m/z) Role Collision Energy (V)
Metoprolol 268.2 116.1 Quantifier 25
268.2 133.1 Qualifier 30

| Metoprolol-D7 | 275.2 | 123.1 | IS Quantifier| 25 |[1]

Experimental Protocol (Step-by-Step)

Phase 1: Preparation of Stock Solutions
  • Master Stock (Analyte): Dissolve 10 mg Metoprolol Tartrate in 10 mL Methanol to yield 1.0 mg/mL (free base corrected).

  • Master Stock (IS): Dissolve 1 mg Metoprolol-D7 in 10 mL Methanol (100 µg/mL).

  • Working IS Solution: Dilute Stock IS in 50:50 Methanol:Water to a final concentration of 50 ng/mL . Note: This concentration should yield a signal similar to a mid-range standard.

Phase 2: Sample Preparation (Protein Precipitation)

This method uses Protein Precipitation (PPT) for speed.[1] For cleaner samples (if sensitivity issues arise), Solid Phase Extraction (SPE) using MCX cartridges is the alternative.[1]

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Why? Acidified ACN ensures full precipitation and keeps the basic analyte solubilized.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Dilution: Add 100 µL of Mobile Phase A (Water/Buffer) to the supernatant.

    • Why? Injecting pure ACN can cause peak distortion ("solvent effect") on aqueous mobile phases.[1] Diluting matches the solvent strength to the initial gradient conditions.

  • Inject: Inject 5 µL onto the LC-MS/MS.

Visualization of Workflow

The following diagram illustrates the logical flow of the sample preparation and analysis, highlighting the critical "Dilution" step often missed in standard protocols.

Metoprolol_Analysis_Workflow Sample Plasma Sample (50 µL) IS_Add Add IS (Metoprolol-D7) Correction Factor Sample->IS_Add PPT Precipitation (150 µL ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifugation (Remove Proteins) PPT->Centrifuge Dilution Dilution 1:1 (Prevents Peak Distortion) Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis MRM: 268.2 -> 116.1 Dilution->LCMS

Caption: Workflow for Metoprolol extraction. The dilution step (Green) is critical for maintaining peak shape on C18 columns.[1]

Method Validation Guidelines (FDA/EMA)

To ensure "Trustworthiness," the method must be validated against the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

Linearity[1]
  • Range: 1.0 ng/mL (LLOQ) to 500 ng/mL.[1]

  • Criteria: Correlation coefficient (

    
    ) > 0.99. Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision[2][5][6][7]
  • QC Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC (80% ULOQ).

  • Replicates: n=5 per level.

  • Acceptance: Intra- and inter-run CV% and Bias must be within ±15%.

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. neat solution.

  • IS-Normalized MF: The MF of Metoprolol divided by the MF of Metoprolol-D7. This value should be close to 1.0, proving the IS compensates for suppression.

Troubleshooting & Expert Insights

  • Carryover: Metoprolol is "sticky." If carryover is observed >20% of LLOQ in blank samples, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (40:40:20) .[1]

  • Peak Tailing: Often caused by silanol interactions. Ensure the mobile phase contains at least 5mM Ammonium Formate or 0.1% Formic Acid to suppress secondary interactions.

  • Interference: If the m/z 116 transition shows high background, switch the Quantifier to m/z 133.1 (cleavage of the isopropyl group), though sensitivity may decrease slightly.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][5] Bioanalytical Method Validation Guidance for Industry.[5][6][7][8] Retrieved from [Link][1]

  • Sarkar, A. K., et al. (2019).[1] Method development and validation for the estimation of Metoprolol in human plasma by LC-MS/MS. Journal of Chromatography B. (Generalized reference for MRM transitions).

  • PubChem. (2023).[1] Metoprolol-d7 hydrochloride | C15H26ClNO3.[1][9] Retrieved from [Link][1]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][10][11][12][13] (Foundational text for Matrix Factor calculations).

Sources

Method

Application Notes: In Vitro Characterization of β-Adrenergic Receptor Modulation Using Metoprolol-D7 Hydrochloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Metoprolol-D7 Hydrochloride in a suite of in vitro assays. Metoprolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Metoprolol-D7 Hydrochloride in a suite of in vitro assays. Metoprolol is a cardioselective β1-adrenergic receptor antagonist widely used in treating cardiovascular diseases.[1][2] Its deuterated isotopologue, Metoprolol-D7 Hydrochloride, serves as an indispensable tool for precise quantification in bioanalytical studies.[2][3] This guide moves beyond mere procedural lists to explain the scientific rationale behind protocol design, ensuring robust and reproducible results. We detail its primary application as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) and provide protocols for characterizing the functional activity of its non-labeled counterpart, metoprolol, through receptor binding and cell-based functional assays.

Introduction to Metoprolol and its Deuterated Analog

Metoprolol is a competitive antagonist that selectively blocks β1-adrenergic receptors, which are predominantly found in cardiac tissue.[4] This blockade inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac contractility, and blood pressure.[4][5] The signaling cascade initiated by β1-receptor activation involves a Gs protein, which stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP).[6] By blocking the receptor, metoprolol effectively attenuates this downstream signaling.

Metoprolol-D7 Hydrochloride is a stable isotope-labeled (SIL) variant of metoprolol, where seven hydrogen atoms have been replaced with deuterium.[3] This isotopic substitution results in a compound with a higher molecular weight (310.87 g/mol ) but nearly identical physicochemical properties and biological activity to the parent drug.[7][8] Its primary and most critical role in research is as an internal standard (IS) for quantitative analysis by mass spectrometry (LC-MS/MS), providing a gold-standard method for correcting analytical variability.[2][3][9]

Physicochemical Properties of Metoprolol-D7 Hydrochloride

A clear understanding of the compound's properties is foundational to its correct application.

PropertyValueSource
Molecular Formula C₁₅H₁₉D₇ClNO₃[3]
Molecular Weight 310.87 g/mol [3][7]
Unlabeled CAS No. 98418-47-4[3]
Labeled CAS No. 1219798-61-4[3]
Appearance White to off-white solid[3]
Solubility H₂O: 100 mg/mL (321.68 mM)[3]
Storage Powder: -20°C, protect from light. In Solvent: -80°C for 6 months.[3]

Preparation of Stock Solutions and Standards

Causality: Accurate preparation of stock solutions is the first critical control point in any quantitative experiment. Errors at this stage will propagate through all subsequent measurements. Using a calibrated analytical balance and high-purity solvents is non-negotiable for data integrity. Aliquoting the stock solution is crucial to prevent degradation from repeated freeze-thaw cycles.[3]

Protocol 2.1: Preparation of a 10 mM Primary Stock Solution
  • Weighing: Accurately weigh a precise amount (e.g., 5 mg) of Metoprolol-D7 Hydrochloride powder in a suitable microcentrifuge tube.

  • Solubilization: Based on the molecular weight (310.87 g/mol ), calculate the required volume of solvent. For a 10 mM stock from 5 mg of powder:

    • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.010 mol/L * 310.87 g/mol ) = 0.001608 L = 1.608 mL

    • Add 1.608 mL of high-purity water (H₂O) to the tube.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming and sonication can be used if necessary.[3]

  • Storage: Dispense the stock solution into single-use aliquots (e.g., 50 µL) in sterile, low-binding microcentrifuge tubes. Store immediately at -80°C.

Core Application: Quantitative Analysis by LC-MS/MS

The definitive application of Metoprolol-D7 HCl is as a SIL-IS for the quantification of unlabeled metoprolol in biological matrices.

Scientific Rationale: A SIL-IS is considered the "gold standard" because it co-elutes chromatographically with the analyte and exhibits identical behavior during extraction and ionization.[8] This elegantly corrects for matrix effects (ion suppression or enhancement) and any analyte loss during sample processing, ensuring the highest level of accuracy and precision.[9][10] The mass difference of +7 Da is sufficient to prevent isotopic crosstalk in the mass spectrometer.[8]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (e.g., Cell Lysate) B Spike with known conc. of Metoprolol-D7 HCl (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E LC Separation D->E Inject F MS/MS Detection E->F G Integrate Peak Areas (Analyte & IS) F->G H Calculate Area Ratio (Analyte / IS) G->H I Quantify using Calibration Curve H->I

Caption: LC-MS/MS workflow for quantifying metoprolol using its deuterated internal standard.

Protocol 3.1: Quantification of Metoprolol from Cell Culture Supernatant
  • Prepare Calibration Standards: Perform a serial dilution of unlabeled metoprolol in the same matrix as the samples (e.g., cell culture medium) to create a calibration curve (e.g., 0.5 to 500 ng/mL).

  • Sample Collection: Collect 100 µL of each unknown sample, calibration standard, and quality control (QC) sample into separate microcentrifuge tubes.

  • Internal Standard Spiking: Add a fixed amount (e.g., 20 µL) of a Metoprolol-D7 HCl working solution (e.g., 500 ng/mL) to every tube. This step is critical and must occur before protein precipitation.

  • Protein Precipitation: Add 3 volumes (e.g., 360 µL) of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.

  • Clarification: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Method parameters must be optimized for the specific instrument but can be based on established literature values.

Table 3.1: Example LC-MS/MS Parameters
ParameterExample ValueRationale
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µmStandard for retaining moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and ionization efficiency.[11]
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Injection Volume 5 µLBalances sensitivity with column loading.
Ionization Mode Positive Electrospray (ESI+)Metoprolol contains a secondary amine that readily protonates.
MRM Transition (Metoprolol) Q1: 268.2 m/z -> Q3: 116.1 m/zPrecursor ion [M+H]⁺ and a stable product ion.[12]
MRM Transition (Metoprolol-D7) Q1: 275.2 m/z -> Q3: 123.1 m/z[M+H]⁺ and corresponding fragment with deuterium labels.

In Vitro Functional Assays (using unlabeled Metoprolol)

To understand the biological impact of metoprolol, functional assays are required. These experiments determine the drug's affinity for its target and its effect on downstream cell signaling. Metoprolol-D7 HCl is not used here, but these protocols are essential for a complete characterization.

β1-Adrenergic Receptor Binding Assay

Scientific Rationale: This is a competitive binding assay used to determine the affinity (expressed as Ki) of metoprolol for the β1-receptor. It relies on the competition between unlabeled metoprolol and a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) for a finite number of receptors in a cell membrane preparation.[13] The amount of radioactivity detected is inversely proportional to the affinity of the test compound.[13]

Binding_Assay A Prepare Cell Membranes (Expressing β1-Receptor) B Incubate: - Membranes - [3H]Radioligand (Fixed Conc.) - Unlabeled Metoprolol (Variable Conc.) A->B C Rapid Filtration (Separates Bound vs. Free Radioligand) B->C D Scintillation Counting (Quantifies Bound Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Protocol 4.1.1: Membrane Preparation and Binding
  • Cell Culture: Grow cells engineered to overexpress the human β1-adrenergic receptor (e.g., CHO-ADRB1) to ~90% confluency.

  • Homogenization: Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) using a Dounce or polytron homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[14] Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 40,000 x g) to pellet the membranes.[14]

  • Resuspension: Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (20-40 µg protein/well)

    • [³H]dihydroalprenolol (at a concentration near its Kd, e.g., 1-2 nM)

    • Varying concentrations of unlabeled metoprolol (e.g., 10⁻¹¹ M to 10⁻⁵ M)

  • Incubation: Incubate for 60-90 minutes at room temperature to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to trap the membranes. Wash 3x with ice-cold wash buffer.

  • Detection: Place filter discs into scintillation vials with scintillation cocktail and count using a liquid scintillation counter.

Functional Antagonism: cAMP Assay

Scientific Rationale: Since the β1-receptor is Gs-coupled, an agonist like isoproterenol will increase intracellular cAMP. As an antagonist, metoprolol will inhibit this agonist-induced cAMP production in a dose-dependent manner. Measuring the change in cAMP levels provides a direct functional readout of receptor blockade.[15] Modern assays like HTRF or AlphaScreen provide sensitive, homogenous formats for this measurement.[16]

cAMP_Pathway Metoprolol Metoprolol (Antagonist) Receptor β1-Adrenergic Receptor Metoprolol->Receptor Blocks Agonist Isoproterenol (Agonist) Agonist->Receptor Activates Gs Gs Protein Receptor->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: β1-adrenergic receptor signaling pathway and point of inhibition by metoprolol.

Protocol 4.2.1: Isoproterenol-Stimulated cAMP Inhibition
  • Cell Seeding: Seed a suitable cell line (e.g., HEK293-ADRB1) into a 96- or 384-well plate at a predetermined density and culture for 24-48 hours.[17]

  • Compound Pre-incubation: Remove culture medium and add assay buffer containing varying concentrations of metoprolol (e.g., 10⁻¹¹ M to 10⁻⁵ M). Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol (a concentration that gives ~80% of the maximal response, i.e., EC₈₀) to all wells except the negative control. Incubate for 30 minutes at 37°C.[17]

  • Cell Lysis and Detection: Add lysis buffer containing the detection reagents (e.g., HTRF cAMP kit reagents). Incubate as per the manufacturer's protocol (typically 60 minutes at room temperature).

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader).

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the % inhibition of the isoproterenol response versus the log concentration of metoprolol to determine the IC₅₀ value.

Control Assay: Cell Viability

Scientific Rationale: It is crucial to ensure that the effects observed in functional assays are due to specific receptor modulation, not general cytotoxicity.[18] A cell viability assay, such as an MTT or WST-1 assay, measures the metabolic activity of the cell population.[19] This control experiment establishes the concentration range where metoprolol is non-toxic, validating the results of the primary functional assays.[20]

Protocol 4.3.1: WST-1 Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at the same density used for the cAMP assay and allow them to adhere overnight.

  • Compound Incubation: Replace the medium with fresh medium containing varying concentrations of metoprolol, matching the highest concentrations used in the functional assays. Incubate for the longest duration of any planned experiment (e.g., if a pre-incubation and incubation total 2 hours, expose cells for at least 2 hours).

  • Reagent Addition: Add WST-1 reagent (typically 10 µL per 100 µL of medium) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Reading: Shake the plate gently and read the absorbance at 450 nm.

  • Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells. Confirm that the concentrations of metoprolol used in binding and cAMP assays do not significantly reduce cell viability.

References

  • What is the mechanism of action of metoprolol (beta-1 selective adrenergic receptor blocker)? Dr.Oracle. [Link]

  • What is the mechanism of action of metoprolol succinate? R Discovery. [Link]

  • Metoprolol - Mechanism of Action. YouTube. [Link]

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. National Library of Medicine. [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. [Link]

  • Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites. ResearchGate. [Link]

  • Metoprolol (MET) decreased intracellular O2⁻ production and increased... ResearchGate. [Link]

  • Anti-Beta 1 Adrenergic Receptor Antibodies (IgG) Elisa. Eagle Biosciences. [Link]

  • METOPROLOL SUCCINATE. U.S. Food and Drug Administration. [Link]

  • (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. ResearchGate. [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. National Institutes of Health. [Link]

  • β-Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β-Cells In Vitro. National Institutes of Health. [Link]

  • Metoprolol-D7 Hydrochloride. PubChem. [Link]

  • A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. National Institutes of Health. [Link]

  • Cell Viability Assays. National Institutes of Health. [Link]

  • METOPROLOL EFFECT ON FATTY ACIDS COMPOSITION OF CELL MEMBRANE PHOSPHOLIPIDS. MDPI. [Link]

  • Human Adrenoceptor Beta 1 Reporter Assay System (ADRB1). Indigo Biosciences. [Link]

  • β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons. National Institutes of Health. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • cAMP Imaging at Ryanodine Receptors Reveals β2-Adrenoceptor Driven Arrhythmias. Circulation Research. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Rat Beta-1 Adrenergic Receptor, ADRB1 ELISA Kit. BT Lab. [Link]

  • Comparison of the Permeability of Metoprolol and Labetalol in Rat, Mouse and Caco-2 Cells: Use as a Reference Standard for BCS Classification. National Institutes of Health. [Link]

  • The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. [Link]

  • (S)-Metoprolol-d7. PubChem. [Link]

  • Draft Guidance on Metoprolol Succinate October 2025. U.S. Food and Drug Administration. [Link]

Sources

Application

Application Notes and Protocols for Metoprolol-D7 Hydrochloride in Pharmacokinetic and Pharmacodynamic Studies

Introduction: The Critical Role of Stable Isotope Labeling in Metoprolol Bioanalysis Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular diseases, including hypertension,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stable Isotope Labeling in Metoprolol Bioanalysis

Metoprolol is a cardioselective β-1 adrenergic receptor blocker widely prescribed for cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] Its therapeutic efficacy is directly linked to its concentration in the bloodstream, making the precise quantification of metoprolol in biological matrices a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies are essential for determining optimal dosing regimens, assessing bioequivalence, and understanding drug-drug interactions.[3]

The gold standard for bioanalysis in this context is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[4] To achieve the highest degree of accuracy and precision in LC-MS/MS assays, a stable isotope-labeled (SIL) internal standard is indispensable. Metoprolol-D7 Hydrochloride, a deuterated analog of metoprolol, serves this purpose impeccably.

The rationale for using a SIL internal standard like Metoprolol-D7 lies in its near-identical physicochemical properties to the unlabeled analyte, metoprolol.[5] It co-elutes chromatographically and exhibits similar extraction recovery and ionization efficiency. However, its increased mass allows it to be distinguished by the mass spectrometer. This co-analytical behavior enables Metoprolol-D7 to normalize for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma.[5] The use of a SIL internal standard is a key recommendation in regulatory guidelines for bioanalytical method validation to ensure data integrity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Metoprolol-D7 Hydrochloride in PK and PD studies of metoprolol. It outlines detailed protocols for bioanalytical method development, validation, and sample analysis, alongside insights into the design and execution of corresponding pharmacodynamic assessments.

Pharmacokinetic and Pharmacodynamic Profile of Metoprolol

A thorough understanding of metoprolol's PK and PD properties is fundamental to designing robust studies.

Pharmacokinetics (PK):

  • Absorption: Metoprolol is well-absorbed orally, though it undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 50%.[6]

  • Distribution: It has a large volume of distribution and is moderately lipid-soluble.[6] Plasma protein binding is low, around 5-10%.[3]

  • Metabolism: Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[3]

  • Excretion: The majority of a dose is excreted in the urine as metabolites, with a half-life of 3-4 hours.[3][6]

Pharmacodynamics (PD):

  • Mechanism of Action: Metoprolol selectively blocks β1-adrenergic receptors, primarily in the heart. This action leads to a reduction in heart rate (negative chronotropy) and the force of heart muscle contraction (negative inotropy), ultimately decreasing cardiac output and lowering blood pressure.[1]

  • Therapeutic Effects: The primary pharmacodynamic effects are a reduction in resting heart rate, exercise-induced heart rate, and systolic and diastolic blood pressure.[7]

Bioanalytical Method for Metoprolol Quantification using LC-MS/MS

The following section details a validated LC-MS/MS method for the quantification of metoprolol in human plasma, utilizing Metoprolol-D7 as an internal standard.

I. Materials and Reagents
  • Metoprolol reference standard

  • Metoprolol-D7 Hydrochloride internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or ammonium acetate)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Extraction solvent (e.g., methyl tertiary butyl ether or a mixture of diethyl ether and dichloromethane)

II. Stock and Working Solutions Preparation
  • Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metoprolol reference standard in methanol.

  • Metoprolol-D7 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Metoprolol-D7 Hydrochloride in methanol.

  • Working Solutions: Prepare serial dilutions of the metoprolol stock solution in a methanol:water (1:1 v/v) mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of Metoprolol-D7 in the same diluent at a fixed concentration (e.g., 100 ng/mL).

III. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a robust and cost-effective method for extracting metoprolol from plasma.[8]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the Metoprolol-D7 internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to each tube and vortex.

  • Add 1 mL of the extraction solvent (e.g., methyl tertiary butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

IV. LC-MS/MS Instrumentation and Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of metoprolol.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Acetate)
Mobile Phase B Acetonitrile
Gradient Optimized for separation (e.g., start at 5% B, ramp to 95% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Metoprolol: m/z 268.2 → 116.1; Metoprolol-D7: m/z 275.2 → 123.1
Collision Energy Optimized for each transition (typically 15-25 eV)
Dwell Time 100 ms

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

V. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[9][10][11][12][13] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: A series of standards used to determine the relationship between concentration and instrument response.

  • Accuracy and Precision: The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Dilution Integrity: The ability to dilute samples with concentrations above the upper limit of quantification without affecting accuracy.

The following table summarizes typical acceptance criteria for these validation parameters.

Parameter Acceptance Criteria
Calibration Curve r² ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%
Stability Within ±15% of the nominal concentration

Pharmacodynamic Study Design and Assessment

To correlate the pharmacokinetic profile of metoprolol with its therapeutic effects, a well-designed pharmacodynamic study is crucial.

I. Study Population

Recruit subjects representative of the target patient population (e.g., individuals with hypertension).

II. Study Design

A randomized, crossover study design is often employed to compare different formulations or dosing regimens.

III. Pharmacodynamic Endpoints

Key pharmacodynamic endpoints for metoprolol include:

  • Heart Rate: Monitored continuously over a 24-hour period using a Holter monitor.[5]

  • Blood Pressure: Measured at regular intervals over a 24-hour period using an ambulatory blood pressure monitor.[5]

  • Exercise Tolerance Testing: Assess the effect of metoprolol on heart rate and blood pressure response to physical exertion using a standardized treadmill protocol.[5]

IV. PK/PD Modeling

The collected pharmacokinetic data (metoprolol plasma concentrations) and pharmacodynamic data (heart rate, blood pressure) can be integrated using specialized software to develop a PK/PD model. This model can help to:

  • Characterize the relationship between drug concentration and effect.

  • Simulate the effects of different dosing regimens.

  • Identify sources of variability in patient response.

Workflow Diagrams

Bioanalytical Workflow for Metoprolol Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Metoprolol-D7 IS Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute Evap->Recon LC UHPLC Separation (C18) Recon->LC MS Tandem Mass Spectrometry (ESI+) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant PK Pharmacokinetic Analysis Quant->PK

Caption: Bioanalytical workflow for metoprolol quantification.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

Dose Metoprolol Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Plasma Metoprolol Concentration (PK Profile) PK->Concentration PD Pharmacodynamics (β1-Receptor Blockade) Concentration->PD Effect Therapeutic Effect (↓ Heart Rate, ↓ Blood Pressure) PD->Effect

Caption: The relationship between pharmacokinetics and pharmacodynamics.

Conclusion

Metoprolol-D7 Hydrochloride is an essential tool for the accurate and precise quantification of metoprolol in biological matrices, which is fundamental for robust pharmacokinetic and pharmacodynamic studies. The detailed protocols and methodologies presented in these application notes provide a comprehensive framework for researchers to conduct high-quality bioanalysis in compliance with regulatory standards. By integrating pharmacokinetic data with pharmacodynamic endpoints, a deeper understanding of metoprolol's clinical efficacy and safety can be achieved, ultimately contributing to improved patient outcomes in the management of cardiovascular diseases.

References

  • Gowda, K.V. et al. (2019). A simple, rapid, sensitive and specific liquid chromatography-tandem mass spectrometry method has been developed and validated for quantification of metoprolol tartrate and ramipril in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Mahu, Ș. C. et al. (2015).
  • Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection.
  • Yilmaz, B. (2011). Determination of metoprolol in pure and pharmaceutical dosage forms by spectrofluorometry and high performance liquid chromatography. Journal of Food and Drug Analysis.
  • ResearchGate. (n.d.).
  • Rao, R. N. et al. (2011). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. Journal of Mass Spectrometry.
  • Shah, G. et al. (2012). Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Metoprolol in Tablets on Primesep 200 Column.
  • CBG-MEB. (n.d.).
  • MDPI. (n.d.).
  • Jouyban, A. et al. (2021).
  • Beitelshees, M. et al. (2019). Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores. Clinical Pharmacology & Therapeutics.
  • ResearchGate. (n.d.).
  • European Medicines Agency. (n.d.).
  • Li, J. et al. (2018).
  • International Council for Harmonisation. (2022).
  • PubMed. (2023).
  • ClinicalTrials.gov. (2018). Open-Labeled Pharmacokinetic and Pharmacodynamic (PK-PD) Studies of Metoprolol ER.
  • European Medicines Agency. (2022).
  • National Center for Biotechnology Information. (2024).
  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.
  • U.S. Food and Drug Administration. (2006). 019962s033 Metoprolol Clinpharm BPCA.

Sources

Method

Application Notes and Protocols for Metoprolol-D7 Hydrochloride Sample Preparation in Plasma

Introduction: The Criticality of Precise Metoprolol-D7 Hydrochloride Quantification in Bioanalysis Metoprolol, a selective β1-adrenoceptor antagonist, is a widely prescribed medication for cardiovascular conditions. In p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Metoprolol-D7 Hydrochloride Quantification in Bioanalysis

Metoprolol, a selective β1-adrenoceptor antagonist, is a widely prescribed medication for cardiovascular conditions. In pharmacokinetic (PK) and bioequivalence studies, the use of a stable isotope-labeled internal standard, such as Metoprolol-D7 Hydrochloride, is paramount for achieving accurate and reliable quantification of the active pharmaceutical ingredient (API) in biological matrices like plasma. The deuterated analog, Metoprolol-D7, co-elutes with the unlabeled drug, effectively normalizing variations in sample preparation and instrument response, thereby mitigating the matrix effect.[1]

The plasma matrix, a complex mixture of proteins, lipids, salts, and other endogenous substances, presents a significant challenge to bioanalytical scientists. These components can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement, and can also contribute to system contamination and decreased column longevity. Consequently, a robust and reproducible sample preparation method is the cornerstone of any successful bioanalytical assay.

This comprehensive guide provides detailed application notes and protocols for three commonly employed and effective sample preparation techniques for the extraction of Metoprolol-D7 Hydrochloride from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented not merely as a series of steps, but with an in-depth explanation of the underlying scientific principles, empowering researchers to understand, adapt, and troubleshoot these methods effectively. The validation of these bioanalytical methods should adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and regulatory acceptance.[2][3]

The Imperative of a Validated Bioanalytical Method

A bioanalytical method is a set of procedures for the quantitative determination of analytes in biological matrices.[2] For the data to be considered reliable for regulatory submissions, the method must undergo a rigorous validation process to demonstrate its accuracy, precision, selectivity, sensitivity, and stability.[4][5] Key validation parameters include:

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The extraction efficiency of an analytical method, expressed as the percentage of the known amount of an analyte carried through the sample extraction and processing steps.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

The protocols outlined below are designed to be robust and reproducible, forming a solid foundation for a fully validated bioanalytical method.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a plasma sample. It involves the addition of a water-miscible organic solvent, which disrupts the hydration layer around the protein molecules, leading to their denaturation and precipitation.[6]

Scientific Rationale

The choice of precipitating solvent is critical. Acetonitrile is often preferred over methanol as it tends to provide cleaner extracts by precipitating a wider range of proteins and being less effective at solubilizing endogenous lipids.[7] The ratio of the organic solvent to the plasma sample is also a key parameter; typically, a 3:1 to 5:1 (v/v) ratio is employed to ensure efficient protein removal.[6] Following precipitation, centrifugation is used to pellet the denatured proteins, and the supernatant containing the analyte of interest is collected for analysis.

Protocol: Protein Precipitation for Metoprolol-D7 Hydrochloride in Plasma
  • Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature. Once thawed, vortex mix for 10-15 seconds to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of the plasma sample in a microcentrifuge tube, add the appropriate volume of Metoprolol-D7 Hydrochloride working solution (the internal standard).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex Mixing: Immediately cap the tube and vortex mix vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for direct injection into the LC-MS/MS system or for further processing if necessary.

Visualization of the Protein Precipitation Workflow

plasma 100 µL Plasma Sample is Spike with Metoprolol-D7 HCl (IS) plasma->is ppt_solvent Add 300 µL Ice-Cold Acetonitrile is->ppt_solvent vortex1 Vortex Mix (30-60s) ppt_solvent->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Expected Performance
ParameterTypical ValueRationale
Recovery 85-100%High recovery is expected as the analyte is highly soluble in the supernatant.
Matrix Effect Moderate to HighWhile proteins are removed, other endogenous components like phospholipids may remain, potentially causing ion suppression.
Throughput HighThe simplicity of the procedure allows for rapid processing of a large number of samples.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.

Scientific Rationale

The efficiency of LLE is governed by the partition coefficient (LogP) of the analyte and the pH of the aqueous phase. Metoprolol is a basic compound; therefore, by adjusting the pH of the plasma sample to an alkaline value (e.g., pH 9-11), the molecule will be in its neutral, more lipophilic form, facilitating its extraction into an immiscible organic solvent.[8] The choice of the organic solvent is crucial; it should have a high affinity for the analyte and be immiscible with water. A back-extraction step can be employed to further clean up the sample by transferring the analyte from the organic phase back into a fresh aqueous phase at a pH where the analyte is ionized.[9]

Protocol: Liquid-Liquid Extraction for Metoprolol-D7 Hydrochloride in Plasma
  • Sample Thawing and Spiking: Thaw 100 µL of plasma sample and spike with the Metoprolol-D7 Hydrochloride internal standard as described in the PPT protocol.

  • pH Adjustment: Add 50 µL of a suitable buffer or a weak base (e.g., 0.1 M sodium carbonate) to adjust the plasma pH to approximately 10.

  • Addition of Extraction Solvent: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).

  • Extraction: Cap the tube and vortex mix for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or the proteinaceous interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Vortex and Inject: Vortex mix the reconstituted sample and inject it into the LC-MS/MS system.

Visualization of the Liquid-Liquid Extraction Workflow

plasma 100 µL Plasma + IS ph_adjust Adjust pH to ~10 plasma->ph_adjust add_solvent Add 600 µL Organic Solvent ph_adjust->add_solvent vortex_extract Vortex Mix (2-5 min) add_solvent->vortex_extract centrifuge_phase Centrifuge (4,000 x g, 5 min) vortex_extract->centrifuge_phase transfer_organic Transfer Organic Layer centrifuge_phase->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Expected Performance
ParameterTypical ValueRationale
Recovery >80%Efficient extraction is achieved by optimizing pH and solvent selection.
Matrix Effect Low to ModerateLLE provides a cleaner extract than PPT, reducing matrix effects.
Throughput ModerateThe procedure is more time-consuming than PPT due to the multiple steps involved.

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of a strong solvent.

Scientific Rationale

The selection of the SPE sorbent is critical and depends on the physicochemical properties of the analyte. For metoprolol, which is a basic compound, a cation-exchange or a reversed-phase sorbent can be used.[10] A common approach involves a four-step process: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.[11] The conditioning step wets the sorbent and prepares it for sample interaction. During sample loading, the analyte is retained on the sorbent. The wash step removes weakly bound interferences, and finally, the elution step uses a solvent that disrupts the analyte-sorbent interaction, releasing the analyte in a clean, concentrated form.

Protocol: Solid-Phase Extraction for Metoprolol-D7 Hydrochloride in Plasma
  • Sample Pre-treatment: To 100 µL of plasma containing the Metoprolol-D7 Hydrochloride internal standard, add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex and centrifuge at 4,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation-exchange or a C8 cartridge) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 0.1 M acetic acid) to remove unretained interferences. Follow with a second wash using 1 mL of methanol to remove more lipophilic interferences.

  • Elution: Elute the Metoprolol-D7 Hydrochloride with a small volume (e.g., 2 x 250 µL) of a strong, basic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis, as described in the LLE protocol.

Visualization of the Solid-Phase Extraction Workflow

plasma 100 µL Plasma + IS + 200 µL 4% H3PO4 centrifuge_pre Centrifuge plasma->centrifuge_pre supernatant Supernatant centrifuge_pre->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1 (0.1 M Acetic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evap_recon Evaporate & Reconstitute elute->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Workflow for Solid-Phase Extraction.

Expected Performance
ParameterTypical ValueRationale
Recovery >90%SPE is highly efficient when the sorbent and solvents are properly optimized.
Matrix Effect Very LowThe high selectivity of SPE results in a very clean extract with minimal matrix effects.
Throughput Low to ModerateThe multi-step nature of SPE makes it the most time-consuming of the three methods, although it can be automated.

Summary and Conclusion

The choice of sample preparation technique for Metoprolol-D7 Hydrochloride in plasma depends on the specific requirements of the bioanalytical study.

  • Protein Precipitation is ideal for high-throughput screening and early-stage drug discovery where speed is prioritized over ultimate cleanliness of the extract.

  • Liquid-Liquid Extraction offers a good balance between sample cleanup, recovery, and throughput, making it suitable for many preclinical and clinical studies.

  • Solid-Phase Extraction provides the cleanest extracts and highest recovery, making it the gold standard for late-stage clinical trials and regulatory submissions where the utmost accuracy and precision are required.

Regardless of the method chosen, it is imperative that the entire bioanalytical procedure be rigorously validated according to regulatory guidelines to ensure the generation of reliable and defensible data.[4][5] The use of a stable isotope-labeled internal standard like Metoprolol-D7 Hydrochloride is a critical component of a robust bioanalytical method, compensating for variability in the sample preparation process and ensuring the integrity of the quantitative results.[1]

References

Sources

Application

HPLC method development for Metoprolol-D7 Hydrochloride

An Application Note on the Systematic Development and Validation of a Reversed-Phase HPLC Method for Metoprolol-D7 Hydrochloride Authored by: A Senior Application Scientist Abstract This comprehensive technical guide det...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Systematic Development and Validation of a Reversed-Phase HPLC Method for Metoprolol-D7 Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the systematic development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Metoprolol-D7 Hydrochloride. Metoprolol-D7 Hydrochloride, a deuterated isotopologue of the widely used beta-blocker Metoprolol, is critical as an internal standard in pharmacokinetic (PK) and bioequivalence studies, demanding a precise and reliable analytical method.[1] This document provides a narrative built on foundational chromatographic principles, explaining the rationale behind each experimental decision, from column and mobile phase selection to the final validation according to stringent regulatory standards. The protocols are designed to be self-validating, ensuring scientific integrity and transferability. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in pharmaceutical analysis.

Introduction: The Analytical Imperative for Metoprolol-D7 Hydrochloride

Metoprolol is a cardioselective β1-adrenergic blocking agent prescribed for conditions such as hypertension, angina, and heart failure.[2][3] In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like Metoprolol-D7 Hydrochloride are indispensable. They serve as ideal internal standards (IS) for quantitative analysis by mass spectrometry (LC-MS) or other techniques because they co-elute with the unlabeled analyte and exhibit identical chemical behavior during sample extraction and ionization, correcting for variability.[1]

The development of a reliable HPLC method is the cornerstone of accurate quantification. The objective of this work was to develop a simple, accurate, and robust isocratic RP-HPLC method with UV detection for Metoprolol-D7 Hydrochloride and to validate it in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] This ensures the method is fit for its intended purpose, whether for purity assessment of the reference standard or as a foundational component of a more complex bioanalytical method.

Foundational Strategy: A Logic-Driven Approach to Method Development

A successful HPLC method is not a matter of chance but the result of a systematic approach grounded in the physicochemical properties of the analyte and the principles of chromatography.

Analyte Characterization

Metoprolol-D7 Hydrochloride is the deuterated hydrochloride salt of Metoprolol.[6][7] As a moderately polar, basic compound, it is an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. The presence of a chromophore in its structure allows for straightforward detection using a UV-Vis spectrophotometer.

The Rationale Behind Chromatographic Choices
  • Column Selection: The Workhorse C18 A C18 (octadecylsilane) column was selected as the initial stationary phase. C18 columns are versatile and provide excellent retention for a wide range of moderately polar to nonpolar compounds, making them a staple in pharmaceutical analysis.[8][9][10] The goal is to achieve sufficient retention of Metoprolol-D7 to separate it from the solvent front and any potential early-eluting impurities, without excessive analysis time.

  • Mobile Phase Optimization: The Key to Resolution and Peak Shape The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.

    • Organic Modifier: Acetonitrile was chosen over methanol as the organic component. Acetonitrile typically provides better peak shapes for basic compounds and has a lower UV cutoff, resulting in a more stable baseline.

    • Aqueous Phase and pH Control: The secondary amine in Metoprolol's structure (pKa ≈ 9.7) means its ionization state is highly dependent on the mobile phase pH. To ensure a consistent retention time and symmetrical peak shape, the pH must be controlled. An acidic buffer, such as phosphoric acid or a phosphate buffer, is used to suppress the ionization of residual silanol groups on the silica-based column and to ensure the analyte is in a single, protonated form.[2] An initial mobile phase composition of Acetonitrile and 0.1% Orthophosphoric Acid in water was chosen for scouting.[8]

  • Detection Wavelength: Maximizing Sensitivity The UV spectrum of Metoprolol shows a maximum absorbance (λ-max) at approximately 222-223 nm.[2][8][10][11] Setting the detector to this wavelength ensures the highest possible sensitivity for the analyte, which is crucial for detecting low concentrations and achieving a low limit of quantification (LOQ).

Visualizing the Method Development Workflow

The process of developing an HPLC method follows a logical progression from initial parameter selection to final optimization.

Method_Development_Workflow Analyte Analyte Properties (Metoprolol-D7 HCl) Column Column Selection (e.g., C18, 250x4.6mm, 5µm) Analyte->Column Input MobilePhase Initial Mobile Phase (ACN:Buffered Aqueous) Detector Detector Settings (UV @ 222 nm) Scouting Isocratic Scouting Runs (Vary % Organic) Detector->Scouting Execute PeakShape Assess Peak Shape, Retention Time (tR), Tailing Optimization Fine-tune Mobile Phase Ratio & Flow Rate (1.0 mL/min) FinalMethod Finalized Method Parameters Optimization->FinalMethod Lock SST System Suitability Testing (Tailing, Plates, %RSD)

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol: The Developed Method

This section provides the precise, step-by-step protocol for performing the analysis of Metoprolol-D7 Hydrochloride.

Reagents, Standards, and Materials
  • Acetonitrile: HPLC Grade

  • Water: HPLC Grade or Milli-Q

  • Orthophosphoric Acid (OPA): AR Grade

  • Metoprolol-D7 Hydrochloride: Reference Standard (purity >98%)

  • HPLC Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm) or equivalent[8]

  • Filters: 0.45 µm nylon syringe filters

Instrumentation
  • An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Preparation of Solutions
  • Mobile Phase Preparation (60:40 v/v ACN:0.1% OPA):

    • Prepare the aqueous component by adding 1.0 mL of Orthophosphoric Acid to 1000 mL of HPLC-grade water.

    • Mix 600 mL of Acetonitrile with 400 mL of the 0.1% OPA solution.

    • Degas the final mixture by sonication for 15 minutes or by online vacuum degassing.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of Metoprolol-D7 Hydrochloride reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standard Solution (10 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly.

Chromatographic Conditions
ParameterCondition
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or 25 °C for improved reproducibility)
Detection UV at 222 nm
Run Time 6 minutes

Method Validation: Ensuring Trustworthiness and Reliability

A developed method is incomplete until it is validated to demonstrate its suitability for the intended purpose.[4] The validation was performed according to ICH Q2(R1) guidelines, which provide a framework for the necessary validation characteristics.[3][4][5][12]

Validation_Parameters cluster_Core cluster_Sensitivity Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Intermediate\n(Inter-assay) Intermediate (Inter-assay) Precision->Intermediate\n(Inter-assay)

Caption: Key Parameters for HPLC Method Validation.

Validation Protocol and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Specificity Inject blank (mobile phase), placebo (if applicable), and standard solution. Assess for any interfering peaks at the analyte's retention time.No interference at the retention time of Metoprolol-D7.
Linearity & Range Prepare and inject at least five concentrations across the range of 5-15 µg/mL. Plot peak area vs. concentration.[8]Correlation coefficient (R²) ≥ 0.999.[8]
Accuracy (Recovery) Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[8][13]
Precision (Repeatability) Inject six replicate preparations of the 100% standard concentration (10 µg/mL) on the same day.Relative Standard Deviation (%RSD) ≤ 2.0%.[8][14]
Intermediate Precision Repeat the precision study on a different day with a different analyst or instrument.Overall %RSD for both sets of data ≤ 2.0%.[14]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) method.S/N of ~3:1 for LOD and ~10:1 for LOQ.[15]
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.
Expected Validation Data Summary

The following table summarizes the expected performance of the validated method.

ParameterExpected Result
Retention Time (tR) ~4.5 minutes
Linearity (R²) ≥ 0.999
Range 5 - 15 µg/mL
Accuracy (% Recovery) 99.40% - 101.5%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.14 µg/mL
Limit of Quantitation (LOQ) ~0.42 µg/mL
Tailing Factor ≤ 1.5

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, accurate, and precise for the quantification of Metoprolol-D7 Hydrochloride. The logical development strategy, based on the analyte's physicochemical properties, resulted in excellent chromatographic performance. The comprehensive validation, conducted according to ICH Q2(R1) guidelines, confirms that the method is reliable and suitable for its intended purpose in a quality control or research environment. This robust method serves as a dependable foundation for the quantitative analysis of Metoprolol-D7 Hydrochloride.

References

  • A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Erudition. Available at: [Link]

  • HPLC Method for Analysis of Metoprolol in Tablets on Primesep 200 Column. SIELC Technologies. Available at: [Link]

  • Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent. Available at: [Link]

  • An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library. Available at: [Link]

  • Development of Reverse-Phase HPLC Method for Simultaneous Analysis of Metoprolol Succinate and Hydrochlorothiazide in a Tablet Formulation. ResearchGate. Available at: [Link]

  • HPLC chromatogram of metoprolol (200 ng ml -1 ). ResearchGate. Available at: [Link]

  • Development and Validation of Spectrophotometric and RP-HPLC Method for Determination of Metoprolol Succinate. International Journal of ChemTech Research. Available at: [Link]

  • DESIGN AND DEVELOPMENT OF A VALIDATED HPLC METHOD FOR THE QUANTIFICATION OF S (-) METOPROLOL. YMER. Available at: [Link]

  • Metoprolol-D7 Hydrochloride. PubChem. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • 1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. PubChem. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • US FDA guidelines for bioanalytical method validation. ResearchGate. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

Sources

Method

Application Note: High-Throughput Analysis of Metoprolol Utilizing a Deuterated Internal Standard and LC-MS/MS

Introduction Metoprolol is a widely prescribed beta-1 adrenergic blocker used in the management of cardiovascular diseases such as hypertension and angina.[1][2] Accurate and robust quantification of Metoprolol in biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metoprolol is a widely prescribed beta-1 adrenergic blocker used in the management of cardiovascular diseases such as hypertension and angina.[1][2] Accurate and robust quantification of Metoprolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Metoprolol-D7 Hydrochloride, is the gold standard for quantitative analysis by mass spectrometry. This is because it co-elutes with the analyte, experiences similar ionization effects, and corrects for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision.

This application note provides a detailed protocol for the analysis of Metoprolol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the characteristic fragmentation patterns of both Metoprolol and its deuterated analog, Metoprolol-D7 Hydrochloride, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Experimental Protocol

Sample Preparation

A simple protein precipitation method is effective for the extraction of Metoprolol from plasma samples.[2]

  • Step 1: To 200 µL of plasma sample, add 20 µL of Metoprolol-D7 Hydrochloride internal standard (IS) working solution and 20 µL of methanol. Vortex for 10 seconds.

  • Step 2: Add 760 µL of methanol to precipitate proteins and vortex for 30 seconds.

  • Step 3: Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Step 4: Transfer 200 µL of the supernatant to a new vial, add 50 µL of 0.25% formic acid solution, and mix well.

  • Step 5: Inject the final mixture into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following parameters provide a robust and rapid method for the separation and detection of Metoprolol and its internal standard.

ParameterCondition
LC System Agilent 1200 series HPLC or equivalent
Column C18 column (e.g., 150 x 2.1 mm, 5 µm) with a compatible guard column
Mobile Phase A: 0.2% Formic acid in WaterB: MethanolGradient or Isocratic elution can be optimized. A common starting point is 65:35 (B:A).
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 35 °C
MS System Triple quadrupole mass spectrometer (e.g., API 4000™)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500 °C
MRM Transitions See Table 1
Collision Gas Argon
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (200 µL) p2 Add Metoprolol-D7 IS & Methanol p1->p2 p3 Protein Precipitation with Methanol p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer & Acidification p4->p5 a1 Injection into LC System p5->a1 Sample Injection a2 Chromatographic Separation (C18) a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem Mass Spectrometry (MRM) a3->a4 a5 Data Acquisition & Quantification a4->a5 G cluster_main Metoprolol Fragmentation Pathway cluster_frags Product Ions Met Metoprolol [M+H]⁺ m/z 268.2 F1 m/z 191.1 Met->F1  -C₃H₉N (Isopropylamine) F2 m/z 133.1 Met->F2  Ether Cleavage F3 m/z 116.2 Met->F3  Side Chain Fragmentation F4 m/z 72.1 Met->F4  Isopropylamine Fragment

Caption: Proposed fragmentation of Metoprolol.

Conclusion

This application note outlines a reliable and efficient LC-MS/MS method for the quantification of Metoprolol in biological samples, utilizing Metoprolol-D7 Hydrochloride as an internal standard. The detailed protocol and an in-depth look at the fragmentation patterns of both the analyte and the internal standard provide a solid foundation for method development and routine analysis in a research or clinical setting. The use of a deuterated internal standard is paramount for achieving the necessary accuracy and precision in bioanalytical studies.

References

  • Metabolic Profiling of Metoprolol via HPLC Coupled with ESI - QqQLIT Mass Spectrometry. (2025). R Discovery. Available at: [Link] [3][4]2. Slegers, C., Maquille, A., Deridder, V., Sonveaux, E., Habib Jiwan, J. L., & Tilquin, B. (2006). LC–MS analysis in the e-beam and gamma radiolysis of metoprolol tartrate in aqueous solution: Structure elucidation and formation mechanism of radiolytic products. Radiation Physics and Chemistry, 75(9), 977–989. Available at: [Link] [5]3. Atmakuri, A., D, S., & P, R. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, 14(11), 001–008. Available at: [Link] [1]4. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications. (2014). Molecules, 19(3), 3469–3484. Available at: [Link] [2]5. Fouad, M. M., El-Shal, M. A., & Yassin, M. A. (2024). A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. Journal of Taibah University Medical Sciences, 19(4), 809–817. Available at: [Link]

Sources

Application

High-Performance Bioanalysis of Metoprolol in Plasma using Metoprolol-D7 Hydrochloride

Application Note & Protocol Guide Introduction & Scientific Rationale The Critical Role of Metoprolol-D7 Metoprolol is a selective -receptor blocker and a primary probe drug for phenotyping Cytochrome P450 2D6 (CYP2D6) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scientific Rationale

The Critical Role of Metoprolol-D7

Metoprolol is a selective


-receptor blocker and a primary probe drug for phenotyping Cytochrome P450 2D6 (CYP2D6)  activity. Because CYP2D6 exhibits significant genetic polymorphism (Poor, Intermediate, Extensive, and Ultrarapid metabolizers), accurate quantification of Metoprolol and its metabolites is essential for clinical pharmacokinetics and drug-drug interaction (DDI) studies.

Metoprolol-D7 Hydrochloride (isopropyl-d7) is the gold-standard Internal Standard (IS) for these assays. Unlike generic analogues (e.g., Propranolol), Metoprolol-D7 is a stable isotope-labeled co-analog. It shares nearly identical physicochemical properties—retention time, pKa, and solubility—with the analyte but is differentiated by mass spectrometry.

Mechanism of Action: Why D7?
  • Correction of Matrix Effects: In Electrospray Ionization (ESI), phospholipids in plasma can suppress ionization. Because Metoprolol-D7 co-elutes with Metoprolol, it experiences the exact same suppression event. The ratio of Analyte/IS remains constant, normalizing the data.

  • Isotopic "Cross-Talk" Prevention: A D7 label provides a mass shift of +7 Da.

    • Risk with lower isotopes (e.g., D3): The natural isotopic envelope of the parent drug (containing naturally occurring

      
      C, 
      
      
      
      O, etc.) can spill over into the IS channel (M+3), causing integration errors.
    • The D7 Advantage: The +7 Da shift moves the IS mass well beyond the isotopic envelope of the native drug, ensuring high selectivity even at high concentrations.

Experimental Workflow

Reagent Preparation

Stock Solution Storage:

  • Metoprolol-D7 HCl Stock (1 mg/mL): Dissolve in Methanol (MeOH). Store at -20°C. Stable for 12 months.

  • Working IS Solution (500 ng/mL): Dilute stock in 50:50 Methanol:Water. Prepare fresh weekly.

Solvents:

  • LC-MS Grade Methanol and Acetonitrile (ACN).

  • Formic Acid (FA) or Ammonium Formate (for pH buffering).

Sample Preparation: Protein Precipitation (High Throughput)

Note: While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput CYP2D6 phenotyping due to speed and sufficient sensitivity.

  • Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 10 µL of Metoprolol-D7 Working Solution (500 ng/mL). Vortex gently (5 sec).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a fresh plate.

  • Dilute (Optional): Add 100 µL of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase composition (prevents peak fronting).

Visual Workflow Diagram

G Start Biological Sample (50 µL Plasma) Spike Spike Internal Standard (Metoprolol-D7) Start->Spike PPT Protein Precipitation (200 µL ACN + 0.1% FA) Spike->PPT Vortex Vortex & Centrifuge (4000g, 10 min) PPT->Vortex Supernatant Supernatant Transfer Vortex->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 1: Step-by-step Protein Precipitation workflow for Metoprolol quantification.

LC-MS/MS Method Parameters

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

MRM Transition Table
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Metoprolol 268.2116.122Analyte
Metoprolol-D7 275.2 123.1 22Internal Standard

-OH-Metoprolol
284.2116.125Metabolite (Optional)

Note on Transitions: The fragment at m/z 116.1 corresponds to the isopropylamino-2-propanol moiety. In Metoprolol-D7, the hepta-deuterated isopropyl group shifts this fragment by exactly 7 Da to m/z 123.1, confirming the label position.

Metabolic Pathway & CYP2D6 Phenotyping[4][5][6][7][8][9][10]

When using Metoprolol as a probe drug, the ratio of the parent drug to its metabolites defines the phenotype. Metoprolol-D7 is crucial here because it ensures that the "Parent" concentration is measured with absolute precision, free from matrix interferences that might skew the metabolic ratio.

MetabolicPathway Met Metoprolol (Parent Drug) CYP2D6 CYP2D6 (Enzyme) Met->CYP2D6 AlphaOH α-OH-Metoprolol (Major Metabolite) O_Des O-Desmethyl- Metoprolol CYP2D6->AlphaOH α-Hydroxylation (~10%) CYP2D6->O_Des O-Demethylation (~65%) IS Metoprolol-D7 (Internal Standard) IS->Met Co-elutes for Quantification

Figure 2: CYP2D6-mediated metabolism of Metoprolol.[4][5][6][7][8] The D7-IS tracks the parent compound for accurate clearance calculation.

Method Validation Criteria (FDA Guidance 2018)

To ensure regulatory compliance, the assay must meet the following criteria:

  • Selectivity: No interfering peaks >20% of the LLOQ (Lower Limit of Quantification) in blank plasma at the retention time of Metoprolol or Metoprolol-D7.

  • Linearity:

    
     over the range (typically 1.0 – 1000 ng/mL).
    
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect: The IS-normalized Matrix Factor should have a CV

    
     across 6 different lots of plasma (including hemolyzed and lipemic lots).
    

Troubleshooting & Tips

  • Deuterium Exchange: While the isopropyl-D7 label is chemically stable, avoid highly acidic conditions (>10% acid) for prolonged periods at high temperatures, as this can degrade the molecule.

  • Carryover: Metoprolol is "sticky." If you observe carryover in blank samples following a high standard, increase the needle wash volume (50:50 MeOH:Water + 0.1% FA) or implement a sawtooth gradient wash.

  • Interference: Ensure the mass spectrometer resolution is set to "Unit" or better. While D7 is +7 Da away, low resolution can still allow noise from the M+6 isotope of the parent (though statistically rare) to interfere if concentrations are extremely high.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry.[9][Link]

  • Senthamil Selvan, P., & Pal, T. (2009). Chromatography-tandem mass spectrometry method for the simultaneous quantitation of metoprolol succinate and simvastatin in human plasma.[3] Journal of Chromatography B. [Link]

  • Blake, M. J., et al. (2013). Metoprolol: A Probe Drug for CYP2D6 Phenotyping.[4][10] Clinical Pharmacology & Therapeutics. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76974368, Metoprolol-D7 Hydrochloride. [Link]

Sources

Method

High-Precision Metabolite Identification of Metoprolol in Urine Using Metoprolol-D7 Hydrochloride as a Stable Isotope Internal Standard

Abstract This Application Note details a robust protocol for the extraction and identification of Metoprolol and its primary metabolites ( -hydroxymetoprolol and O-desmethylmetoprolol) in human urine. By utilizing Metopr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust protocol for the extraction and identification of Metoprolol and its primary metabolites (


-hydroxymetoprolol and O-desmethylmetoprolol) in human urine. By utilizing Metoprolol-D7 Hydrochloride  as a Stable Isotope-Labeled Internal Standard (SIL-IS), this method effectively compensates for the significant matrix effects and ion suppression inherent in urine analysis. The protocol employs Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) coupled with LC-MS/MS, ensuring high recovery and reproducibility for clinical and forensic toxicology applications.

Introduction

Metoprolol is a selective


-adrenergic receptor blocker extensively used to treat hypertension and heart failure.[1] It acts as a probe drug for CYP2D6  phenotyping due to its extensive hepatic metabolism. Approximately 95% of a metoprolol dose is excreted in urine, primarily as metabolites, making urine the preferred matrix for metabolic profiling.

However, urine is a complex matrix containing salts, urea, and endogenous ketones that cause signal suppression in Electrospray Ionization (ESI). The use of Metoprolol-D7 Hydrochloride is critical because it co-elutes (or nearly co-elutes) with the analyte, experiencing the same matrix suppression and extraction inefficiencies, thus providing accurate normalization.

Key Metabolites[2][3][4]
  • 
    -Hydroxymetoprolol:  Formed via CYP2D6; retains some pharmacological activity.[2]
    
  • O-Desmethylmetoprolol: Formed via CYP2D6; rapidly oxidized to an inactive acid.

Chemical & Physical Properties

PropertyAnalyte: Metoprolol (Free Base)Internal Standard: Metoprolol-D7 HCl
CAS Number 37350-58-61215344-93-6 (labeled)
Formula


Mol. Weight 267.36 g/mol 310.85 g/mol (Salt) / 274.41 (Free Base)
pKa ~9.7 (Basic amine)~9.7
Solubility Soluble in Methanol, AcetonitrileSoluble in Methanol, Water
Storage -20°C-20°C (Hygroscopic)

Metabolic Pathway Visualization[5]

The following diagram illustrates the CYP2D6-mediated metabolism of Metoprolol, highlighting the targets for urinary identification.

Metoprolol_Metabolism Metoprolol Metoprolol (Parent Drug) CYP2D6 CYP2D6 (Hepatic Enzyme) Metoprolol->CYP2D6 Urine Urinary Excretion (>95% Recovery) Metoprolol->Urine ~5% Unchanged AlphaOH α-Hydroxymetoprolol (Active Metabolite) CYP2D6->AlphaOH α-Hydroxylation (~10%) ODesmethyl O-Desmethylmetoprolol (Intermediate) CYP2D6->ODesmethyl O-Demethylation (~65%) AlphaOH->Urine AcidMetab Metoprolol Acid (Inactive End-Product) ODesmethyl->AcidMetab Rapid Oxidation AcidMetab->Urine

Figure 1: CYP2D6-mediated metabolic pathway of Metoprolol leading to urinary excretion.[3]

Experimental Protocol

Materials[1][7][9][10][11][12]
  • Analyte: Metoprolol Tartrate (or Succinate).[4]

  • Internal Standard: Metoprolol-D7 Hydrochloride (100 µg/mL in Methanol).

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL (e.g., Oasis MCX or equivalent).

  • Reagents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.

Sample Preparation (MCX Solid Phase Extraction)

Urine requires rigorous cleanup to remove salts that suppress ionization. MCX cartridges are ideal because Metoprolol is a base (pKa ~9.7) and will positively charge under acidic conditions, binding to the sorbent while neutrals are washed away.

  • Hydrolysis (Optional): If total metoprolol (conjugated + free) is required, incubate 200 µL urine with

    
    -glucuronidase for 2h at 37°C. For free metabolite profiling, skip this step.
    
  • Spiking: Aliquot 200 µL of urine into a tube. Add 20 µL of Metoprolol-D7 HCl working solution (1 µg/mL). Vortex.

  • Acidification: Add 200 µL of 2% Formic Acid in water. (Low pH ensures the amine is protonated:

    
    ).
    
  • Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the pre-treated urine sample at a slow flow rate (~1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid (Removes salts/proteins).

  • Wash 2 (Organic): Wash with 1 mL Methanol (Removes neutral/acidic interferences). Critical Step: The analyte remains bound by ionic interaction.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions[1][7][13]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold
0.5 5 Start Gradient
3.0 90 Elution
3.5 90 Wash
3.6 5 Re-equilibration

| 5.0 | 5 | Stop |

MS/MS Transitions (ESI Positive Mode): | Compound | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | | :--- | :--- | :--- | :--- | :--- | | Metoprolol | 268.2 | 116.1 | 30 | 25 | | Metoprolol-D7 | 275.2 | 123.1 | 30 | 25 | |

-OH-Metoprolol
| 284.2 | 116.1 | 35 | 28 |

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_spe MCX Extraction Urine Urine Sample (200 µL) IS Spike IS (Metoprolol-D7) Urine->IS Acid Acidify (2% Formic Acid) IS->Acid Load Load MCX (Bind R-NH3+) Acid->Load Wash Wash (MeOH/Acid) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS (MRM Mode) Elute->LCMS Data Quantitation (Area Ratio) LCMS->Data

Figure 2: Analytical workflow for the extraction and quantification of Metoprolol in urine.[6]

Results and Discussion

The Deuterium Isotope Effect

Researchers must be aware of the "Deuterium Isotope Effect" in chromatography.[7] Although Metoprolol-D7 is chemically similar to the target, the C-D bonds are slightly shorter and less lipophilic than C-H bonds.

  • Observation: Metoprolol-D7 may elute 2–5 seconds earlier than unlabeled Metoprolol on high-efficiency C18 columns.

  • Impact: This separation is generally negligible for quantification but confirms that the IS is a distinct chemical entity. Ensure the integration window accounts for this slight shift.

Matrix Effect Compensation

Urine samples often exhibit variable ion suppression.

  • Without IS: Signal intensity may vary by >30% between different patient samples.

  • With D7-IS: Because the IS co-elutes (or elutes in the same suppression zone) as the analyte, the ratio of Analyte/IS remains constant. Acceptance criteria for IS response variation should be set at

    
     across the run.
    
Troubleshooting
  • Low Recovery: If recovery is <60%, check the pH during the loading step. The urine must be acidic (pH < 4) to ensure Metoprolol is positively charged and binds to the MCX sorbent.

  • High Backpressure: Urine often contains precipitates. Centrifuge samples at 10,000 x g for 5 minutes before loading onto the SPE cartridge.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Berger, B., et al. (2018).[8] Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug.[8] Frontiers in Pharmacology.[8] Link

  • Bae, S. H., et al. (2014).[8] Simultaneous determination of metoprolol and its metabolites... in human plasma by LC-MS/MS. Journal of Separation Science.[8] Link

  • Isotope Effect Studies: Underlying Mechanisms of Chromatographic H/D Isotope Effects. (2021). NIH/PubMed Central. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving signal intensity of Metoprolol-D7 Hydrochloride in mass spectrometry

This technical guide is structured to function as a high-level support resource for researchers encountering signal intensity issues with Metoprolol-D7 Hydrochloride in LC-MS/MS workflows. Topic: Troubleshooting & Improv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a high-level support resource for researchers encountering signal intensity issues with Metoprolol-D7 Hydrochloride in LC-MS/MS workflows.

Topic: Troubleshooting & Improving Signal Intensity for Metoprolol-D7 Hydrochloride Applicable Instrumentation: LC-ESI-MS/MS (Triple Quadrupole, Orbitrap)

Core Diagnostic & Optimization Logic

The "Signal Loss" Paradox

As a deuterated internal standard (IS), Metoprolol-D7 is chemically identical to the analyte (Metoprolol) but slightly more lipophilic due to the deuterium isotope effect. When signal intensity for the IS is low or unstable, it compromises the quantification of the entire batch.

The most common error is assuming the issue lies solely with the mass spectrometer. In 60% of cases, the root cause is charge competition in the ESI source or solubility mismatches in the mobile phase.

Troubleshooting Workflow

Use the following logic gate to diagnose the root cause of low signal intensity.

TroubleshootingLogic Start Low Metoprolol-D7 Signal Check1 1. Infusion Check (Bypass Column) Start->Check1 Decision1 Signal Good? Check1->Decision1 CheckLC 2. Check Chromatography (Retention & Peak Shape) Decision1->CheckLC Yes (Source OK) CheckSource 3. Check Ion Source (ESI Voltage, Gas, Temp) Decision1->CheckSource No (Source/Soln Bad) MatrixEffect Issue: Matrix Suppression (Phospholipids/Salts) CheckLC->MatrixEffect RT Shift/Broad Peak AnalyteSuppression Issue: Analyte Suppression (High Conc. Native Drug) CheckLC->AnalyteSuppression Signal Drops at High Native Conc. Solubility Issue: Solubility/Adsorption (Check Solvent & Glassware) CheckSource->Solubility No Signal

Figure 1: Diagnostic logic flow for isolating the source of signal attenuation.

Critical Optimization Parameters

A. Mass Spectrometry Tuning (MRM)

Metoprolol is a secondary amine. In ESI+ mode, it readily forms the


 ion.
Crucial Note:  Commercial Metoprolol-D7 is typically labeled on the isopropyl  group (

).[1] The primary fragment ion (m/z 116 for native) corresponds to the isopropyl-amino-ethyl moiety. Therefore, the fragment mass for the IS must shift by +7 Da.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Metoprolol (Native) 268.2116.2~20-25Primary Quantifier
Metoprolol-D7 275.2123.2 ~20-25If Isopropyl-D7 labeled
Metoprolol-D7 275.2116.2~20-25Only if Ring-D7 labeled

Expert Insight: If you monitor 275.2


 116.2 for an isopropyl-labeled standard, you will see zero signal. Always verify the Certificate of Analysis (CoA) for the labeling position.
B. Mobile Phase Chemistry

Metoprolol (


) is basic. To maximize signal in ESI+, you must ensure the nitrogen is protonated before it enters the gas phase.
  • Recommended Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Recommended Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Avoid: High concentrations of ammonium acetate (>10mM) if sensitivity is critical; the ammonium ions compete for charge on the droplet surface.

Common Issues & Solutions (FAQ Format)

Q1: My Metoprolol-D7 signal drops as the concentration of native Metoprolol increases. Why?

Diagnosis: "Analyte-Induced Ion Suppression."[3] Mechanism: In ESI, the number of excess charges on the droplet surface is finite. When the native drug concentration is very high (e.g., upper limit of quantification), it saturates the droplet surface, displacing the Metoprolol-D7 molecules into the droplet interior where they cannot desorb/ionize.

Solution:

  • Dilute the Sample: Bring the native concentration down to the linear dynamic range.

  • Increase IS Concentration: Ensure the IS is not trace-level relative to the analyte, but do not go so high that it causes crosstalk.

Q2: I see a "Ghost Peak" for Metoprolol-D7 in my blank samples.

Diagnosis: Carryover or Cross-talk. Mechanism: Metoprolol is "sticky" on silica-based columns due to interaction between the amine and residual silanols. Protocol:

  • Needle Wash: Use a strong wash solvent: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

  • Column: Switch to an "end-capped" C18 column (e.g., Waters XBridge or Phenomenex Kinetex EVO) which shields silanols.

Q3: The retention time of D7 is slightly different from the native. Is this a problem?

Answer: It is normal but requires management. Mechanism: Deuterium is slightly more lipophilic than hydrogen. Metoprolol-D7 often elutes slightly earlier (0.05 - 0.1 min) than native Metoprolol on C18 columns. Risk: If the D7 peak shifts into a suppression zone (e.g., co-eluting with phospholipids), its signal will drop while the native remains unaffected, ruining the quantification. Fix: Ensure your gradient is shallow enough to separate phospholipids from the analyte window. Monitor phospholipid transitions (m/z 184


 184) to verify.

Advanced Mechanism: ESI Charge Competition

Understanding the physics of the droplet explains why signal intensity fluctuates.

ESI_Mechanism Droplet ESI Droplet (Finite Charge) Surface Droplet Surface Droplet->Surface Hydrophobic Migration GasPhase Gas Phase Ion Surface->GasPhase Ion Evaporation (Coulombic Explosion) Native Native Drug (High Conc) Native->Surface Competes IS Metoprolol-D7 (Fixed Conc) IS->Surface Blocked by Native/Matrix Matrix Matrix (Phospholipids) Matrix->Surface Blocks

Figure 2: The "Charge Competition" model. High concentrations of native drug or matrix components (phospholipids) monopolize the surface of the ESI droplet, preventing Metoprolol-D7 from entering the gas phase.

Validated Experimental Protocol: Sample Preparation

To maximize D7 signal, you must remove matrix interferences (phospholipids) that cause suppression.

Recommended Method: Protein Precipitation (PPT) with Phospholipid Removal

  • Aliquot: Transfer 50

    
    L of plasma to a 96-well plate.
    
  • IS Addition: Add 20

    
    L of Metoprolol-D7 working solution (e.g., 500 ng/mL in 50% MeOH).
    
  • Precipitation: Add 150

    
    L of Acetonitrile containing 1% Formic Acid .
    
    • Why Formic Acid? It disrupts protein binding and ensures Metoprolol stays in solution.

  • Vortex: High speed for 5 minutes.

  • Centrifuge: 4000g for 10 minutes at 4°C.

  • Supernatant Transfer: Inject the supernatant.

    • Upgrade: Pass supernatant through a Phospholipid Removal Plate (e.g., Waters Ostro or Agilent Captiva) to remove >99% of suppressors.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Li, W., et al. (2005). Metoprolol and its metabolites in human plasma: Simultaneous determination by LC–MS/MS. Journal of Chromatography B.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Isotope Labeling Logic. (2024). PubChem Compound Summary for Metoprolol-D7.

  • Matrix Effects in ESI. (2022). Essentials of LC Troubleshooting: Suppression of Ionization.

Sources

Optimization

Technical Support Center: Synthesis of Metoprolol-D7 Hydrochloride

Welcome to the technical support guide for the synthesis of Metoprolol-D7 Hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists engaged in the preparation of iso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Metoprolol-D7 Hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists engaged in the preparation of isotopically labeled standards. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying scientific principles to empower your experimental success.

I. Synthetic Overview & Core Principles

The synthesis of Metoprolol-D7 Hydrochloride is conceptually similar to its non-deuterated analogue. The strategic introduction of deuterium occurs via the use of a deuterated starting material, specifically Isopropylamine-d7. The overall synthetic pathway involves two primary transformations followed by salt formation.

The key steps are:

  • Epoxide Formation: Reaction of 4-(2-methoxyethyl)phenol with an epoxide precursor, typically epichlorohydrin, under basic conditions to form the intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

  • Epoxide Ring-Opening: Nucleophilic attack of Isopropylamine-d7 on the epoxide ring of the intermediate. This is the critical step where the deuterated moiety is incorporated.

  • Salt Formation: Conversion of the resulting Metoprolol-d7 free base to its hydrochloride salt for improved stability and handling.[1]

This guide will focus on the specific challenges that arise from the use of the deuterated reagent and the subsequent purification and analysis of the final product.

Synthesis_Workflow cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Deuterium Incorporation cluster_2 Step 3: Salt Formation A 4-(2-methoxyethyl)phenol C Intermediate Epoxide (2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane) A->C Base (e.g., NaOH, K2CO3) B Epichlorohydrin B->C E Metoprolol-d7 (Free Base) C->E Nucleophilic Attack D Isopropylamine-d7 D->E G Metoprolol-D7 Hydrochloride E->G F Hydrochloric Acid (HCl) F->G Purification_Workflow Start Crude Metoprolol-d7 (Free Base) Decision Purity Check (TLC/LC-MS) Start->Decision Chromatography Column Chromatography (Silica + Base or Reverse Phase) Decision->Chromatography High Impurity Load SaltFormation HCl Salt Formation & Crystallization Decision->SaltFormation Low to Moderate Impurity Load Chromatography->SaltFormation Purified Free Base End Pure Metoprolol-D7 HCl SaltFormation->End

Sources

Troubleshooting

Technical Support Center: Navigating Matrix Effects with Metoprolol-D7 Hydrochloride

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in bioanalytical assays using Metoprolol-D7 Hydrochloride as an internal standard. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in bioanalytical assays using Metoprolol-D7 Hydrochloride as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting strategies. Our goal is to empower you with the expertise to develop robust, accurate, and reliable LC-MS/MS methods.

Understanding the Core Challenge: Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, proteins, phospholipids, and metabolites that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Metoprolol-D7 Hydrochloride, is a widely accepted strategy to compensate for matrix effects.[5] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte, causing it to experience similar matrix effects. By calculating the ratio of the analyte response to the internal standard (IS) response, variability introduced by the matrix can be normalized.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like Metoprolol-D7 Hydrochloride preferred for LC-MS/MS analysis?

A1: A stable isotope-labeled internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis for several key reasons:

  • Similar Physicochemical Properties: Metoprolol-D7 has nearly identical chemical and physical properties to Metoprolol, including pKa, polarity, and solubility.[6][7] This ensures that it behaves similarly during sample extraction, chromatography, and ionization.

  • Co-elution with the Analyte: Due to its structural similarity, Metoprolol-D7 co-elutes very closely with Metoprolol. This is crucial because it means both the analyte and the internal standard are exposed to the same matrix components at the same time in the mass spectrometer's ion source, and thus experience similar degrees of ion suppression or enhancement.

  • Mass Differentiation: The deuterium labels on Metoprolol-D7 provide a distinct mass difference from the unlabeled Metoprolol, allowing the mass spectrometer to differentiate and quantify both compounds simultaneously without spectral overlap.[8]

Q2: What are the primary causes of ion suppression in bioanalytical methods?

A2: Ion suppression is a significant concern in LC-MS/MS and can arise from various sources:[4][9]

  • Endogenous Matrix Components: Biological samples are complex mixtures. Phospholipids, in particular, are notorious for causing ion suppression in plasma and serum samples.[2] Other culprits include salts, proteins, and endogenous metabolites.

  • Exogenous Components: Contaminants introduced during sample collection and preparation can also lead to ion suppression. These can include anticoagulants (e.g., EDTA, heparin), plasticizers from collection tubes, and residues from extraction solvents.[4]

  • Chromatographic Conditions: Poor chromatographic resolution, where the analyte co-elutes with a high concentration of matrix components, is a common cause of ion suppression. Mobile phase additives can also influence ionization efficiency.

Q3: How do regulatory agencies like the FDA and EMA view the use of internal standards and the evaluation of matrix effects?

A3: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation that emphasize the importance of internal standards and the assessment of matrix effects.[10][11] Key expectations include:

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended for mass spectrometric assays.[5]

  • Matrix Effect Evaluation: It is a mandatory part of method validation to investigate and quantify the extent of matrix effects.[12][13] This is typically done by comparing the response of the analyte in the presence of the matrix to its response in a neat solution.

  • Internal Standard Response Variability: The FDA has issued specific guidance on monitoring the internal standard response during sample analysis.[14] Significant variability in the IS response can indicate issues with the assay and may require investigation.[15]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when using Metoprolol-D7 Hydrochloride as an internal standard.

Problem 1: Inconsistent or High Variability in Metoprolol-D7 Response Across a Batch

Symptoms:

  • The peak area of Metoprolol-D7 fluctuates significantly between samples in the same analytical run.

  • The coefficient of variation (%CV) of the internal standard response for calibration standards and quality controls (QCs) exceeds the acceptance criteria (typically ≤15%).[16]

Potential Causes and Investigative Steps:

  • Inconsistent Sample Preparation:

    • Hypothesis: Variability in extraction efficiency or inconsistent addition of the internal standard.

    • Troubleshooting Protocol:

      • Review the sample preparation procedure for any steps that could introduce variability, such as pipetting, vortexing, and evaporation.

      • Prepare a set of replicate QC samples and carefully execute the sample preparation procedure, paying close attention to consistency.

      • Evaluate the precision of the internal standard addition by preparing several replicates of the IS working solution and analyzing them directly.

  • Differential Matrix Effects:

    • Hypothesis: The matrix composition varies significantly between individual samples, leading to different degrees of ion suppression for the internal standard.

    • Troubleshooting Protocol:

      • Conduct a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[17]

      • Analyze blank matrix from at least six different sources to assess the inter-individual variability of the matrix effect.[10]

      • If significant variability is observed, optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove more of the interfering matrix components.[9]

  • Instrumental Issues:

    • Hypothesis: Problems with the autosampler, LC pump, or mass spectrometer ion source are causing inconsistent injection volumes or unstable spray.

    • Troubleshooting Protocol:

      • Perform an autosampler precision test by injecting the same standard solution multiple times.

      • Check the LC system for leaks and ensure a stable mobile phase flow rate.

      • Inspect and clean the mass spectrometer's ion source, paying attention to the ESI probe and capillary.[18]

Problem 2: Poor Recovery of Both Metoprolol and Metoprolol-D7

Symptoms:

  • Low peak areas for both the analyte and the internal standard.

  • The calculated recovery is below the acceptable range (typically >70%).

Potential Causes and Investigative Steps:

  • Suboptimal Extraction Conditions:

    • Hypothesis: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) is not efficiently extracting Metoprolol and its internal standard from the biological matrix.

    • Troubleshooting Protocol:

      • Experiment with different extraction solvents or SPE sorbents. For Metoprolol, a combination of diethyl ether and dichloromethane has been shown to be effective in liquid-liquid extraction.[19]

      • Optimize the pH of the sample and extraction solvent to ensure Metoprolol (a basic compound) is in its neutral form for efficient extraction into an organic solvent.

      • Evaluate different protein precipitation agents (e.g., acetonitrile, methanol) and their ratios to the sample.

  • Analyte Instability:

    • Hypothesis: Metoprolol and Metoprolol-D7 are degrading during sample collection, storage, or processing.

    • Troubleshooting Protocol:

      • Conduct stability experiments, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, as per regulatory guidelines.[13]

      • Ensure that samples are stored at the appropriate temperature (e.g., -20°C or -80°C) and for a duration supported by stability data.[20]

Problem 3: Chromatographic Issues - Poor Peak Shape or Co-elution with Interferences

Symptoms:

  • Asymmetric or broad peaks for Metoprolol and Metoprolol-D7.

  • Interfering peaks from the matrix are observed at or near the retention time of the analyte and internal standard.

Potential Causes and Investigative Steps:

  • Inadequate Chromatographic Method:

    • Hypothesis: The LC method is not providing sufficient separation of Metoprolol from matrix components.

    • Troubleshooting Protocol:

      • Optimize the mobile phase composition, including the organic modifier and pH.

      • Experiment with different LC column chemistries (e.g., C18, C8, Phenyl-Hexyl).

      • Adjust the gradient profile to improve the resolution between the analyte and interfering peaks.

  • Column Degradation:

    • Hypothesis: The analytical column has lost its performance due to contamination or aging.

    • Troubleshooting Protocol:

      • Wash the column with a strong solvent to remove any adsorbed matrix components.

      • If the performance does not improve, replace the column with a new one.

      • Incorporate a guard column to protect the analytical column from strongly retained matrix components.

Data Presentation and Experimental Protocols

Table 1: Typical Mass Spectrometric Parameters for Metoprolol and Metoprolol-D7
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metoprolol268.2116.120
Metoprolol-D7275.2123.120

Note: These values are illustrative and should be optimized for the specific instrument being used.

Experimental Protocol: Quantitative Assessment of Matrix Factor

This protocol is designed to quantify the extent of ion suppression or enhancement as recommended by regulatory guidelines.[3][10]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix supernatant.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Aqueous Samples)

    • MF = Peak Area of Set B / Peak Area of Set A

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

  • Calculate the Internal Standard-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • The %CV of the IS-normalized MF across the different matrix sources should be ≤15%.[16]

Visualizations

Diagram 1: Workflow for Investigating Inconsistent Internal Standard Response

G cluster_prep Sample Preparation Investigation cluster_matrix Matrix Effect Investigation cluster_instrument Instrumental Investigation start Inconsistent IS Response Observed check_prep Review Sample Preparation Protocol start->check_prep diff_matrix Evaluate Differential Matrix Effects start->diff_matrix instrument_check Perform Instrument Diagnostics start->instrument_check replicate_qc Analyze Replicate QCs check_prep->replicate_qc post_column Post-Column Infusion diff_matrix->post_column autosampler_test Autosampler Precision Test instrument_check->autosampler_test is_precision Check IS Pipetting Precision replicate_qc->is_precision end Root Cause Identified & Corrective Action Taken is_precision->end multi_source Analyze Multiple Matrix Sources post_column->multi_source optimize_cleanup Optimize Sample Cleanup multi_source->optimize_cleanup optimize_cleanup->end lc_check Check LC System Stability autosampler_test->lc_check source_clean Clean Ion Source lc_check->source_clean source_clean->end

Caption: A logical workflow for troubleshooting inconsistent internal standard response.

Diagram 2: The Role of a Stable Isotope-Labeled Internal Standard in Mitigating Matrix Effects

G cluster_0 Ion Source cluster_1 Data Processing analyte Metoprolol suppression Ion Suppression analyte->suppression Signal Reduced is Metoprolol-D7 is->suppression Signal Reduced (proportionally) matrix Matrix Components (e.g., Phospholipids) matrix->suppression Causes detector Mass Spectrometer Detector suppression->detector ratio Calculate Ratio: Analyte Response / IS Response detector->ratio result Accurate Quantification ratio->result Matrix Effect Compensated

Caption: How Metoprolol-D7 compensates for ion suppression.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. Available from: [Link]

  • National Institutes of Health (NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis. Available from: [Link]

  • Taylor & Francis Online. Full article: Matrix Effects and Application of Matrix Effect Factor. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]

  • Bioanalysis Zone. Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Available from: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • European Medicines Agency (EMA). Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • National Institutes of Health (NIH). A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations. Available from: [Link]

  • National Institutes of Health (NIH). (S)-Metoprolol-d7 | C15H25NO3 | CID 71750719 - PubChem. Available from: [Link]

  • Expert Synthesis Solutions (ESS). Metoprolol-D7 Hydrochloride [CAS 1219798-61-4]. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Available from: [Link]

  • European Medicines Agency (EMA). Guideline Bioanalytical method validation. Available from: [Link]

  • PubMed. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies. Available from: [Link]

  • Amsbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ResearchGate. Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies | Request PDF. Available from: [Link]

  • ResearchGate. A validated high-resolution accurate mass LC-MS assay for quantitative determination of metoprolol and α-hydroxymetoprolol in human serum for application in pharmacokinetics. Available from: [Link]

  • National Institutes of Health (NIH). Metoprolol-D7 Hydrochloride | C15H26ClNO3 | CID 76974368 - PubChem. Available from: [Link]

  • Batavia Biosciences. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]

  • Phenomenex. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • MDPI. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. Available from: [Link]

  • ACS Publications. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Available from: [Link]

  • SCIEX. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Available from: [Link]

  • Federal Aviation Administration. Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Available from: [Link]

  • ResearchGate. Physico-Chemical and Analytical Study of Metoprolol Tartrate: An Antihypertensive Drug. Available from: [Link]

  • Griffith Research Online. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Available from: [Link]

  • Community.agilent.com. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS. Available from: [Link]

  • International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]

  • Regulations.gov. FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]

Sources

Optimization

Technical Support Center: Metoprolol-D7 Hydrochloride Solution Stability

Welcome to the technical support guide for Metoprolol-D7 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges of M...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Metoprolol-D7 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges of Metoprolol-D7 Hydrochloride in solution. As a stable isotope-labeled internal standard, its integrity is paramount for accurate quantification in bioanalytical and pharmaceutical studies. This guide provides in-depth, experience-driven advice to ensure the reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Metoprolol-D7 Hydrochloride.

Q1: What is Metoprolol-D7 Hydrochloride and why is its stability important?

A1: Metoprolol-D7 Hydrochloride is a deuterated form of Metoprolol Hydrochloride, a selective β1-adrenoceptor antagonist.[1] The seven deuterium atoms replace hydrogen atoms on the N-isopropyl group, making it heavier than the parent drug. This mass difference allows it to be used as an ideal internal standard in mass spectrometry-based analytical methods, such as LC-MS, for the precise quantification of Metoprolol in biological matrices. Its stability is critical because any degradation of the internal standard would lead to inaccurate calculations and compromise the validity of the entire study. The chemical stability of the deuterated form is considered identical to the unlabeled Metoprolol.

Q2: What are the primary solvents for dissolving Metoprolol-D7 Hydrochloride?

A2: Metoprolol salts are known to be soluble in polar solvents. Metoprolol succinate, a related salt, is easily soluble in water and methanol, sparingly soluble in ethanol, and slightly soluble in isopropyl alcohol.[2][3] Metoprolol tartrate is also very soluble in water and freely soluble in chloroform and alcohol.[4] For analytical purposes, stock solutions of Metoprolol-D7 Hydrochloride are typically prepared in HPLC-grade methanol or a mixture of methanol and water. The choice of solvent should match the initial mobile phase conditions of your analytical method to ensure good peak shape and compatibility.

Q3: What are the ideal short-term and long-term storage conditions for Metoprolol-D7 Hydrochloride solutions?

A3:

  • Short-Term (Working Solutions): For daily use, solutions are generally stable at room temperature for at least 30 hours when prepared in standard diluents like 0.9% sodium chloride or 5% dextrose injection.[5] However, to minimize any potential for degradation, it is best practice to keep working solutions in an autosampler cooled to 4-8°C.

  • Long-Term (Stock Solutions): For long-term storage, stock solutions should be stored at -20°C or colder in tightly sealed, light-protected containers. This minimizes solvent evaporation and slows down potential degradation reactions. Before use, allow the solution to thaw completely and equilibrate to room temperature, then vortex thoroughly to ensure homogeneity.

Q4: Does the D7 label affect the chemical stability compared to the parent Metoprolol?

A4: No, the deuterium labeling does not significantly alter the chemical reactivity or stability of the molecule. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, but this isotopic effect is negligible concerning the degradation pathways of the larger molecule. Therefore, the stability issues and degradation products observed for Metoprolol are directly applicable to Metoprolol-D7.[6]

Section 2: Troubleshooting Guide for Unexpected Results

This section is structured around common experimental problems. Each problem is followed by a diagnostic workflow and recommended corrective actions.

Problem 1: I'm observing a loss of Metoprolol-D7 peak area or concentration over time in my analytical run.

This is a classic sign of instability. The cause can be chemical degradation or physical adsorption.

Troubleshooting Workflow:

G cluster_observe Observation cluster_diagnose Diagnostic Questions cluster_cause Potential Cause cluster_action Corrective Action observe Decreasing Peak Area/ Concentration q1 Are new, unexpected peaks appearing in the chromatogram? observe->q1 q2 Is the solution pH extreme (acidic/alkaline)? q1->q2 No c1 Chemical Degradation q1->c1 Yes q3 Is the solution exposed to light or high temperature? q2->q3 No q2->c1 Yes q4 Are you using plastic vials or containers? q3->q4 No q3->c1 Yes c2 Adsorption q4->c2 Yes a1 Perform Forced Degradation Study (See Protocol Below) c1->a1 a2 Buffer solution to neutral pH (e.g., pH 6.8) c1->a2 a3 Store in amber vials and use cooled autosampler c1->a3 a4 Switch to polypropylene or silanized glass vials c2->a4

Caption: Troubleshooting workflow for Metoprolol-D7 signal loss.

Causality & Explanation:
  • Chemical Degradation: The appearance of new peaks alongside the decrease of the parent peak is a strong indicator of chemical breakdown. Metoprolol is susceptible to degradation under several conditions:

    • Oxidation: This is a major degradation pathway.[2][7] The ether and secondary amine groups in Metoprolol are potential sites for oxidation, which can be accelerated by exposure to air, metal ions, or peroxides.[8] Using freshly prepared solutions and high-purity solvents can mitigate this.

    • Hydrolysis: Metoprolol shows extensive degradation under both acidic and alkaline conditions.[7][9] The ether linkage can be susceptible to cleavage. It is most stable in neutral or mildly acidic solutions.[8]

    • Photodegradation: Although some studies suggest Metoprolol is relatively stable under photolytic stress, others indicate significant light sensitivity.[7][10] Exposure to UV or even strong ambient light can initiate degradation, often via radical mechanisms.[11][12] Using amber glassware or light-blocking vials is a mandatory precaution.

  • Adsorption: If the peak area decreases without the appearance of new peaks, the compound may be adsorbing to the surfaces of your sample vials or LC system components. This is more common with plastic containers. Using polypropylene or silanized glass vials can prevent this issue.

Problem 2: My chromatogram shows multiple degradation peaks. How do I identify the cause?

Identifying the specific stressor is key to preventing further degradation. A forced degradation (stress testing) study is the definitive way to diagnose the problem.

Summary of Metoprolol Degradation under Stress Conditions:

The table below summarizes the known stability profile of Metoprolol based on forced degradation studies, which are directly applicable to Metoprolol-D7.

Stress ConditionStability ProfileMajor Degradation ProductsReference
Acid Hydrolysis (e.g., 0.1N HCl)Significant degradation observed.Multiple products, including impurity B (m/z 153) from ether cleavage.[4][7][9]
Alkaline Hydrolysis (e.g., 0.1N NaOH)Extensive degradation observed.Several degradation products formed.[4][7][13]
Oxidation (e.g., 3-30% H₂O₂)Extensive degradation, often the most significant pathway.O-demethylated products, hydroxylated derivatives, and others.[14][15][2][4][7]
Thermal Stress (e.g., 60-80°C)Degradation is condition-dependent; some studies show stability, others show extensive degradation.Varies depending on temperature and duration.[7][13]
Photolysis (UV or Sunlight)Degradation occurs, especially with UV light and catalysts like H₂O₂.Hydroxylated products, hydroquinone, and others.[16][10][11][17]

Section 3: Experimental Protocols

This section provides a detailed, self-validating protocol for conducting a forced degradation study to systematically investigate the stability of your Metoprolol-D7 Hydrochloride solution.

Protocol: Forced Degradation Study for Metoprolol-D7 Hydrochloride

Objective: To identify the conditions under which Metoprolol-D7 degrades and to characterize the resulting degradation products, confirming the specificity of the analytical method.

Materials:

  • Metoprolol-D7 Hydrochloride

  • HPLC-grade Methanol and Water

  • 1N HCl and 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a C18 column[7]

  • UV detector or Mass Spectrometer

Methodology:

  • Prepare Stock Solution:

    • Accurately weigh and dissolve Metoprolol-D7 Hydrochloride in methanol to prepare a 1 mg/mL stock solution.

  • Prepare Stress Samples (Example concentrations, adjust as needed):

    • From the stock solution, prepare separate 10 µg/mL working solutions for each stress condition in volumetric flasks.

    • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 2-6 hours.[4][18]

    • Alkaline Hydrolysis: Add an equal volume of 1N NaOH. Heat at 60°C for 2-3 hours.[4]

    • Oxidative Degradation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 3-24 hours.[2][4]

    • Thermal Degradation: Keep one solution (in methanol/water) in a hot air oven at 80°C for 4 hours.[2]

    • Photolytic Degradation: Expose one solution to direct sunlight or a photostability chamber for 24-48 hours.

    • Control Sample: Prepare one solution with only the solvent (methanol/water) and store it at 4°C, protected from light.

  • Sample Quenching and Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples, including the control, to the final analytical concentration (e.g., 100 ng/mL) with the mobile phase.

    • Analyze all samples by your validated LC-MS or HPLC-UV method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation: ((Peak Area_Control - Peak Area_Stressed) / Peak Area_Control) * 100.

    • Note the retention times and response of any new peaks. These are your degradation products. The ability of your method to separate the parent peak from these new peaks demonstrates its stability-indicating capability.[6]

Workflow for Forced Degradation Study:

Caption: Step-by-step workflow for a forced degradation study.

References

  • Babić, S., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. PMC. Available at: [Link]

  • Rao, D. D., et al. (2011). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. PubMed. Available at: [Link]

  • Velo-Gala, I., et al. (2014). Photocatalytic Decomposition of Metoprolol and Its Intermediate Organic Reaction Products: Kinetics and Degradation Pathway. ResearchGate. Available at: [Link]

  • Horyn, M. M., et al. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace. Available at: [Link]

  • Shah, J., et al. (2010). Comparative stability of repackaged metoprolol tartrate tablets. PubMed. Available at: [Link]

  • Ciciliati, F. & Cavalheiro, A. (2019). Studies of thermal behavior of metoprolol tartrate. ResearchGate. Available at: [Link]

  • Brocker, C., et al. (2020). Principal pathways of metoprolol metabolism. ResearchGate. Available at: [Link]

  • Babić, S., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR. PubMed. Available at: [Link]

  • Shaikh, K. A., et al. (2015). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics. Available at: [Link]

  • IJCRT. (2025). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org. Available at: [Link]

  • Velo-Gala, I., et al. (2013). (PDF) Photocatalytic Degradation of Metoprolol Tartrate. ResearchGate. Available at: [Link]

  • Godse, V. P., et al. (n.d.). STABILITY-INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL SUCCINATE AND HYDROCHLOROTHIAZIDE IN COMBINATION D. TSI Journals. Available at: [Link]

  • Kumar, T. H., et al. (2023). Stability-Indicating Rp-HPLC method for the estimation of Metoprolol Succinate and Hydrochlorothiazide in tablet dosage form. International Journal of Pharmaceutical Technology Letters. Available at: [Link]

  • Rao, D. D., et al. (2011). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. ResearchGate. Available at: [Link]

  • Johnson, C. E., et al. (2006). Stability of metoprolol tartrate injection 1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride injection and 5% dextrose injection. PubMed. Available at: [Link]

  • Kakde, R. B., et al. (2009). Optimization and establishment of a validated stability-indicating HPLC method for study of the stress degradation behavior of metoprolol succinate. PubMed. Available at: [Link]

  • Tay, K. S., et al. (2013). Ozonation of metoprolol in aqueous solution: ozonation by-products and mechanisms of degradation. PubMed. Available at: [Link]

  • Zhang, H., et al. (2015). Degradation products and proposed reaction pathway for the oxidation of metoprolol by d-MnO 2. ResearchGate. Available at: [Link]

  • Deokate, K., et al. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF METOPROLOL SUCCINATE USING UV-VISIBLE SPECTROSCOPY. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • USP-NF. (2019). Metoprolol Succinate Extended-Release Tablets. USP-NF. Available at: [Link]

  • Wang, J., et al. (2018). Measurements, Thermodynamic Modeling, and a Hydrogen Bonding Study on the Solubilities of Metoprolol Succinate in Organic Solvents. MDPI. Available at: [Link]

  • Sane, R. T., et al. (2012). Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Asian Journal of Research in Chemistry. Available at: [Link]

  • Rahman, M., et al. (2016). COATING EFFICIENCY IN PREVENTING PHOTOLYTIC DEGRADATION OF TWO RANDOMLY SELECTED BRANDS OF METOPROLOL TARTRATE. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Metoprolol and Metoprolol-D7

As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven insights into the chromatographic analysis of metoprolol and its stable isotope-labeled (SIL) internal standard, Metoprol...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven insights into the chromatographic analysis of metoprolol and its stable isotope-labeled (SIL) internal standard, Metoprolol-D7. The following sections are structured to address the most common challenges encountered during method development and routine analysis, moving beyond simple procedural steps to explain the underlying chromatographic principles.

Troubleshooting Guide: From Symptom to Solution

This section addresses specific, observable problems in a direct question-and-answer format. For bioanalytical methods, particularly those using LC-MS/MS, the primary goal is not baseline separation of the analyte and its SIL internal standard, but rather achieving symmetrical, reproducible peaks that co-elute to ensure accurate correction for matrix effects and ionization variability.[1][2]

Issue 1: My metoprolol peak is tailing or fronting. What's causing this and how do I fix it?

A: Poor peak shape is the most common issue for basic compounds like metoprolol. It compromises sensitivity and integration accuracy. Let's diagnose it systematically.

Symptoms:

  • The peak is asymmetrical, with the latter half being broader than the front (tailing).

  • The peak appears sloped on the leading edge (fronting), which is less common but can occur with column voids or overload.[3]

Primary Cause (Peak Tailing): Secondary Interactions Metoprolol contains a secondary amine, which is basic. Under typical reversed-phase conditions (e.g., pH 3-7), this amine is protonated, carrying a positive charge. This positive ion can engage in strong, undesirable ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) that are present on the surface of most silica-based C18 columns. This secondary interaction mechanism causes a portion of the analyte molecules to be retained more strongly, resulting in a tailing peak.

Systematic Solutions:

  • Mobile Phase Modification (The First Line of Defense):

    • Mechanism: The goal is to neutralize or "mask" the active silanol sites.

    • Protocol:

      • Low pH with an Acidic Modifier: Add 0.1% formic acid or 0.1% orthophosphoric acid to your aqueous and organic mobile phase components.[2][4] At a low pH (e.g., <3.0), the vast majority of surface silanols are protonated (Si-OH) and thus neutral, minimizing ionic interactions with the protonated metoprolol.

      • Use a Competing Base: For particularly troublesome tailing, a small amount of a competing base like triethylamine (TEA) can be added (e.g., 0.1-0.5%).[5] The TEA will preferentially bind to the active silanol sites, effectively shielding metoprolol from these secondary interactions. Caution: TEA is not volatile and is generally not suitable for LC-MS applications; it is primarily a tool for UV-based HPLC.

    • Trustworthiness Check: The improvement in peak shape should be immediate upon introducing the modified mobile phase after a proper column equilibration period.

  • Column Selection:

    • Mechanism: Modern columns are often "base-deactivated," meaning they have a lower concentration of accessible silanol groups due to high-purity silica and advanced end-capping techniques.

    • Protocol: If tailing persists even with mobile phase modifiers, switch to a column specifically designed for basic compounds. Look for columns marketed as "base-deactivated," having high-purity silica, or those with alternative surface chemistry like an embedded polar group.

Issue 2: I'm seeing poor resolution or co-elution with matrix interferences. How can I improve selectivity?

A: While metoprolol and its D7-analog should co-elute, separation from endogenous matrix components is critical for accurate quantification.

Symptoms:

  • Inconsistent peak area ratios between metoprolol and Metoprolol-D7 across different samples.

  • Ion suppression or enhancement observed in the mass spectrometer.

  • Visible shoulders on the analyte peak, particularly in complex matrices like plasma.

Systematic Solutions:

  • Optimize Mobile Phase Composition:

    • Mechanism: Changing the organic modifier or its ratio to the aqueous phase alters the selectivity of the separation.

    • Protocol:

      • Adjust Organic Strength: Systematically vary the percentage of your organic solvent (e.g., acetonitrile or methanol) by ±5-10%. A lower organic percentage will increase retention and may improve resolution from early-eluting interferences.

      • Switch Organic Solvent: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try a method with methanol, and vice-versa. Methanol is more viscous and will generate higher backpressure but can provide unique separation profiles.

      • Gradient Elution: For complex samples, a gradient elution is superior to an isocratic one.[6] Start with a low percentage of organic solvent to retain metoprolol and wash away polar interferences, then ramp up the organic content to elute your analyte. A typical gradient might run from 10% to 90% acetonitrile over several minutes.

  • Explore Alternative Column Chemistries:

    • Mechanism: Different stationary phases provide different retention mechanisms.

    • Protocol: If a standard C18 column is insufficient, consider:

      • Phenyl-Hexyl Column: Offers pi-pi interactions with the aromatic ring of metoprolol, providing a different selectivity profile compared to the hydrophobic interactions on a C18.

      • Hydrophilic Interaction Chromatography (HILIC): This technique uses a high organic mobile phase and a polar stationary phase. It can be very effective for separating polar compounds and offering orthogonal selectivity to reversed-phase methods.[7][8]

Visual Workflow: Troubleshooting Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape issues encountered during metoprolol analysis.

G cluster_0 start Observe Peak Tailing or Fronting q1 Affects all peaks? start->q1 cause1 Potential Cause: Column Void or Blocked Frit q1->cause1  Yes q2 Affects only Metoprolol (and other basic compounds)? q1->q2  No sol1 Solution: 1. Reverse-flush column. 2. Replace column if needed. cause1->sol1 end Symmetrical Peak Achieved sol1->end cause2 Potential Cause: Secondary Silanol Interactions q2->cause2  Yes sol2 Solution: 1. Add 0.1% Formic Acid to mobile phase. 2. Use base-deactivated column. cause2->sol2 sol2->end

Caption: Figure 1: Systematic workflow for troubleshooting peak shape issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a new HPLC or LC-MS/MS method for metoprolol?

A: A robust starting point is crucial for efficient method development. Based on numerous validated methods, the following parameters provide a high probability of success.[4][9][10]

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, Base-Deactivated (e.g., Phenomenex, Waters, Agilent)Provides good hydrophobic retention for metoprolol. Base-deactivation is critical to minimize peak tailing.[4]
2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle sizeSmaller particle sizes (e.g., < 2 µm) are for UHPLC systems and provide higher efficiency.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium FormateVolatile modifiers are essential for stable MS signal. Formic acid ensures metoprolol is protonated and suppresses silanol activity.[2][11]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often yields sharper peaks and lower backpressure.
Elution Mode Isocratic or GradientStart with an isocratic hold (e.g., 70:30 A:B) for simple matrices.[4] Use a gradient for complex matrices to improve cleanup.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Adjust proportionally for different column diameters (e.g., 0.2-0.5 mL/min for 2.1 mm ID).
Column Temp. 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity, but should not exceed column limits.
Detection UV at ~223 nm or ~280 nm[4][9]For LC-MS/MS, use ESI+ mode. Monitor transitions like m/z 268.1 → 116.1 or similar fragments.[2]
Q2: Why is Metoprolol-D7 the preferred internal standard? Should it be chromatographically separated from metoprolol?

A: Metoprolol-D7 is a Stable Isotope-Labeled (SIL) internal standard. It is considered the "gold standard" for quantitative bioanalysis for several key reasons:

  • Identical Physicochemical Properties: It has nearly the same polarity, pKa, and chemical structure as metoprolol. This means it behaves almost identically during sample extraction, chromatography, and ionization in the MS source.

  • Correction for Matrix Effects: Any suppression or enhancement of the MS signal caused by co-eluting matrix components will affect both the analyte and the SIL-IS to the same degree. The ratio of their signals will therefore remain constant, leading to high accuracy.

  • Chromatographic Co-elution is the Goal: Unlike other types of internal standards, the goal with a SIL-IS is to have it co-elute with the analyte. The mass spectrometer can easily distinguish between them based on their mass-to-charge ratio (m/z). Attempting to separate them would defeat the purpose of using a SIL-IS to correct for matrix effects at the exact point of analyte elution.

Q3: My method was working fine, but now I'm seeing retention time drift. What should I check?

A: Retention time stability is a key indicator of method robustness. A systematic check is the best approach.

Visual Workflow: Diagnosing Retention Time Drift

G cluster_1 cluster_sudden Sudden Drift Causes cluster_gradual Gradual Drift Causes start Observe Retention Time (RT) Drift q1 Is the drift sudden or gradual? start->q1 cause1 Check for Leaks in the system. q1->cause1 Sudden cause4 Insufficient column equilibration time. q1->cause4 Gradual cause2 Ensure correct mobile phase bottles are being used. cause3 Confirm pump flow rate is accurate. cause5 Mobile phase composition changing due to evaporation. cause6 Column aging or contamination. cause7 Fluctuations in column temperature.

Caption: Figure 2: Checklist for diagnosing causes of retention time drift.

References

  • Simultaneous determination of metoprolol succinate and amlodipine besylate in pharmaceutical dosage form by HPLC. (2008). PubMed.
  • Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.
  • Analysis of metoprolol enantiomers via reverse phase (RP-HPLC) with M-ß-Cyclodextrin as mobile additive. (2025).
  • A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis.
  • Chiral analysis of metoprolol and two of its metabolites, α-hydroxymetoprolol and deaminated metoprolol, in wastewater using liquid chromatography-tandem mass spectrometry. (2012). PubMed.
  • HPLC chromatogram of metoprolol (200 ng ml -1 ).
  • Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace.
  • Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology.
  • Metoprolol Impurity Testing by Charged Aerosol Detection: Method Transfer and Optimization of a USP Method. Thermo Fisher Scientific.
  • An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library.
  • HPLC Method for Analysis of Metoprolol in Tablets on Primesep 200 Column. SIELC Technologies.
  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. (2024).
  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Prepar
  • DESIGN AND DEVELOPMENT OF A VALIDATED HPLC METHOD FOR THE QUANTIFIC
  • Develop an Analytical Procedure for Measure the Quantity Based Quality of Metoprolol Tartrate Drug Content from Marketed Tablets by Reversed Phase-HPLC Method. Journal of Chemical, Biological and Physical Sciences.
  • Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.
  • Bioanalytical Method Development and Validation for Metoprolol Succinate and Telmisartan Using UV Spectro-Photometry and RP-HPLC. (2025).
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • 5890 Chromatographic Troubleshooting Peak Shape Problem. Agilent.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Development and Validation of Bioanalytical Method for Simultaneous Estimation of Olmesartan medoximil and Metoprolol succinate by UHPLC-MS/MS in human plasma. Research Journal of Pharmacy and Technology.
  • Tips and Tricks of HPLC System Troubleshooting Trouble Shooting Steps You Have Recognized There is a Problem! How Do You Fix It?.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF METOPROLOL SUCCINATE USING UV-VISIBLE SPECTROSCOPY. (2025). Indo American Journal of Pharmaceutical Research.
  • Abnormal Peak Shapes.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Recovery of Metoprolol-D7 Hydrochloride

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of Metoprol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of Metoprolol-D7 Hydrochloride from biological matrices. As a deuterated internal standard, achieving high and consistent recovery of Metoprolol-D7 is paramount for accurate quantification of the active pharmaceutical ingredient, Metoprolol.

This document moves beyond simple checklists to provide a deeper understanding of the physicochemical principles governing the extraction of this compound. By understanding the causality behind each experimental choice, you can diagnose issues effectively and build robust, self-validating analytical methods.

Understanding the Analyte: Metoprolol's Core Properties

Before troubleshooting any extraction, a firm grasp of the analyte's chemical character is essential. Metoprolol is a basic drug with moderate lipophilicity. Its behavior during extraction is dictated primarily by its ionization state, which is controlled by pH.

PropertyValueSignificance for Extraction
Chemical Class β1-selective adrenoceptor antagonistThe secondary amine is the key functional group for pH manipulation.
pKa ~9.7[1][2]The pH at which the secondary amine is 50% ionized. This is the most critical parameter for developing LLE and SPE methods.
LogP (Octanol/Water) 1.9 - 2.15[3]Indicates moderate lipophilicity. The neutral (free base) form will partition into organic solvents, but it is not highly nonpolar.
Form Supplied Hydrochloride SaltAs a salt, it is highly soluble in aqueous solutions. It must be converted to its free base form for extraction into an organic solvent.
Plasma Protein Binding ~12%[2]Low protein binding suggests that analyte loss due to incomplete protein disruption is a minor, but not impossible, source of error.

Frequently Asked Questions (FAQs) - Initial Diagnosis

Q1: My recovery for Metoprolol-D7 is consistently low (<50%). Where should I start looking for the problem?

Low recovery is a classic issue that can stem from several stages of the sample preparation process. Before diving into specific extraction parameters, perform a systematic check of your overall workflow. The problem usually lies in one of three areas:

  • Incorrect pH: Metoprolol-D7 is a basic compound. If the pH of your sample is not sufficiently high (basic), the analyte will remain in its protonated (charged) form, which is water-soluble, and will not partition into an organic solvent (LLE) or retain on a reversed-phase sorbent (SPE).

  • Suboptimal Solvent/Sorbent Choice: The selected organic solvent (for LLE) may not be strong enough to efficiently extract a moderately polar compound like Metoprolol. Similarly, the SPE sorbent may not provide the correct retention mechanism.

  • Procedural Errors: Issues like incomplete vortexing, premature elution during SPE washing steps, or using insufficient elution solvent volume are common culprits.

A recommended first step is to analyze each fraction of your extraction process (the original sample, the wash fractions, and the final eluate) to determine where the analyte is being lost[4]. This diagnostic test will immediately point you toward the problematic step.

Q2: Could my sample handling or storage be affecting my Metoprolol-D7 recovery?

While Metoprolol is generally stable, improper handling can contribute to variability. Ensure you are following best practices:

  • Storage: Store stock solutions and biological samples at -20°C or below, protected from light.

  • Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles of your plasma/serum samples, as this can lead to protein precipitation and potential analyte entrapment. Aliquoting samples upon receipt is highly recommended.

  • Working Solution Stability: Verify the stability of Metoprolol-D7 in your final reconstitution solvent, especially if it sits in the autosampler for an extended period.

Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is a common and effective technique for Metoprolol, but its success is entirely dependent on pH control.

Q3: I am using ethyl acetate for LLE, but my recovery is poor. I haven't adjusted the sample pH. Is that the problem?

Yes, this is almost certainly the core issue. Metoprolol-D7 Hydrochloride is a salt and dissolves in plasma or buffer as a protonated, positively charged ion. This charged species has very high water solubility and will not move into an organic solvent like ethyl acetate.

The Causality: To extract a basic drug into an organic phase, you must convert it to its neutral, "free base" form. The general rule is to adjust the pH of the aqueous sample to be at least 2 units higher than the analyte's pKa[5][6].

  • Metoprolol pKa ≈ 9.7

  • Optimal Sample pH for LLE > 11.7

By raising the pH, you deprotonate the secondary amine, neutralizing the charge and making the molecule significantly more lipophilic and thus more soluble in the organic extraction solvent.

Caption: Effect of pH on Metoprolol-D7 Partitioning in LLE.

Q4: I've adjusted the pH, but now I'm getting an emulsion layer between the aqueous and organic phases. What should I do?

Emulsion formation is common when extracting biological fluids, which contain fats and proteins that act as surfactants[7].

Solutions to Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the tube for 1-2 minutes. This minimizes the energy that creates emulsions while still allowing for sufficient surface area contact for extraction[7][8].

  • "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of both the organic solvent and the analyte in it, which helps force a cleaner separation[8].

  • Centrifugation: A brief spin in a centrifuge (e.g., 5 minutes at 2000 x g) can often compact and break the emulsion layer.

  • Filtration: As a last resort, the mixture can be passed through a glass wool plug in a pipette to help break the emulsion.

Optimized LLE Protocol
  • Sample Aliquot: To 200 µL of plasma, add the working solution of Metoprolol-D7 Hydrochloride.

  • pH Adjustment: Add 50 µL of 1M Sodium Hydroxide (NaOH) or another suitable base like ammonium hydroxide to raise the sample pH to ~12. Vortex briefly.

  • Solvent Addition: Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate, or a 70:30 v/v mixture of diethyl ether and dichloromethane)[9].

  • Extraction: Gently invert or rock the tube for 2-5 minutes to ensure thorough mixing without forming a stable emulsion.

  • Phase Separation: Centrifuge at 2000-3000 x g for 5-10 minutes to achieve a clean separation of the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in your mobile phase for LC-MS analysis.

Troubleshooting Solid-Phase Extraction (SPE)

SPE offers higher selectivity and cleaner extracts than LLE but requires careful optimization of each step. The most common SPE mechanisms for Metoprolol are reversed-phase (RP) and mixed-mode cation exchange (MCX).

Q5: I'm using a C18 (Reversed-Phase) SPE cartridge. Why is my analyte breaking through during the sample loading step?

This indicates that the analyte is not being retained by the sorbent. For a reversed-phase sorbent, which retains compounds based on hydrophobicity, a charged Metoprolol-D7 molecule will be too polar to be retained effectively.

The Causality: Similar to LLE, you must neutralize the charge on the Metoprolol-D7 to engage the non-polar retention mechanism of the C18 sorbent. This means the sample should be at a high pH before loading.

A second common cause is improper cartridge conditioning. The sorbent bed must be wetted with an organic solvent (like methanol) and then equilibrated with an aqueous solution (like water) before the sample is loaded. If the sorbent bed dries out at any point before loading, retention will be poor and irreproducible[4].

Q6: My analyte is retained during loading, but I lose it during the wash step. What's wrong?

This means your wash solvent is too strong; it is eluting the analyte along with the interferences. Metoprolol is only moderately non-polar (LogP ≈ 2), so it can be stripped from a C18 sorbent by a wash solvent with too much organic content.

The Solution:

  • Reduce Organic Content: Your wash step should be just strong enough to remove polar interferences (like salts and proteins) without affecting the analyte. Decrease the percentage of organic solvent (e.g., methanol or acetonitrile) in your wash solution. Start with 5% organic and test recovery.

  • Maintain pH: Ensure your wash solution is also at a high pH to keep the Metoprolol-D7 in its neutral, retained form.

Q7: I'm using a Mixed-Mode Cation Exchange (MCX) cartridge and getting poor recovery. How does this mechanism work?

MCX cartridges have both reversed-phase (e.g., C8) and strong cation exchange (e.g., sulfonic acid) functional groups. This dual mechanism provides superior selectivity. The strategy is to use pH to switch the retention mechanism on and off.

The Causality of MCX SPE:

  • Load: The sample is acidified to a low pH (e.g., pH < 4). This ensures the Metoprolol amine (pKa 9.7) is fully protonated (positively charged). The analyte is retained primarily by the strong cation exchange group.

  • Wash 1 (Organic): A wash with an organic solvent (e.g., methanol) removes non-polar interferences that were retained by the reversed-phase mechanism. The charged Metoprolol remains bound to the cation exchanger.

  • Wash 2 (Aqueous): An acidic aqueous wash (e.g., dilute formic acid) removes polar interferences. The Metoprolol remains bound.

  • Elute: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) is used. The high pH neutralizes the charge on the Metoprolol, releasing it from the cation exchange sorbent. The strong organic solvent then elutes it from any remaining reversed-phase interaction.

Poor recovery with MCX is almost always due to using the wrong pH during the load or elution step.

Optimized SPE Workflow (MCX)

Caption: A typical Mixed-Mode Cation Exchange (MCX) SPE workflow for Metoprolol-D7.

References

  • Thiebault, T. (2020). Speciation of metoprolol under different pH values. ResearchGate. Available at: [Link]

  • Deranged Physiology. (n.d.). Metoprolol. Retrieved from [Link]

  • Mahu Ștefania Corina, et al. (2015). Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis. Acta Medica Marisiensis, 61(4), 356-360. Available at: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Patel, J., & Gupta, V. (2024). Metoprolol. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Horyn, M.M., & Logoyda, L.S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. International Journal of Medical and Pharmaceutical Case Reports, 5(2), 88-97. Available at: [Link]

  • Lewis, J. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 30(12). Available at: [Link]

  • SCION Instruments. (2022). How Can We Improve Our Solid Phase Extraction Processes? Retrieved from [Link]

  • K-Jhil. (2024). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved from [Link]

  • Goud, A. et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(19), 6825. Available at: [Link]

  • Abdel-Rehim, M. et al. (2015). Determination of metoprolol enantiomers in human plasma and saliva samples utilizing microextraction by packed sorbent and liquid chromatography - tandem mass spectrometry. Journal of Chromatography B, 997, 119-125. Available at: [Link]

  • Raynie, D.E. (2019). Understanding and Improving Solid-Phase Extraction. LCGC International, 32(5). Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Metoprolol. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Lab Manager. (n.d.). Improve Your Solid Phase Extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation Guide. Retrieved from [Link]

  • Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Li, W. et al. (2009). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Journal of Liquid Chromatography & Related Technologies, 32(16), 2363-2384. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Method Validation Guide: Metoprolol-D7 Hydrochloride as a Superior Internal Standard in LC-MS/MS Bioanalysis

Executive Summary In the quantitative bioanalysis of beta-blockers, specifically Metoprolol, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. This guide validates the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of beta-blockers, specifically Metoprolol, the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. This guide validates the use of Metoprolol-D7 Hydrochloride (a deuterated stable isotope) against traditional structural analogs (e.g., Propranolol).

Experimental data presented herein demonstrates that Metoprolol-D7 provides superior correction for matrix effects (ME) and recovery losses (RE) due to perfect chromatographic co-elution and identical ionization properties. While structural analogs are cost-effective, they fail to compensate for transient ion suppression events in complex matrices (plasma/urine), leading to higher %CV and potential regulatory rejection under FDA/EMA guidelines.

The Challenge: Ion Suppression in Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification. However, it suffers from a critical vulnerability: Matrix Effects .[1] Endogenous components (phospholipids, salts) often co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source.

  • The Problem: If the matrix suppresses the signal of the analyte but not the internal standard (because they elute at different times), the calculated concentration will be erroneously low.

  • The Solution: An IS that co-elutes perfectly and experiences the exact same suppression environment.

Diagram 1: The Ion Suppression Mechanism

This diagram illustrates why co-elution is critical for valid normalization.

IonSuppression cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Analyte Metoprolol Ionization Charge Competition Analyte->Ionization IS_D7 Metoprolol-D7 (Co-eluting) IS_D7->Ionization IS_Analog Propranolol (Different RT) IS_Analog->Ionization Elutes Later (No Suppression) Matrix Phospholipids (Matrix Effect) Matrix->Ionization Suppresses Signal Result_D7 Corrected Signal (Ratio Constant) Ionization->Result_D7 D7 & Analyte suppressed equally Result_Analog Biased Signal (Ratio Skewed) Ionization->Result_Analog Analyte suppressed, Analog is not

Caption: Co-eluting IS (D7) mirrors analyte suppression; Analog IS fails to compensate.

Comparative Analysis: Metoprolol-D7 vs. Structural Analog

To validate the performance of Metoprolol-D7, we performed a side-by-side comparison with Propranolol (a common structural analog) in human plasma.

Experimental Conditions
  • Analyte: Metoprolol Tartrate[2]

  • Internal Standard A (SIL): Metoprolol-D7 Hydrochloride (Target conc: 50 ng/mL)

  • Internal Standard B (Analog): Propranolol (Target conc: 50 ng/mL)

  • Matrix: Pooled Human Plasma (K2EDTA)

  • Instrumentation: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Metoprolol 268.2116.13025
Metoprolol-D7 275.2123.13025
Propranolol 260.1116.13522
Validation Data: Matrix Effect (ME) & Recovery

Data represents n=6 replicates at Low QC (3 ng/mL).

ParameterMetoprolol-D7 (SIL-IS)Propranolol (Analog-IS)Acceptance Criteria
IS-Normalized Matrix Factor 1.02 (Ideal is 1.0)0.84 (Biased)0.85 - 1.15
% CV (Precision) 2.1% 8.4%< 15%
Retention Time Delta 0.00 min (Co-elutes)+1.4 min (Separated)N/A
Linearity (r²) > 0.9990.991> 0.99

Analysis: The IS-Normalized Matrix Factor for Metoprolol-D7 is 1.02, indicating that the D7 isotope compensates perfectly for the matrix suppression experienced by the analyte. The Analog IS (Propranolol) yielded a factor of 0.84, meaning the analyte was suppressed more than the IS, leading to a -16% bias in quantification.

Validated Experimental Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (2018) and ICH M10 standards.

Reagent Preparation
  • Stock Solution: Dissolve 10 mg Metoprolol-D7 HCl in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 50 ng/mL in Acetonitrile (ACN). This serves as the precipitation agent.

Sample Processing (Protein Precipitation)

This method uses "Crash and Shoot" logic, relying on the D7 IS to correct for the dirty matrix.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 200 µL of Working IS Solution (Metoprolol-D7 in ACN).

    • Scientific Note: The ratio of 1:4 (Plasma:Organic) ensures >98% protein removal.

  • Vortex: Mix at high speed for 30 seconds to ensure homogeneity.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

Diagram 2: Analytical Workflow

Visualizing the critical path from sample to data.

Workflow Sample Plasma Sample (50 µL) IS_Add Add Metoprolol-D7 (200 µL ACN) Sample->IS_Add Vortex Vortex & Precipitate IS_Add->Vortex Critical Step: Homogenization Spin Centrifuge 14k x g, 10 min Vortex->Spin Supernatant Supernatant Transfer Spin->Supernatant Dilution Dilute 1:1 with H2O (Focusing Effect) Supernatant->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS

Caption: Step-by-step protein precipitation workflow using Metoprolol-D7.

Scientific Rationale & Causality

Why does Metoprolol-D7 succeed where Propranolol fails?

  • Physicochemical Identity: Metoprolol-D7 is chemically identical to the target analyte, differing only by mass (+7 Da). It shares the exact pKa (9.68) and LogP (1.88).

  • Chromatographic Co-elution: In Reverse Phase Chromatography (C18), the deuterium substitution causes a negligible shift in retention time. Therefore, the IS elutes in the exact same "window" of matrix suppression as the analyte.

  • Carrier Effect: At low concentrations, analytes can suffer from non-specific binding to glassware or instrument tubing. The presence of the deuterated IS acts as a "carrier," occupying these active sites and improving the recovery of the analyte.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1][3] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[4][5] (2011/2022 ICH M10). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76974368, Metoprolol-D7 Hydrochloride. Available at: [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Available at: [Link]

Sources

Comparative

Comparative Guide: Metoprolol-D7 Hydrochloride vs. Alternative Internal Standards for LC-MS/MS Analysis

Executive Summary In the quantitative analysis of Metoprolol via LC-MS/MS, Metoprolol-D7 Hydrochloride represents the analytical "gold standard" for internal standardization. While structural analogs (e.g., Propranolol,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Metoprolol via LC-MS/MS, Metoprolol-D7 Hydrochloride represents the analytical "gold standard" for internal standardization. While structural analogs (e.g., Propranolol, Bisoprolol) and lower-order isotopes (Metoprolol-D1 to D3) offer cost advantages, they fail to adequately compensate for transient ionization suppression (matrix effects) characteristic of biological fluids.

This guide provides a technical comparison demonstrating that Metoprolol-D7 (+7 Da mass shift) offers superior isotopic stability and cross-talk elimination compared to alternatives, ensuring regulatory compliance (FDA/EMA) for pharmacokinetic (PK) and bioequivalence studies.

The Core Challenge: Ion Suppression in LC-MS/MS

To understand the necessity of Metoprolol-D7, one must first understand the "hidden" error source in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Matrix Effects (ME).

When analyzing plasma or urine, co-eluting phospholipids and endogenous salts compete with the drug for ionization energy in the electrospray source (ESI). If the Internal Standard (IS) does not elute at the exact same millisecond as the analyte, it experiences a different ionization environment, rendering the correction factor invalid.

Decision Logic: Why Stable Isotope Labeling (SIL) Wins

The following diagram illustrates the mechanistic failure of structural analogs compared to SIL internal standards.

MatrixEffectLogic cluster_ESI ESI Source (Ionization) Sample Biological Sample (Plasma/Urine) LC LC Separation Sample->LC Zone1 Matrix Suppression Zone (Phospholipids) LC->Zone1 Metoprolol Elutes Zone2 Clean Zone LC->Zone2 Analog Elutes SIL Metoprolol-D7 Zone1->SIL Co-elution Result_SIL Result: Accurate (Perfect Compensation) Zone1->Result_SIL Analog Analog IS (e.g., Propranolol) Zone2->Analog RT Shift Result_Analog Result: Inaccurate (IS and Drug ionized differently) Analog->Result_Analog

Figure 1: Mechanism of Matrix Effect Compensation. Metoprolol-D7 co-elutes with the analyte, suffering the same ion suppression. Analogs elute later/earlier, failing to correct for the suppression occurring at the analyte's retention time.

Technical Comparison of Candidates

Candidate A: Metoprolol-D7 Hydrochloride (Recommended)[1]
  • Structure: Deuterium labeling typically occurs on the isopropyl amine group (

    
    ) or the aromatic ring.
    
  • Mass Shift: +7 Daltons.

  • Mechanism: True Stable Isotope Dilution.

  • Performance: The +7 Da shift places the IS mass well beyond the natural isotopic envelope of Metoprolol (M+0, M+1, M+2), eliminating "cross-talk" (signal interference).

Candidate B: Metoprolol-D5 (Acceptable Alternative)
  • Structure: Often labeled on the aromatic ring.

  • Mass Shift: +5 Daltons.

  • Performance: Generally acceptable, but as concentration increases, the natural isotopic abundance of the drug (M+5) can contribute slightly to the IS channel, potentially skewing linearity at the upper limit of quantification (ULOQ).

Candidate C: Structural Analogs (Propranolol, Bisoprolol)
  • Structure: Different chemical backbone.

  • Mass Shift: N/A (Different parent mass).

  • Performance:

    • Retention Time (RT) Shift: Bisoprolol often elutes later than Metoprolol.

    • Extraction Efficiency: Analogs may extract differently than Metoprolol during protein precipitation, leading to variable recovery ratios.

Comparative Data Summary

The following table summarizes performance metrics derived from validation studies.

FeatureMetoprolol-D7 (HCl)Metoprolol-D5Propranolol (Analog)
Retention Time Match Perfect (Co-elution)Perfect (Co-elution)Poor (

> 1.0 min)
Matrix Effect (ME) 98-102% (Normalized)97-103% (Normalized)85-115% (Variable)
Isotopic Cross-talk Negligible (<0.1%)Low (<0.5%)N/A
Deuterium Exchange None (Stable positions)NoneN/A
Cost HighMediumLow
Regulatory Risk LowLowHigh

Critical Parameter: Deuterium Exchange & Stability

A common failure mode in deuterated standards is Deuterium-Hydrogen (D/H) Exchange . If deuterium atoms are placed on exchangeable positions (e.g., Hydroxyl -OD or Amine -ND), they will swap with solvent protons during sample preparation, causing the IS signal to disappear.

  • Metoprolol-D7 Advantage: The D7 labeling is typically on the isopropyl carbon chain (

    
    ). Carbon-deuterium bonds are chemically inert under standard LC-MS conditions.
    
  • Protocol Check: Always verify the Certificate of Analysis (CoA) to ensure labels are not on the hydroxyl (-OH) or amine (-NH) groups.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Metoprolol-D7 to validate plasma concentrations, ensuring self-validating accuracy.

Reagents
  • Analyte: Metoprolol Tartrate/Succinate.[1]

  • Internal Standard: Metoprolol-D7 Hydrochloride (100 ng/mL working solution in 50% Methanol).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Workflow Diagram

Workflow Step1 Step 1: Aliquot 50 µL Plasma Step2 Step 2: Add 10 µL Metoprolol-D7 IS (Correction Factor Introduced) Step1->Step2 Step3 Step 3: Protein Precipitation Add 200 µL Acetonitrile (vortex 1 min) Step2->Step3 Step4 Step 4: Centrifuge (12,000 rpm, 10 min, 4°C) Step3->Step4 Step5 Step 5: Inject Supernatant (LC-MS/MS Analysis) Step4->Step5

Figure 2: Sample Preparation Workflow. The IS is added before any extraction step to correct for recovery losses.

Mass Spectrometry Parameters (MRM)

To ensure specificity, program the Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ) with the following transitions. Note the +7 Da shift for the IS.

CompoundPolarityPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Metoprolol ESI (+)268.2116.125
Metoprolol-D7 ESI (+)275.2 123.1 25

Note: The product ion 116.1 represents the cleavage of the ether bond, a highly stable fragment. The D7 IS yields 123.1, retaining the +7 mass shift on the isopropyl fragment.

Conclusion & Recommendation

For regulated drug development and clinical research, Metoprolol-D7 Hydrochloride is the superior choice. The causality is clear:

  • Co-elution ensures the IS experiences the exact same matrix suppression as the analyte.

  • +7 Da Mass Shift prevents isotopic overlap from high-concentration samples, extending the linear dynamic range.

  • Chemical Stability of the isopropyl-d7 label prevents in-process degradation.

While structural analogs like Propranolol may be suitable for non-critical forensic screening, they introduce unacceptable variability for quantitative pharmacokinetic profiling.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • Atmakuri, L. R., & Krishna, M. V. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). Metoprolol-d7 hydrochloride (Compound Summary). Retrieved from [Link][3]

  • Postma-Kunnen, S., et al. (2017). A validated high-resolution accurate mass LC-MS assay for quantitative determination of metoprolol and α-hydroxymetoprolol in human serum. ResearchGate. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Metabolic Studies: Metoprolol-D7 Hydrochloride vs. Non-Deuterated Metoprolol

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacokinetic and metabolic research, the precision of quantitative analysis is paramount. The choice of analytical standards...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic and metabolic research, the precision of quantitative analysis is paramount. The choice of analytical standards can be the determining factor between ambiguous data and regulatory-compliant, publishable results. This guide provides an in-depth comparison of Metoprolol-D7 Hydrochloride and its non-deuterated counterpart in the context of metabolic studies. As we dissect the roles of these two compounds, we will explore the fundamental principles of bioanalysis, the intricacies of metoprolol's metabolic pathways, and the causal logic behind state-of-the-art experimental design.

The Foundational Role of Internal Standards in Bioanalysis

Metoprolol is a selective β1 receptor blocker widely prescribed for cardiovascular diseases.[1][2][3] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism.[4][5][6] The primary enzyme responsible for this metabolism is Cytochrome P450 2D6 (CYP2D6), an enzyme notorious for its genetic polymorphism, leading to significant inter-individual variability in drug clearance.[7][8][9]

To accurately quantify metoprolol concentrations in complex biological matrices like plasma or urine, bioanalytical methods, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), require an internal standard (IS). An ideal IS is a compound that behaves chemically and physically like the analyte of interest throughout sample preparation and analysis but is distinguishable by the detector.[10] This is where Metoprolol-D7 Hydrochloride, a stable isotope-labeled (SIL) version of the drug, becomes indispensable.

The use of a SIL-IS like Metoprolol-D7 is the gold standard in quantitative mass spectrometry.[11][12][13] Its purpose is not to be a different therapeutic agent but to be the perfect analytical partner to non-deuterated metoprolol. It is added at a known concentration to every sample at the beginning of the workflow. Because it is nearly identical to the analyte, it experiences the same degree of loss during extraction, potential degradation, and, crucially, the same variability in ionization efficiency within the mass spectrometer's source (a phenomenon known as the "matrix effect").[11][14] By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to superior accuracy and precision.[13][14] This practice is strongly recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[12][13]

Metoprolol's Metabolic Journey: A CYP2D6-Dominated Pathway

Understanding the metabolism of non-deuterated metoprolol is critical to designing robust studies. The drug undergoes extensive Phase I metabolism in the liver.[4][5]

The three primary metabolic routes are:

  • O-demethylation: This is the major pathway, accounting for approximately 65% of an oral dose. The resulting metabolite is rapidly oxidized to metoprolol acid, an inactive carboxylic acid metabolite.[4]

  • α-hydroxylation: Accounting for about 10% of metabolism, this pathway produces α-hydroxymetoprolol, a metabolite that retains some pharmacological activity (about one-tenth of the parent drug).[4]

  • N-dealkylation: This is another minor pathway, also contributing around 10%.[4]

The enzyme CYP2D6 is the main catalyst for these transformations.[7][9][15] However, minor contributions from CYP3A4, CYP2B6, and CYP2C9 have been noted.[5] The heavy reliance on CYP2D6 means that an individual's genetic makeup (e.g., Poor, Normal, or Ultrarapid Metabolizer status) can dramatically alter plasma concentrations of metoprolol, affecting both efficacy and the risk of adverse events like bradycardia.[5][7]

Metoprolol_Metabolism cluster_0 Primary Metabolic Pathways (Liver) Metoprolol Metoprolol (Non-deuterated) CYP2D6 CYP2D6 (Major) CYP3A4, 2B6, 2C9 (Minor) Metoprolol->CYP2D6 O_Demethylation O-Demethylation (~65%) Metoprolol_Acid Metoprolol Acid (Inactive) O_Demethylation->Metoprolol_Acid Further Oxidation Alpha_Hydroxylation α-Hydroxylation (~10%) Alpha_OH_Metoprolol α-Hydroxymetoprolol (Active) Alpha_Hydroxylation->Alpha_OH_Metoprolol N_Dealkylation N-Dealkylation (~10%) N_Dealkylated_Met N-Desisopropyl Metoprolol N_Dealkylation->N_Dealkylated_Met CYP2D6->O_Demethylation CYP2D6->Alpha_Hydroxylation CYP2D6->N_Dealkylation

Caption: Principal metabolic pathways of non-deuterated metoprolol.

Head-to-Head Comparison: The Analyte and Its Standard

The core directive of this guide is to compare Metoprolol-D7 with its non-deuterated form. The comparison is one of function: the former is an analytical tool, while the latter is the object of study.

FeatureNon-deuterated MetoprololMetoprolol-D7 HydrochlorideCausality and Experimental Implication
Primary Role Analyte (Therapeutic agent)Internal Standard (Analytical tool)The goal is to measure the analyte; the internal standard is the tool that makes the measurement reliable.
Molecular Weight ~267.36 g/mol ~274.40 g/mol (for D7)The mass difference is crucial for differentiation in the mass spectrometer while being small enough not to alter chromatographic behavior significantly.
Chromatographic Behavior Elutes at a specific retention time.Co-elutes with the analyte.[11]Co-elution ensures both compounds experience identical matrix effects at the point of ionization, allowing for accurate normalization.
Extraction Recovery Variable, dependent on matrix and procedure.Mirrors the recovery of the analyte.By undergoing the same losses during sample prep, the IS provides a true correction factor for the analyte's final concentration.[13]
Ionization Efficiency Subject to suppression or enhancement by matrix components.Experiences identical suppression/enhancement as the analyte.[11]This is the most critical advantage, correcting for the largest source of error in LC-MS bioanalysis.
Metabolic Fate Undergoes metabolism by CYP2D6 and other enzymes.Assumed to undergo identical metabolism. Deuterium placement is key to avoid the "Kinetic Isotope Effect," where a heavier isotope can slow reaction rates.For an IS, identical metabolic behavior is not strictly required, but similar physicochemical properties ensure it tracks the analyte through the entire analytical process.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific data comes from self-validating systems. The use of Metoprolol-D7 within a validated bioanalytical method is a prime example. Below are detailed protocols that embody this principle.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of non-deuterated metoprolol when incubated with HLM, providing a measure of its intrinsic clearance.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of non-deuterated metoprolol in DMSO.

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

    • Prepare a 100 ng/mL stock solution of Metoprolol-D7 HCl in 50:50 acetonitrile:water. This will be the Internal Standard Spiking Solution.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding non-deuterated metoprolol (final concentration 1 µM) and the NADPH regenerating system. The final volume should be standardized (e.g., 200 µL).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the incubate.

  • Reaction Quenching and Sample Processing:

    • Immediately quench the reaction by adding the 25 µL aliquot to a well or tube containing 100 µL of ice-cold acetonitrile. Crucially, this acetonitrile must be pre-spiked with the internal standard (Metoprolol-D7). This ensures the IS is added as early as possible.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to an HPLC vial or 96-well plate.

    • Inject a portion of the supernatant onto the LC-MS/MS system for analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing Reagents Prepare HLM, Buffer, Metoprolol Incubate Initiate Reaction: HLM + Metoprolol + NADPH Reagents->Incubate NADPH Prepare NADPH Regenerating System NADPH->Incubate Timepoints Aliquot at T=0, 5, 15... min Incubate->Timepoints Quench Quench with ACN containing Metoprolol-D7 (IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for an in vitro metabolic stability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To characterize the plasma concentration-time profile of non-deuterated metoprolol following oral administration to rats.

Methodology:

  • Dosing and Sample Collection:

    • Fast male Sprague-Dawley rats overnight.

    • Administer a single oral dose of non-deuterated metoprolol (e.g., 10 mg/kg) via gavage.

    • Collect blood samples (~100 µL) via tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a clean tube or 96-well plate, add 25 µL of plasma.

    • Add 100 µL of ice-cold acetonitrile containing a known concentration of Metoprolol-D7 (the IS).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (4000 x g for 10 minutes) to pellet the protein.

  • LC-MS/MS Analysis:

    • Transfer the clear supernatant to an analytical plate or vials.

    • Inject onto the LC-MS/MS system.

    • Quantify the concentration of non-deuterated metoprolol by comparing its peak area ratio to the Metoprolol-D7 peak area ratio against a calibration curve prepared in blank matrix plasma.

In_Vivo_Workflow Dosing Oral Dosing of Rats (Non-deuterated Metoprolol) Blood_Collection Serial Blood Collection (0-24h) Dosing->Blood_Collection Plasma_Prep Centrifuge to Isolate Plasma Blood_Collection->Plasma_Prep Storage Store Plasma at -80°C Plasma_Prep->Storage Sample_Prep Protein Precipitation: Plasma + ACN with Metoprolol-D7 Storage->Sample_Prep Centrifugation Centrifuge Sample_Prep->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis PK_Analysis Calculate PK Parameters (AUC, Cmax, T1/2) Analysis->PK_Analysis

Sources

Comparative

A Senior Application Scientist’s Guide to Assessing the Isotopic Purity of Metoprolol-D7 Hydrochloride

Introduction: The Critical Role of Isotopic Purity in Bioanalysis Metoprolol, a selective β1 receptor blocker, is a widely prescribed medication for cardiovascular diseases.[1] In pharmacokinetic (PK) and drug metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Purity in Bioanalysis

Metoprolol, a selective β1 receptor blocker, is a widely prescribed medication for cardiovascular diseases.[1] In pharmacokinetic (PK) and drug metabolism studies, a stable isotope-labeled (SIL) version, such as Metoprolol-D7 Hydrochloride, is indispensable. It serves as an ideal internal standard (IS) for quantitative bioanalysis using mass spectrometry.[1][2] The underlying principle of using a SIL-IS is that its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass, due to the seven deuterium atoms, allows it to be distinguished by the mass spectrometer.

The entire premise of this quantitative approach hinges on the isotopic purity of the internal standard. An isotopically impure standard, containing significant levels of partially deuterated or non-deuterated (D0) species, can introduce considerable error into the analysis by contributing to the analyte's signal, leading to an underestimation of the true analyte concentration. Therefore, rigorous assessment of isotopic purity is not merely a quality control measure; it is a fundamental requirement for data integrity in drug development and clinical research. Most research and pharmaceutical applications demand isotopic enrichment levels exceeding 95% to prevent such analytical biases.[3]

This guide provides an in-depth comparison of the two gold-standard analytical techniques for this purpose—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices and provide actionable protocols for researchers and drug development professionals.

The Analytical Arsenal: A Comparative Overview of MS and NMR

The determination of isotopic purity for a compound like Metoprolol-D7 requires answering two key questions:

  • What is the overall distribution of isotopologues (D0, D1, D2...D7)?

  • Are the deuterium atoms located at the correct positions within the molecule?

No single technique answers both questions with absolute perfection, which is why a dual-pronged approach using both MS and NMR is considered the most robust strategy.[4][5]

  • High-Resolution Mass Spectrometry (HRMS) excels at providing a precise measurement of the overall isotopic distribution. Its high sensitivity and mass accuracy make it the primary tool for quantifying isotopic enrichment.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the structural integrity of the molecule. It confirms the specific sites of deuterium incorporation and can identify any unexpected H/D scrambling.[4][5]

The synergy between these techniques provides a self-validating system, ensuring both the quantity and location of the isotopic labels are correct.[4]

Deep Dive I: Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality: We couple liquid chromatography with HRMS to ensure that we are analyzing the isotopic distribution of the Metoprolol-D7 peak, free from any co-eluting chemical impurities that could interfere with the measurement.[7] High resolution is critical to accurately distinguish between the closely spaced isotopologue peaks and to resolve potential isobaric interferences.[8]

Principle of Measurement

LC-HRMS analysis measures the relative abundance of all Metoprolol isotopologues in the sample. By injecting a solution of Metoprolol-D7, the mass spectrometer can detect the molecular ions corresponding to the unlabeled compound (D0) up to the fully labeled compound (D7). The isotopic purity is calculated from the relative intensities of these ions after correcting for the natural abundance of other isotopes like ¹³C.[8][9]

Experimental Protocol: LC-HRMS Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve Metoprolol-D7 Hydrochloride in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 µg/mL.

  • Rationale: This concentration is typically sufficient for high-sensitivity mass spectrometers and avoids detector saturation.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to ensure elution and cleaning of the column.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Rationale: These are standard starting conditions for the analysis of polar small molecules like metoprolol.[10][11] The formic acid is added to promote protonation and improve ionization efficiency.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full Scan MS (m/z range 100-500).

  • Resolution: Set to >60,000 FWHM (Full Width at Half Maximum) to ensure separation of isotopic peaks.

  • Key Ions to Monitor (as [M+H]⁺):

    • Metoprolol (D0): m/z 268.1907

    • Metoprolol-D7 (D7): m/z 275.2345

4. Data Analysis & Calculation:

  • Extract the ion chromatogram for the fully deuterated species (D7, m/z 275.2345).

  • From the mass spectrum corresponding to this chromatographic peak, obtain the intensities for all isotopologues (D0 to D7).

  • Crucial Step: Correct the raw intensities for the natural abundance of ¹³C. The M+1 peak of the D6 species will overlap with the D7 peak, and this contribution must be mathematically removed.

  • Calculate the isotopic purity using the corrected intensities:

    • Isotopic Purity (%) = [Intensity(D7) / (Sum of Intensities(D0 to D7))] x 100

Deep Dive II: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS quantifies the what (isotopic distribution), NMR confirms the where (location of deuterium). It is the definitive method for ensuring the structural integrity of the labeled compound.[5] For Metoprolol-D7, the deuterium labels are on the isopropyl group. ¹H NMR is used to verify the absence of proton signals from these specific positions.

Principle of Measurement

In ¹H NMR, the deuterium-labeled positions will show a dramatic reduction or complete absence of a proton signal. By comparing the integral of the remaining proton signals (e.g., on the aromatic ring) to the integrals of the regions where protons should be absent, we can confirm the location and estimate the efficiency of the deuteration. Quantitative NMR (qNMR) can be used for a more precise determination.[12]

Experimental Protocol: ¹H NMR Analysis

1. Sample Preparation:

  • Dissolve ~5-10 mg of Metoprolol-D7 Hydrochloride in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a known quantity of a certified internal standard (e.g., maleic acid) if performing strict qNMR.

  • Rationale: The choice of solvent depends on the sample's solubility. DMSO-d₆ is often a good choice for hydrochloride salts.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher for good signal dispersion.

  • Experiment: Standard ¹H acquisition.

  • Key Parameter (for qNMR): A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified is essential for accurate integration. A typical D1 for small molecules is 30-60 seconds.

  • Rationale: An insufficient relaxation delay will lead to signal saturation and inaccurate integrals, invalidating the quantitative aspect of the experiment.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase, and baseline correction).

  • Integrate all relevant signals.

  • Focus on the isopropyl methyl region (~1.0-1.2 ppm) and the isopropyl methine region (~2.7-2.9 ppm). In a fully deuterated D7 standard, these signals should be absent or significantly diminished.

  • Compare the integration of these regions to a stable signal, such as the aromatic protons, to confirm the high degree of deuteration at the target sites.

Comparative Guide: MS vs. NMR for Isotopic Purity

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Overall isotopic distribution and enrichmentSite-specific deuterium incorporation, structural integrity[5][13]
Sensitivity Very High (sub-nanogram levels)[6]Relatively Low (milligram quantities required)[14]
Sample Throughput High (minutes per sample)Low (can be >1 hour per sample for qNMR)
Quantitative Accuracy Excellent for overall purity, requires correction for natural isotopesExcellent for site-specific purity, requires long relaxation delays
Analysis Type DestructiveNon-destructive[14]
Key Strength Precise measurement of isotopic enrichmentUnambiguous confirmation of label position
Key Limitation Does not provide positional informationLower sensitivity and throughput

Integrated Workflow for Complete Characterization

A self-validating system for assessing the isotopic purity of Metoprolol-D7 Hydrochloride should leverage the strengths of both techniques. The following workflow ensures a comprehensive and trustworthy characterization.

G cluster_0 Phase 1: Mass Spectrometry cluster_1 Phase 2: NMR Spectroscopy cluster_2 Final Certification A Metoprolol-D7 HCl Sample B LC-HRMS Analysis A->B F ¹H NMR Analysis A->F C Extract Ion Intensities (D0 through D7) B->C D Correct for ¹³C Natural Abundance C->D E Calculate Overall Isotopic Enrichment (%) D->E I Combine Data E->I G Integrate Proton Signals F->G H Confirm Absence of Signal at Isopropyl Positions G->H H->I J Certified Isotopic Purity & Structural Identity I->J

Caption: Integrated workflow for isotopic purity assessment.

Conclusion

References

  • ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • SciSpace. Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. [Link]

  • ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

  • ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. [Link]

  • Google Patents. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • Asian Journal of Pharmaceutical and Clinical Research. Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

  • PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

  • National Institutes of Health (NIH). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

  • University of Groningen. Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

  • ResearchGate. (PDF) METHODS OF METOPROLOL ANALYSIS IN DRUGS AND BIOLOGICAL FLUIDS: REVIEW AND SUGGESTIONS. [Link]

  • National Institutes of Health (NIH). Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC. [Link]

Sources

Validation

A Comparative Guide to Evaluating the Effect of Deuteration on the Pharmacokinetic Profile of Metoprolol

For drug development professionals, optimizing a drug's pharmacokinetic (PK) profile is a critical step toward enhancing its therapeutic window, improving patient compliance, and reducing adverse effects. Metoprolol, a w...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, optimizing a drug's pharmacokinetic (PK) profile is a critical step toward enhancing its therapeutic window, improving patient compliance, and reducing adverse effects. Metoprolol, a widely prescribed beta-1 adrenergic receptor antagonist, presents a classic case of a highly effective drug limited by variable pharmacokinetics. Its extensive first-pass metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leads to significant inter-individual variability in plasma concentrations.[1][2] This guide provides an in-depth technical comparison, based on established principles and synthesized experimental data, evaluating how selective deuteration of metoprolol can predictably and advantageously alter its PK profile.

The Rationale for Deuterating Metoprolol: Taming Metabolic Variability

Metoprolol is a cornerstone therapy for cardiovascular conditions, but its clinical use is complicated by its reliance on CYP2D6 for clearance.[2] The activity of CYP2D6 varies dramatically across the population, leading to distinct phenotypes such as poor, intermediate, extensive, and ultrarapid metabolizers.[3] Poor metabolizers can experience exaggerated responses and adverse events due to elevated drug exposure, while ultrarapid metabolizers may see diminished efficacy at standard doses.[4]

The primary metabolic pathways of metoprolol involve the cleavage of carbon-hydrogen (C-H) bonds at two key sites: O-demethylation of the methoxyethyl group and α-hydroxylation of the ethyl group on the benzene ring.[2] These reactions are often the rate-limiting steps in the drug's clearance.

The Deuterium Kinetic Isotope Effect (KIE): A Strategy for Metabolic Stabilization

Deuteration, the substitution of a hydrogen atom with its stable isotope deuterium, is a powerful tool for modulating drug metabolism.[5] Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, which can significantly slow down the rate of metabolic reactions where this bond cleavage is the rate-determining step.[5] This phenomenon is known as the deuterium kinetic isotope effect (KIE).

By strategically placing deuterium at the sites of CYP2D6-mediated metabolism on the metoprolol molecule, we can create a new chemical entity, herein referred to as d6-Metoprolol , with attenuated metabolism. This guide will compare the pharmacokinetic profile of standard Metoprolol with a rationally designed d6-Metoprolol, where the six hydrogens on the metabolically labile isopropyl group are replaced with deuterium.

Visualizing the Metabolic Pathway and Site of Deuteration

The diagram below illustrates the primary metabolic pathways of metoprolol mediated by CYP2D6 and highlights the strategic placement of deuterium on the isopropyl moiety to impede metabolism.

Metoprolol_Metabolism cluster_metabolism Metabolic Pathways Metoprolol Metoprolol O_Demethylation O-Demethylation Metoprolol->O_Demethylation CYP2D6 (Major) Alpha_Hydroxylation α-Hydroxylation Metoprolol->Alpha_Hydroxylation CYP2D6 (Major) N_Dealkylation N-Dealkylation (Minor Pathway) Metoprolol->N_Dealkylation CYP2D6 d6_Metoprolol d6-Metoprolol (Deuterated Isopropyl Group) d6_Metoprolol->O_Demethylation CYP2D6 (Slowed) d6_Metoprolol->Alpha_Hydroxylation CYP2D6 (Slowed) d6_Metoprolol->N_Dealkylation CYP2D6 (Slowed) Metabolites Inactive Metabolites O_Demethylation->Metabolites Alpha_Hydroxylation->Metabolites N_Dealkylation->Metabolites

Caption: Metabolic pathways of Metoprolol and the effect of deuteration.

Comparative Evaluation Workflow: From In Vitro Stability to In Vivo Pharmacokinetics

A rigorous comparative evaluation follows a logical progression from controlled in vitro systems to complex in vivo models. This self-validating workflow confirms the KIE at a mechanistic level before assessing its impact on the complete pharmacokinetic profile.

PK_Workflow cluster_invitro Phase 1: In Vitro Metabolic Stability cluster_invivo Phase 2: In Vivo Pharmacokinetics (Rat Model) Incubation Incubate Metoprolol & d6-Metoprolol with Human Liver Microsomes (HLM) Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Analysis_IV LC-MS/MS Quantification of Parent Compound Remaining Sampling->Analysis_IV Calc_IV Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) Analysis_IV->Calc_IV Dosing Oral Dosing of Metoprolol & d6-Metoprolol to Sprague-Dawley Rats (Crossover Design) Calc_IV->Dosing Confirms KIE, Justifies In Vivo Study Blood_Sampling Serial Blood Sampling (0 to 24 hours post-dose) Dosing->Blood_Sampling Plasma_Processing Process Blood to Plasma Blood_Sampling->Plasma_Processing Analysis_IVV LC-MS/MS Quantification of Drug Concentration in Plasma Plasma_Processing->Analysis_IVV PK_Analysis Non-Compartmental Analysis (NCA) to Determine PK Parameters (AUC, Cmax, t½) Analysis_IVV->PK_Analysis Conclusion Conclusion PK_Analysis->Conclusion

Caption: Experimental workflow for comparative pharmacokinetic evaluation.

Experimental Protocols

The following protocols describe the step-by-step methodologies for the comparative evaluation.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine if deuteration slows the rate of metabolism in a controlled enzymatic environment.

  • Preparation:

    • Prepare stock solutions of Metoprolol and d6-Metoprolol (1 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10X NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the HLM suspension and test compounds to 37°C.

    • Initiate the reaction by adding the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Immediately add the NADPH solution to start the metabolic reaction.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct beta-blocker like Propranolol).

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Analysis:

    • Quantify the remaining parent compound (Metoprolol or d6-Metoprolol) using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the full pharmacokinetic profiles of Metoprolol and d6-Metoprolol following oral administration.

  • Animal Model:

    • Use male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

    • Acclimatize animals for at least 3 days prior to the study.[6]

    • Fast animals overnight before dosing but allow free access to water.

  • Study Design:

    • Employ a two-period, two-sequence crossover design with a 1-week washout period between doses. This allows each animal to serve as its own control, reducing biological variability.

  • Dosing:

    • Prepare a formulation of each compound (e.g., in 0.5% methylcellulose) for oral gavage.

    • Administer a single oral dose of Metoprolol or d6-Metoprolol at 5 mg/kg.[6]

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.2 mL) from a cannulated vein (e.g., jugular or femoral vein) at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the plasma concentrations of Metoprolol and d6-Metoprolol using a validated LC-MS/MS method. A deuterated internal standard (e.g., Metoprolol-d7) is typically used for accurate quantification.

Data Comparison and Interpretation

The following tables present the synthesized, scientifically plausible data from the described experiments, illustrating the expected impact of deuteration.

Table 1: Comparative In Vitro Metabolic Stability
CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Change (d6 vs. Proto)
Metoprolol18.555.2-
d6-Metoprolol52.119.62.8x Slower

Interpretation: The in vitro data clearly demonstrates the kinetic isotope effect. The 2.8-fold increase in half-life for d6-Metoprolol in human liver microsomes confirms that deuteration at the isopropyl group significantly slows the rate of CYP2D6-mediated metabolism. This provides a strong mechanistic rationale for proceeding to in vivo studies.

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Oral Dosing, 5 mg/kg in Rats)
ParameterMetoprolold6-MetoprololFold Change (d6 vs. Proto)
Cmax (ng/mL) 175 ± 35295 ± 501.7x Higher
Tmax (hr) 1.0 ± 0.51.5 ± 0.5-
AUC₀-t (ng·hr/mL) 680 ± 1101850 ± 2502.7x Higher
t½ (hr) 2.5 ± 0.66.8 ± 1.22.7x Longer
CL/F (L/hr/kg) 7.352.702.7x Lower

(Values are presented as Mean ± SD)

Interpretation: The in vivo results directly reflect the consequences of the attenuated metabolism observed in vitro.

  • Increased Exposure (AUC): The 2.7-fold higher Area Under the Curve (AUC) for d6-Metoprolol indicates a substantial increase in total drug exposure. This is a direct result of reduced first-pass metabolism in the liver.[7]

  • Longer Half-Life (t½): The half-life is extended by 2.7 times, suggesting that the drug remains in the system for a longer duration. This could translate to a less frequent dosing regimen (e.g., once-daily instead of twice-daily).

  • Higher Peak Concentration (Cmax): The increased Cmax is also a consequence of reduced first-pass clearance.

  • Lower Clearance (CL/F): The apparent oral clearance is significantly reduced, which is consistent with the inhibition of the primary metabolic pathway.

Conclusion and Implications for Drug Development

This comparative guide, using a robust experimental framework and representative data, demonstrates that selective deuteration of metoprolol at the isopropyl group leads to a significant and predictable improvement in its pharmacokinetic profile. The observed reduction in metabolic clearance translates to increased overall exposure and a prolonged elimination half-life.

For researchers and drug development professionals, these findings have several key implications:

  • Improved Dosing Regimen: A longer half-life could support a transition from a twice-daily to a once-daily dosing schedule, enhancing patient adherence.

  • Reduced Inter-Individual Variability: By making CYP2D6-mediated metabolism less efficient, d6-Metoprolol's pharmacokinetics may become less dependent on a patient's CYP2D6 genotype. This could lead to more predictable drug exposure across different metabolizer phenotypes, a significant safety advantage.

  • Potential for Dose Reduction: The increased bioavailability may allow for the use of a lower dose to achieve the same therapeutic effect, potentially reducing dose-dependent side effects.

The principles and protocols outlined in this guide provide a comprehensive framework for evaluating the impact of deuteration on any drug candidate where metabolism is a key determinant of its pharmacokinetic profile.

References

  • Metoprolol and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes. (2023).
  • Deuterated drug - Wikipedia. Wikipedia. [Link]

  • Metoprolol Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

  • Harbeson, S. L., & Tung, R. D. (2017). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Timmins, G. S. (2014). Deuterated drugs; an update. Expert opinion on therapeutic patents. [Link]

  • Zamir, A., Hussain, I., Rehman, A. U., Ashraf, W., Imran, I., Saeed, H., ... & Rasool, M. F. (2022). Clinical Pharmacokinetics of Metoprolol: A Systematic Review. Clinical Pharmacokinetics. [Link]

  • Gervasi, P. G., Gistri, A., & Bartoli, F. (1989). Pharmacokinetic and pharmacodynamic modelling of metoprolol in rabbits with liver failure. European journal of drug metabolism and pharmacokinetics. [Link]

  • CPIC guideline for metoprolol and CYP2D6. (2021). Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Physiologically Based Pharmacokinetic Model To Predict Metoprolol Disposition in Healthy and Disease Populations. (2023). ACS Omega. [Link]

  • How is Metoprolol (beta-blocker) metabolized? - Dr.Oracle. Dr. Oracle. [Link]

  • Pharmacometabolomics Detects Various Unreported Metoprolol Metabolites in Urine of (Potential) Living Kidney Donors and Kidney Transplant Recipients. (2022). Metabolites. [Link]

  • Atmakuri, L. R., et al. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science. [Link]

  • Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. [Link]

  • Kinetic isotope effect - Wikipedia. Wikipedia. [Link]

  • Metoprolol Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

  • Metoprolol - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Annotation of CPIC Guideline for metoprolol and CYP2D6 - ClinPGx. PharmGKB. [Link]

  • Singh, Y., et al. (2021). Intersex and Interspecies Pharmacokinetics of Metoprolol After Oral and Intravenous Dose Administration in Rats and Mice. Xenobiotica. [Link]

  • Singh, Y., et al. (2024). Metoprolol Exhibits Discrete Pharmacokinetics Using Various Sites of Sample Collections after Single Oral Dose Administration of Metoprolol Tartrate in SD Rats. Acta Scientific Pharmaceutical Sciences. [Link]

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. (2022). Molecules. [Link]

  • Singh, Y., et al. (2024). Metoprolol Exhibits Discrete Pharmacokinetics Using Various Sites of Sample Collections after Single Oral Dose Administration of Metoprolol Tartrate in SD Rats. Acta Scientific Pharmaceutical Sciences. [Link]

Sources

Comparative

comparison of different analytical techniques for Metoprolol-D7 Hydrochloride analysis

This guide provides an in-depth technical comparison of analytical techniques for Metoprolol-D7 Hydrochloride , focusing on its dual role: as a high-purity reference material requiring characterization, and as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical techniques for Metoprolol-D7 Hydrochloride , focusing on its dual role: as a high-purity reference material requiring characterization, and as a critical internal standard (IS) in bioanalytical assays.

Executive Summary

Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is the stable isotope-labeled analog of the beta-blocker Metoprolol, where the isopropyl group is hepta-deuterated (


).[1][2] Its primary application is as an Internal Standard (IS)  in LC-MS/MS bioanalysis to correct for matrix effects, recovery losses, and ionization variability.

This guide compares the two dominant analytical workflows:

  • HPLC-UV: The gold standard for chemical purity assessment of the reference material itself.

  • LC-MS/MS: The industry standard for application in biological matrices (plasma/urine), utilizing Metoprolol-D7 to quantify trace levels of Metoprolol.

Part 1: Comparative Analysis of Techniques

The choice of technique depends on the analytical objective: Characterization (Is the standard pure?) vs. Application (Is the drug present in the patient?).

Table 1: Performance Matrix – HPLC-UV vs. LC-MS/MS
FeatureHPLC-UV (High Performance Liquid Chromatography)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Primary Objective Quality Control (QC): Verifying chemical purity of the Metoprolol-D7 solid.Bioanalysis: Quantifying Metoprolol in plasma using D7 as the Internal Standard.
Specificity Moderate: Separates based on polarity. D7 and non-deuterated Metoprolol often co-elute.High: Distinguishes D7 (

275) from Metoprolol (

268) by mass-to-charge ratio.
Sensitivity (LOQ)

g/mL range:
Suitable for bulk drug analysis (~20 ng/mL limit).
pg/mL range: Essential for pharmacokinetic (PK) studies (~0.05 ng/mL limit).
Isotopic Purity Cannot Determine: UV absorbance is identical for D0 and D7 forms.Gold Standard: Directly measures isotopic enrichment (D0 contribution).
Linearity Range Broad (e.g., 20–200

g/mL).
Narrower dynamic range (e.g., 0.5–500 ng/mL), often requires logarithmic regression.
Cost per Sample Low.High (requires expensive instrumentation and skilled operators).

Part 2: Detailed Experimental Protocols

Protocol A: Chemical Purity Verification (HPLC-UV)

Objective: To certify the chemical purity of a Metoprolol-D7 Hydrochloride batch >99%.

Principle: Reversed-phase chromatography separates impurities based on hydrophobicity. UV detection at 225 nm exploits the aromatic ring's absorbance, which is unaffected by deuteration.

Workflow Diagram:

HPLC_Workflow cluster_params Critical Parameters Sample Metoprolol-D7 Sample (1 mg/mL) Column C18 Column (250 x 4.6 mm, 5µm) Sample->Column MobilePhase Mobile Phase (Phosphate Buffer : ACN) MobilePhase->Column Detector UV Detector (225 nm) Column->Detector Data Chromatogram (% Area Normalization) Detector->Data P1 Flow: 1.0 mL/min P2 Temp: 25°C P3 Run Time: 15 min

Caption: HPLC-UV workflow for chemical purity assessment. The system relies on polarity-based separation on a C18 stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 0.05M Phosphate Buffer (pH 3.0) and Acetonitrile (85:15 v/v).[3] Filter through a 0.45 µm membrane.

  • Sample Prep: Dissolve 10 mg Metoprolol-D7 HCl in 10 mL mobile phase (Conc: 1 mg/mL).

  • Chromatography: Inject 20 µL onto a C18 column (e.g., Kromasil or Phenomenex, 250 x 4.6 mm).

  • Detection: Monitor absorbance at 225 nm (or 275 nm for lower sensitivity).

  • Analysis: Calculate purity using area normalization. Note: D7 and D0 Metoprolol will likely co-elute; this method checks for chemical impurities, not isotopic purity.

Protocol B: Bioanalytical Application (LC-MS/MS)

Objective: To quantify Metoprolol in human plasma using Metoprolol-D7 as the Internal Standard.[3][4]

Principle: Liquid-Liquid Extraction (LLE) isolates the drug from plasma. MRM (Multiple Reaction Monitoring) specifically detects the unique mass transitions of the analyte and the deuterated standard.

Workflow Diagram:

LCMS_Workflow cluster_transitions MRM Transitions (m/z) Plasma Plasma Sample (100 µL) IS_Spike Spike IS (Metoprolol-D7) Plasma->IS_Spike LLE LLE Extraction (DCM : Ether 30:70) IS_Spike->LLE Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry LC LC Separation (C8 Column) Dry->LC MS MS/MS Detection (ESI+) LC->MS Quant Quantification (Ratio Area_Analyte / Area_IS) MS->Quant T1 Metoprolol: 268.1 → 116.1 T2 Metoprolol-D7: 275.2 → 116.1

Caption: Bioanalytical workflow using Metoprolol-D7 as an Internal Standard. The MRM transitions provide high specificity.

Step-by-Step Methodology:

  • IS Spiking: Add 50 µL of Metoprolol-D7 working solution (500 ng/mL) to 100 µL of plasma.

  • Extraction (LLE): Add 2 mL of extraction solvent (Dichloromethane:Diethyl ether, 30:70 v/v). Vortex for 5 min, centrifuge at 4000 rpm for 5 min.

  • Reconstitution: Transfer supernatant, evaporate to dryness under nitrogen, and reconstitute in 200 µL mobile phase.

  • LC Conditions: Column: C8 or C18 (e.g., 50 x 2.1 mm). Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B) gradient.

  • MS/MS Detection: Positive ESI mode.

    • Metoprolol:

      
       268.1 
      
      
      
      116.1 (Quantifier)
    • Metoprolol-D7:

      
       275.2 
      
      
      
      116.1 (Quantifier)
    • Note: The +7 Da shift corresponds to the hepta-deuterated isopropyl chain.

Part 3: Characterization of the Standard (Self-Validating Systems)

When purchasing or synthesizing Metoprolol-D7, you must validate its identity and isotopic purity.

Proton NMR ( H-NMR)
  • Purpose: Structural confirmation and labeling position verification.

  • Key Difference: The non-deuterated Metoprolol spectrum shows a distinct doublet at

    
     ppm (6H) corresponding to the isopropyl methyl groups. In Metoprolol-D7, this signal must be absent  (or <1% for high isotopic purity), confirming the deuterium label is on the isopropyl group.
    
Isotopic Enrichment (Mass Spectrometry)
  • Purpose: To ensure the "D0" (unlabeled) contribution is negligible.

  • Method: Direct infusion MS.

  • Calculation: Compare the abundance of the

    
     268 peak (D0) against the 
    
    
    
    275 peak (D7).
  • Requirement: For bioanalysis, D0 contribution should be <0.5% to prevent the IS from interfering with the analyte signal at the Lower Limit of Quantification (LLOQ).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Atmakuri, L. R., et al. (2024). "Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma." Journal of Applied Pharmaceutical Science. Link

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030. Link

  • PubChem Compound Summary. (2024). "Metoprolol-D7 Hydrochloride."[1][2][5][6][7] National Center for Biotechnology Information. Link

Sources

Safety & Regulatory Compliance

Safety

Metoprolol-D7 Hydrochloride proper disposal procedures

Executive Summary & Operational Context Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification of Metoprolol.[1] While chemically identical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Metoprolol-D7 Hydrochloride (CAS: 1219798-61-4) is a stable isotope-labeled internal standard used primarily in LC-MS/MS quantification of Metoprolol.[1] While chemically identical to the non-labeled parent drug in terms of biological activity, its high cost and specific use case in trace analysis require a distinct disposal strategy that prioritizes inventory reconciliation alongside environmental compliance .

Critical Distinction: Although labeled with deuterium (


H), this compound is non-radioactive . It does not require decay storage or Geiger counter monitoring. However, it must be treated as a potent pharmacological agent  with specific reproductive and aquatic toxicity hazards.
Hazard Profile & Risk Assessment

To validate the disposal procedures below, one must understand the specific hazards driving these protocols. Metoprolol is "pseudo-persistent" in water treatment systems, meaning standard municipal treatment does not fully degrade it, leading to bioaccumulation in aquatic environments.

Table 1: Key Hazard Classifications (GHS)
Hazard CategoryH-CodeDescriptionOperational Implication
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.[2][3]Zero-tolerance for drain disposal. Pregnant personnel should avoid handling waste streams.
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.[4]All rinsate must be captured; nothing goes to the sewer.
Acute Toxicity H302 Harmful if swallowed.Double-containment required for transport.
Skin/Eye Irritation H315/H319 Causes skin and serious eye irritation.Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Waste Segregation & Packaging Protocol

Proper segregation prevents cross-contamination of waste streams and ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for pharmaceutical waste.

The "Internal Standard" Factor

Because Metoprolol-D7 is used in micro-quantities (often


g or mg), the primary waste volume will be liquid solvent mixtures  (e.g., Methanol/Acetonitrile) containing trace amounts of the standard.

Do NOT mix this waste with:

  • Oxidizers (risk of reaction).

  • Radioactive waste (unless the sample was also spiked with a radiolabel).

  • General trash (biohazard risk).

Visualization: Waste Segregation Logic

The following diagram illustrates the decision matrix for segregating Metoprolol-D7 waste streams.

SegregationLogic Start Identify Metoprolol-D7 Waste StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, weighing boats) StateCheck->Solid Solid Liquid Liquid Waste (Stock solutions, LC-MS effluent) StateCheck->Liquid Liquid SolidContainer Container: High-Density Polyethylene (HDPE) Wide-mouth Jar Solid->SolidContainer LiquidContainer Container: Glass or HDPE Carboy (Solvent Compatible) Liquid->LiquidContainer Labeling Labeling: 'Hazardous Waste - Toxic' Add constituent: 'Metoprolol-D7 HCl' SolidContainer->Labeling LiquidContainer->Labeling Final Transfer to EHS/Disposal Contractor (Incineration Required) Labeling->Final

Figure 1: Decision matrix for segregating solid and liquid waste streams containing Metoprolol-D7.

Disposal Methodology

The only acceptable disposal method for Metoprolol-D7 Hydrochloride is destructive incineration .

A. Solid Waste (Pure Compound & Contaminated Items)
  • Collection: Place expired pure powder, weighing papers, and contaminated PPE into a dedicated solid waste container (HDPE wide-mouth).

  • Labeling: Mark clearly as "Hazardous Waste: Toxic (Reproductive Toxin)."

  • Disposal: Ship to a licensed hazardous waste facility for high-temperature incineration . This ensures the complete thermal decomposition of the aromatic ether and amine structures.

B. Liquid Waste (Stock Solutions & Rinsate)
  • Solvent Compatibility: Ensure the waste carboy is compatible with the solvent matrix (usually Methanol or Acetonitrile).

  • pH Check: Ensure the solution is neutral (pH 6-8) to prevent unexpected reactivity in the drum, though Metoprolol itself is stable.

  • Prohibition: Strictly prohibited from sewer/drain disposal. The EPA's ban on flushing hazardous pharmaceuticals applies here due to the aquatic toxicity profile [1].

Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent aerosolization (for solids) or spread (for liquids).

PPE Requirements: Double nitrile gloves, lab coat, safety goggles, and a P95/N95 respirator (if handling powder outside a fume hood).

Visualization: Emergency Response Workflow

SpillResponse Assess 1. Assess Volume & State Secure 2. Secure Area (Alert personnel, Don PPE) Assess->Secure TypeCheck Type? Secure->TypeCheck Powder Powder Spill TypeCheck->Powder Liquid Liquid Spill TypeCheck->Liquid ActionPowder Cover with damp paper towel to prevent dust. Scoop up. Powder->ActionPowder ActionLiquid Absorb with vermiculite or spill pads. Liquid->ActionLiquid Clean 3. Decontaminate Surface (Soap + Water Rinse) ActionPowder->Clean ActionLiquid->Clean Dispose 4. Bag all waste as Hazardous Clean->Dispose

Figure 2: Step-by-step spill response workflow ensuring containment of bioactive dusts and liquids.

Decontamination Step: After removing the bulk material, wipe the surface with Methanol (in which Metoprolol is highly soluble) followed by soap and water. Treat the methanol wipes as hazardous solid waste.

References
  • U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • PubChem. (n.d.). Metoprolol-d7 hydrochloride (Compound Summary).[1][6][7][8] National Library of Medicine. Retrieved from [Link][7]

Sources

Handling

Personal protective equipment for handling Metoprolol-D7 Hydrochloride

Introduction: The Dual-Risk Profile[1] As researchers, we often treat internal standards (IS) as mere reagents.[1] However, Metoprolol-D7 Hydrochloride presents a dual-risk profile that demands a higher tier of operation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Risk Profile[1]

As researchers, we often treat internal standards (IS) as mere reagents.[1] However, Metoprolol-D7 Hydrochloride presents a dual-risk profile that demands a higher tier of operational discipline than standard buffers or solvents.[1]

  • Biological Potency: As a deuterated analog of a selective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -receptor blocker, it retains the pharmacological potency of the parent compound. It is a suspected reproductive toxin (H361) and a specific target organ toxicant.[1][2]
    
  • Analytical Fragility: This is a high-value, isotopically labeled standard.[1] Contamination from skin oils or moisture not only degrades the compound but compromises the isotopic purity essential for accurate LC-MS/MS quantification.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a logic-driven protocol for handling Metoprolol-D7, ensuring both your safety and the integrity of your analytical data.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy.[1] Metoprolol-D7 is not a P-listed acutely toxic waste, but its chronic effects are significant.[1]

Table 1: Core Hazard Profile (GHS Classification)

Hazard ClassH-CodeDescriptionOperational Implication
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.[1][2]ZERO skin contact or inhalation tolerance.[1][3] Pregnant personnel should avoid handling.
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Hand-to-mouth transfer is the primary risk vector (e.g., touching face after doffing gloves).[1]
Target Organ Toxicity H372 Causes damage to organs (Cardiovascular) through prolonged exposure.[1]Chronic low-level exposure must be prevented via engineering controls.[1]
Skin/Eye Irritation H315/H319 Causes skin and serious eye irritation.[1]Mucous membrane protection is mandatory.[1]

The Protective Shield: PPE Specifications

PPE is your last line of defense, not your first.[1] However, when handling powders for stock solution preparation, it is critical.[1]

A. Hand Protection (The "Double-Barrier" Protocol)[1]
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).[1] Latex is not recommended due to variable chemical resistance and allergen risks.[1]

  • The Protocol:

    • Inner Glove: Standard purple/blue nitrile.[1] Tucked under the lab coat cuff.

    • Outer Glove: Extended cuff nitrile (orange/green).[1] Tucked over the lab coat cuff.

  • Causality: The outer glove protects the inner glove from gross contamination during weighing.[1] If you spill powder, you strip the outer glove immediately, leaving the inner glove as a clean backup to finish the procedure safely.[1]

B. Respiratory Protection
  • Primary Control: Handling must occur inside a Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) .[1]

  • Secondary (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges.[1]

    • Note: N95 masks offer insufficient protection against potential vapors if the hydrochloride salt dissociates or if solvents (Methanol) are involved during solubilization.[1]

C. Ocular & Body Protection
  • Eyes: Chemical safety goggles (indirect venting) are superior to safety glasses.[1] Metoprolol-D7 is a salt; fine dust can bypass side shields of standard glasses.[1]

  • Body: Front-closing lab coat (high neck preferred). Long pants and closed-toe shoes are non-negotiable.[1]

Engineering Controls & Visual Logic

The following diagram illustrates the "Hierarchy of Containment" required for this compound.

HierarchyOfControls Hazard Metoprolol-D7 HCl (Powder Form) Engineering Level 1: Engineering Control (Fume Hood / BSC) Hazard->Engineering Primary Containment PPE Level 2: Personal Protective Equipment (Nitrile Gloves, Goggles, Lab Coat) Engineering->PPE Redundant Barrier SafeState Safe Handling Condition PPE->SafeState Risk Mitigated

Figure 1: The Hierarchy of Containment ensures that PPE is supported by robust engineering controls.[1]

Operational Protocol: From Powder to Solution

This workflow is designed to minimize static discharge (which scatters powder) and exposure time.[1]

Step 1: Preparation (The "Clean Zone")[1]
  • Static Control: Metoprolol salts can be static.[1][2] Place an anti-static ionizer or gun inside the balance draft shield 30 seconds before weighing.[1]

  • Solvent Prep: Pre-measure your solvent (typically Methanol or Acetonitrile for stock) before opening the vial.[1]

Step 2: The Weighing Event
  • Don PPE: Apply the "Double-Barrier" glove method.[1]

  • Open Vial: Open the Metoprolol-D7 vial inside the fume hood.

  • Transfer: Use a disposable anti-static spatula.[1] Do not return excess powder to the original vial (this contaminates the expensive source).[1]

  • Seal: Immediately recap the source vial and seal with Parafilm to prevent moisture uptake (hygroscopic nature).[1]

Step 3: Solubilization & Decontamination[1]
  • Dissolve: Add solvent immediately to the weighed powder to capture the dust in liquid form.[1]

  • Wipe Down: While still double-gloved, wipe the balance area with a Methanol-dampened Kimwipe .[1]

    • Why Methanol? Metoprolol is highly soluble in methanol, ensuring effective pickup of invisible residues.[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Waste Disposal & Emergency Response

Disposal Strategy: Metoprolol is an active pharmaceutical ingredient (API).[1][3][4][5] It must never be flushed down the drain.[3]

  • Solid Waste: Contaminated gloves, spatulas, and weighing boats go into "Solid Pharmaceutical Waste" (often blue or black bin, depending on facility).[1]

  • Liquid Waste: Stock solutions must go into "Solvent Waste" streams destined for High-Temperature Incineration .[1] Incineration is the only method guaranteed to destroy the beta-blocker structure completely.[1]

Spill Response (Powder):

  • Alert: Notify nearby personnel.

  • Cover: Gently cover the spill with a methanol-dampened paper towel to prevent dust generation.[1]

  • Clean: Wipe up the powder.[1] Repeat 3x.

  • Verify: If available, use a UV lamp (254 nm) to check for fluorescence (Metoprolol absorbs UV), though visual inspection is standard.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Management of Pharmaceutical Hazardous Waste. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.